molecular formula C13H16Cl12O8 B1679661 Petrichloral CAS No. 78-12-6

Petrichloral

Cat. No.: B1679661
CAS No.: 78-12-6
M. Wt: 725.7 g/mol
InChI Key: OKACKALPXHBEMA-UHFFFAOYSA-N

Description

Petrichloral, also known historically by the brand name Periclor, is a pharmaceutical compound classified as a sedative and hypnotic . It is a prodrug of chloral hydrate, meaning it is metabolized within the body to release the active drug . Its primary research value lies in its historical use as a central nervous system depressant. Chemically, this compound is a chloral derivative with the IUPAC name 2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol and a molecular formula of C13H16Cl12O8 . It has a molar mass of approximately 725.66 g·mol⁻¹ . Researchers should note that this compound is a controlled substance, listed in Schedule IV in the United States . This product is intended for research and analysis purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

78-12-6

Molecular Formula

C13H16Cl12O8

Molecular Weight

725.7 g/mol

IUPAC Name

2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol

InChI

InChI=1S/C13H16Cl12O8/c14-10(15,16)5(26)30-1-9(2-31-6(27)11(17,18)19,3-32-7(28)12(20,21)22)4-33-8(29)13(23,24)25/h5-8,26-29H,1-4H2

InChI Key

OKACKALPXHBEMA-UHFFFAOYSA-N

SMILES

C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O

Canonical SMILES

C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Petrichloral;  Perichlor;  Periclor;  Petrichloralum;  Pentaerythritol chloral

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triclofos (B1207928) sodium is a sedative and hypnotic drug that serves as a prodrug for trichloroethanol (TCE), the same active metabolite responsible for the therapeutic effects of chloral (B1216628) hydrate.[1] Chemically, it is the phosphate (B84403) ester of trichloroethanol.[2] This guide provides a comprehensive technical overview of triclofos, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical evaluation methodologies. Quantitative data from clinical and preclinical studies are summarized, and detailed experimental protocols for assessing its sedative-hypnotic properties are provided. The primary mechanism of action involves the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor complex by its active metabolite, trichloroethanol.[3] Triclofos is noted for its improved palatability and reduced gastric irritation compared to chloral hydrate, making it a preferred option in certain clinical settings, particularly for pediatric sedation.[1][4]

Mechanism of Action

Triclofos sodium itself is pharmacologically inactive. Following oral administration, it is rapidly hydrolyzed in the gastrointestinal tract and liver to its active metabolite, 2,2,2-trichloroethanol (B127377) (TCE).[5][6] TCE is responsible for the sedative and hypnotic effects of the drug.

The primary molecular target of TCE is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS).[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

TCE acts as a positive allosteric modulator of the GABA-A receptor. It binds to a distinct site on the receptor complex, enhancing the effect of GABA.[7] This potentiation results in an increased frequency and/or duration of chloride channel opening, leading to a greater influx of chloride ions and enhanced inhibitory neurotransmission.[7] The sedative, hypnotic, and anxiolytic effects of triclofos are a direct consequence of this enhanced GABAergic inhibition. Studies suggest that the modulatory effect of TCE on GABA-A receptors may involve specific subunits, with evidence pointing towards a role for the β subunit.[8]

Signaling Pathway

The signaling pathway initiated by the interaction of trichloroethanol with the GABA-A receptor is central to its sedative and hypnotic effects. The following diagram illustrates this pathway.

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABAA_R GABA-A Receptor (αβγ subunits) GABA_released->GABAA_R Binds Cl_channel Chloride (Cl⁻) Channel GABAA_R->Cl_channel Opens TCE Trichloroethanol (Active Metabolite) TCE->GABAA_R Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Sedation Sedation & Hypnosis Inhibition->Sedation Thiopental_Workflow start Start grouping Randomly Group Mice (Control, Standard, Test) start->grouping administer Administer Vehicle, Standard (Diazepam), or Test Compound (Triclofos) grouping->administer wait Wait for Pre-treatment Time (e.g., 30 min) administer->wait induce Induce Sleep with Thiopental Sodium (i.p.) wait->induce observe Observe for Loss of Righting Reflex induce->observe measure_onset Measure Onset of Sleep (Latency) observe->measure_onset measure_duration Measure Duration of Sleep (Loss to Recovery of Righting Reflex) observe->measure_duration analyze Analyze Data (Compare Groups) measure_duration->analyze end End analyze->end PatchClamp_Workflow start Start prep_cells Prepare Transfected Cells (e.g., HEK293 with GABA-A R) start->prep_cells setup Set up Patch-Clamp Rig (Microscope, Amplifier, Perfusion System) prep_cells->setup get_seal Approach Cell with Pipette & Form Giga-seal setup->get_seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration get_seal->whole_cell voltage_clamp Voltage-Clamp Cell (e.g., -60 mV) whole_cell->voltage_clamp baseline Establish Baseline Current with GABA (EC₁₀-EC₂₀) voltage_clamp->baseline apply_drug Co-apply GABA + Trichloroethanol (Various Concentrations) baseline->apply_drug record Record GABA-evoked Chloride Currents washout Washout with External Solution apply_drug->washout washout->baseline Repeat for other conc. analyze Analyze Data: - Measure Peak Amplitude - Calculate % Potentiation - Determine EC₅₀ record->analyze end End analyze->end

References

An In-depth Technical Guide to the Synthesis and Purification of Petrichloral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of petrichloral, a sedative and hypnotic agent. This compound, chemically known as pentaerythritol (B129877) chloral (B1216628), is a prodrug that is metabolized in the body to its active form, chloral hydrate. This document details the core synthesis methodology, purification protocols, and the underlying mechanism of action. Quantitative data is presented in tabular format for clarity, and key experimental workflows and the compound's signaling pathway are illustrated with diagrams. This guide is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound is a sedative and hypnotic drug that has been used for its central nervous system depressant effects.[1] As a prodrug of chloral hydrate, it offers potential advantages in terms of formulation and patient tolerance. The synthesis of this compound involves the reaction of pentaerythritol with chloral. This guide outlines the established methods for its preparation and subsequent purification to a high degree of purity suitable for research and pharmaceutical development.

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of pentaerythritol with four equivalents of chloral. This reaction is typically carried out under anhydrous conditions at the reflux temperature of chloral.

Core Chemical Reaction

The synthesis proceeds via the formation of hemiacetals between the hydroxyl groups of pentaerythritol and the aldehyde groups of chloral.

Reaction:

Pentaerythritol + 4 Chloral → this compound

C(CH₂OH)₄ + 4 CCl₃CHO → C(CH₂OCH(OH)CCl₃)₄

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on established methods for the synthesis of this compound.

Materials:

  • Pentaerythritol

  • Chloral, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine one molar equivalent of pentaerythritol and four molar equivalents of anhydrous chloral.

  • Reaction: Heat the mixture to the reflux temperature of chloral under anhydrous conditions. Maintain a constant reflux rate with continuous stirring. The reaction is typically allowed to proceed for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.

Quantitative Data: Synthesis Parameters
ParameterValueReference
Reactant Molar Ratio 1:4 (Pentaerythritol:Chloral)
Reaction Temperature Reflux temperature of chloral
Reaction Time Several hours (completion monitored)
Theoretical Yield Dependent on starting material mass

Purification of this compound

Purification of the crude this compound product is essential to remove unreacted starting materials and any byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals, for example, in a vacuum oven at a temperature below its melting point.

Quantitative Data: Purity Assessment
Analysis TechniqueExpected Result for Purified this compound
Melting Point A sharp melting point range consistent with the literature value.
NMR Spectroscopy Spectra consistent with the chemical structure of this compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Mechanism of Action: Signaling Pathway

This compound is a prodrug that is metabolized to chloral hydrate, which in turn is reduced to the active metabolite, trichloroethanol. Trichloroethanol is a positive allosteric modulator of the GABA-A receptor in the central nervous system. It enhances the effect of the inhibitory neurotransmitter GABA, leading to sedation and hypnosis.

Petrichloral_Mechanism_of_Action This compound This compound (Prodrug) Metabolism Metabolism (in vivo) This compound->Metabolism Hydrolysis ChloralHydrate Chloral Hydrate Metabolism->ChloralHydrate Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Reduction GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Binds to allosteric site NeuronalInhibition Increased Neuronal Inhibition GABA_A_Receptor->NeuronalInhibition Enhances Cl- influx GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Sedation Sedation & Hypnosis NeuronalInhibition->Sedation

Caption: Mechanism of action of this compound.

Experimental and Logical Workflows

The overall process from synthesis to purified product and its mechanism of action can be visualized as a series of interconnected steps.

Petrichloral_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Action Start Start: Pentaerythritol & Chloral Reaction Reaction (Reflux) Start->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Dissolution Dissolution in Hot Solvent CrudeProduct->Dissolution Crystallization Cooling & Crystallization Dissolution->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration PureProduct Purified this compound Filtration->PureProduct Analysis Purity Analysis (MP, NMR, HPLC) PureProduct->Analysis Mechanism Mechanism of Action (GABA-A Receptor Modulation) PureProduct->Mechanism

References

In Vivo Metabolism and Pharmacokinetics of Petrichloral: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrichloral, chemically known as pentaerythritol (B129877) chloral (B1216628), is a sedative and hypnotic agent.[1][2] It functions as a prodrug, being pharmacologically inactive until it undergoes hydrolysis in the body to release its active metabolite, chloral hydrate (B1144303).[1][2] The therapeutic and toxicological effects of this compound are therefore attributable to the systemic exposure to chloral hydrate and its subsequent metabolites. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and pharmacokinetics of this compound, with a focus on its conversion to chloral hydrate and the disposition of its key metabolites.

Absorption and Conversion to Active Metabolite

Following oral administration, this compound is presumed to be absorbed from the gastrointestinal tract, after which it undergoes rapid hydrolysis to yield chloral hydrate. The exact rate and extent of this conversion in vivo have not been extensively quantified in publicly available literature. However, the bioavailability of chloral hydrate from various oral formulations has been studied, providing an indirect measure of the efficiency of this initial metabolic step for analogous compounds.[3] The sedative and hypnotic effects of this compound are mediated by the subsequent metabolic products of chloral hydrate.

Metabolism of Chloral Hydrate

The metabolism of chloral hydrate has been investigated in various species, including humans, rats, and mice.[4][5] The primary metabolic pathway involves two key enzymatic conversions, primarily occurring in the liver and red blood cells.

The two major metabolites of chloral hydrate are:

  • Trichloroethanol (TCOH): This is the primary active metabolite responsible for the hypnotic effects of the drug. It is formed through the reduction of chloral hydrate by alcohol dehydrogenase.[3]

  • Trichloroacetic acid (TCA): This metabolite is formed through the oxidation of chloral hydrate. While it does not contribute to the sedative effects, it has a much longer half-life than TCOH and may be associated with long-term toxicity.[4]

Trichloroethanol can be further metabolized through glucuronidation to form trichloroethanol glucuronide (TCOG) , which is a major urinary excretion product.[4]

Metabolic Pathway of this compound

Petrichloral_Metabolism This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis TCOH Trichloroethanol (TCOH) (Active Metabolite) ChloralHydrate->TCOH Reduction (Alcohol Dehydrogenase) TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA Oxidation TCOG Trichloroethanol Glucuronide (TCOG) TCOH->TCOG Glucuronidation Excretion Excretion (Urine) TCA->Excretion TCOG->Excretion

Caption: Metabolic pathway of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is largely defined by the pharmacokinetics of its active metabolite, chloral hydrate, and its subsequent metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for chloral hydrate and its major metabolites in different species. It is important to note that these values are for the administration of chloral hydrate directly and may vary when this compound is the administered compound due to the initial hydrolysis step.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Male B6C3F1 Mice after Intravenous Administration of Chloral Hydrate [6]

ParameterChloral HydrateTrichloroethanol (TCOH)Trichloroethanol Glucuronide (TCOG)Trichloroacetic Acid (TCA)
Terminal Half-life (t½) 5 - 24 min0.2 - 0.7 hr0.2 - 0.7 hrSlowly cleared
Systemic Clearance (CL) 7.6 - 36.0 L/kg/hr---

Table 2: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Rats and Mice after Gavage Administration of Chloral Hydrate [4]

SpeciesCompoundTmaxNotes
Rats Chloral Hydrate~0.25 hrUndetectable by 3 hr
Trichloroacetic Acid (TCA)1 - 6 hrUndetectable by 2 days
Trichloroethanol (TCOH)~0.25 hrNear detection limits by 1-3 hr
Mice Chloral Hydrate~0.25 hrUndetectable by 3 hr
Trichloroacetic Acid (TCA)~1 hrUndetectable by 2 days
Trichloroethanol (TCOH)~0.25 hrNear detection limits by 1-3 hr

Experimental Protocols

General Experimental Workflow for Oral Pharmacokinetic Study in Rats

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing AnimalAcclimatization Animal Acclimatization (e.g., 1 week) Fasting Overnight Fasting AnimalAcclimatization->Fasting Dosing Oral Gavage Administration of this compound Fasting->Dosing BloodCollection Serial Blood Collection (e.g., tail vein/saphenous vein) Dosing->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SamplePreparation Sample Preparation (e.g., Protein Precipitation, Derivatization) PlasmaSeparation->SamplePreparation GCMS GC-MS/MS Analysis SamplePreparation->GCMS PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) GCMS->PK_Analysis

Caption: General workflow for a pharmacokinetic study.

Representative Protocol for Oral Administration in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.

  • Drug Preparation: this compound is formulated in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Administration: The drug formulation is administered via oral gavage at a specific dose volume (e.g., 5 mL/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Representative Protocol for GC-MS Analysis of Chloral Hydrate and Metabolites in Plasma
  • Sample Thawing: Frozen plasma samples are thawed on ice.

  • Protein Precipitation: An organic solvent (e.g., ice-cold acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new tube.

  • Derivatization (for TCA): Trichloroacetic acid is often derivatized (e.g., methylation) to improve its chromatographic properties.

  • Extraction: The analytes are extracted from the supernatant using a suitable organic solvent (e.g., diethyl ether or hexane).

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in a small volume of a suitable solvent for injection into the GC-MS system.

  • GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and quantification of chloral hydrate, trichloroethanol, and the derivatized trichloroacetic acid. An electron capture detector (ECD) is also commonly used for its high sensitivity to halogenated compounds.[7]

Conclusion

The in vivo metabolism and pharmacokinetics of this compound are fundamentally linked to its rapid conversion to chloral hydrate. The subsequent metabolism of chloral hydrate to trichloroethanol and trichloroacetic acid dictates the pharmacological activity and potential for toxicity. While the metabolic pathways of chloral hydrate are well-characterized, a significant data gap exists regarding the specific absorption and hydrolysis kinetics of this compound itself. Future research should focus on quantifying the rate and extent of this compound conversion to chloral hydrate to provide a more complete pharmacokinetic profile and to better correlate administered doses with systemic exposure to the active metabolites. The experimental protocols provided in this guide offer a framework for conducting such studies, which are essential for a comprehensive understanding of the disposition of this compound in biological systems.

References

A Technical Guide to the Degradation Pathways and Byproducts of Petrichloral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petrichloral, a sedative and hypnotic agent, is a prodrug that is rapidly metabolized to chloral (B1216628) hydrate (B1144303). Understanding the degradation of this compound and its active metabolite is crucial for assessing its stability, pharmacokinetic profile, and potential environmental impact. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, focusing on the extensively studied degradation of its primary metabolite, chloral hydrate. The guide details in vivo metabolic routes, abiotic degradation processes such as hydrolysis and photolysis, and microbial degradation. Key byproducts are identified, and analytical methodologies for their detection are summarized. Detailed experimental protocols for conducting degradation studies are also provided.

Introduction

This compound, chemically known as pentaerythritol (B129877) chloral, is a sedative and hypnotic drug.[1][2][3] As a prodrug, its therapeutic effects are primarily attributed to its rapid in vivo conversion to chloral hydrate.[1][2] Consequently, the degradation pathways of this compound are intrinsically linked to the fate of chloral hydrate. This guide will first address the initial hydrolysis of this compound and then delve into the subsequent, well-documented degradation pathways of chloral hydrate, which serves as a proxy for understanding the overall degradation profile of this compound.

The primary degradation pathways of chloral hydrate can be categorized as:

  • In Vivo Metabolism: Enzymatic conversion in the body.

  • Abiotic Degradation: Chemical breakdown under various environmental conditions, including hydrolysis, oxidation, and photolysis.

  • Microbial Degradation: Transformation by microorganisms.

This compound Hydrolysis: The Initial Degradation Step

The initial step in the degradation of this compound is the hydrolysis of its ether linkages, releasing chloral hydrate and pentaerythritol.[3][4] This reaction is expected to occur in vivo, catalyzed by enzymes, to release the active chloral hydrate.

G This compound This compound ChloralHydrate ChloralHydrate This compound->ChloralHydrate Hydrolysis Pentaerythritol Pentaerythritol This compound->Pentaerythritol Hydrolysis

Initial hydrolysis of this compound.

In Vivo Metabolic Pathways of Chloral Hydrate

Once formed, chloral hydrate undergoes extensive metabolism in the liver and other tissues.[5][6] The two primary pathways are reduction to trichloroethanol and oxidation to trichloroacetic acid.[7][8]

G ChloralHydrate ChloralHydrate Trichloroethanol Trichloroethanol ChloralHydrate->Trichloroethanol Reduction (Alcohol Dehydrogenase) TrichloroaceticAcid TrichloroaceticAcid ChloralHydrate->TrichloroaceticAcid Oxidation (Aldehyde Dehydrogenase) DichloroaceticAcid DichloroaceticAcid ChloralHydrate->DichloroaceticAcid Minor Pathway TrichloroethanolGlucuronide TrichloroethanolGlucuronide Trichloroethanol->TrichloroethanolGlucuronide Glucuronidation

In vivo metabolic pathways of chloral hydrate.

Key Metabolites:

  • Trichloroethanol (TCE): The major active metabolite responsible for the sedative effects.[5][9] It is subsequently conjugated with glucuronic acid to form trichloroethanol glucuronide (TCOG) for excretion.[5][6][7]

  • Trichloroacetic Acid (TCA): A significant metabolite formed through oxidation.[5][6][7][8]

  • Dichloroacetic Acid (DCA): A minor metabolite that may be formed.[5][6]

Abiotic Degradation Pathways of Chloral Hydrate

Chloral hydrate can degrade under various environmental conditions through chemical reactions.

Hydrolysis

Under alkaline conditions, chloral hydrate undergoes hydrolysis to yield chloroform (B151607) and formic acid.[5][10][11][12][13][14][15][16] This is a significant degradation pathway in aqueous environments with elevated pH.

G ChloralHydrate ChloralHydrate Chloroform Chloroform ChloralHydrate->Chloroform Alkaline Hydrolysis FormicAcid FormicAcid ChloralHydrate->FormicAcid Alkaline Hydrolysis

Alkaline hydrolysis of chloral hydrate.
Photodegradation

Exposure to ultraviolet (UV) light can lead to the degradation of chloral hydrate, forming hydrochloric acid, trichloroacetic acid, and formic acid.[13]

G ChloralHydrate ChloralHydrate HydrochloricAcid HydrochloricAcid ChloralHydrate->HydrochloricAcid UV Light TrichloroaceticAcid TrichloroaceticAcid ChloralHydrate->TrichloroaceticAcid UV Light FormicAcid FormicAcid ChloralHydrate->FormicAcid UV Light

Photodegradation of chloral hydrate.
Advanced Oxidation Processes

Advanced oxidation processes, such as the Fenton reaction and UV/peroxymonosulfate treatment, can lead to the mineralization of chloral hydrate.[17][18][19]

Microbial Degradation of Chloral Hydrate

Microorganisms can utilize chloral hydrate as a substrate for growth or co-metabolize it.

  • Methanotrophs: Convert chloral hydrate to trichloroethanol and trichloroacetic acid.[5][20]

  • Pseudomonas sp.: Can assimilate chloral hydrate by converting it to trichloroethanol, followed by dechlorination to dichloroethanol, and ultimately mineralization to carbon dioxide.[21][22]

  • Arthrobacter sp.: Co-metabolizes chloral hydrate to trichloroethanol.[21]

G ChloralHydrate ChloralHydrate Trichloroethanol Trichloroethanol ChloralHydrate->Trichloroethanol Methanotrophs, Pseudomonas sp., Arthrobacter sp. TrichloroaceticAcid TrichloroaceticAcid ChloralHydrate->TrichloroaceticAcid Methanotrophs Dichloroethanol Dichloroethanol Trichloroethanol->Dichloroethanol Pseudomonas sp. CO2 CO2 Dichloroethanol->CO2 Pseudomonas sp.

Microbial degradation of chloral hydrate.

Summary of Degradation Byproducts

The following table summarizes the major and minor byproducts identified from the degradation of this compound (via chloral hydrate).

Degradation PathwayMajor ByproductsMinor Byproducts
In Vivo Metabolism Trichloroethanol (TCE), Trichloroethanol glucuronide (TCOG), Trichloroacetic acid (TCA)Dichloroacetic acid (DCA)
Alkaline Hydrolysis Chloroform, Formic acid
Photodegradation Hydrochloric acid, Trichloroacetic acid, Formic acid
Microbial Degradation Trichloroethanol, Trichloroacetic acid, Dichloroethanol, Carbon dioxide

Experimental Protocols

Forced Degradation Study (General Protocol)

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Sample Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating analytical method (e.g., HPLC-UV, GC-MS).

  • Byproduct Identification: Characterize the degradation products using techniques like LC-MS/MS or GC-MS.

Analytical Method for Chloral Hydrate and its Metabolites

Objective: To quantify chloral hydrate and its primary metabolites in a biological matrix (e.g., plasma).

Methodology (based on GC-MS): [23]

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., 4-chlorobutyric acid).

    • Perform protein precipitation with a suitable solvent.

  • Derivatization:

    • Evaporate the supernatant to dryness.

    • Add a derivatizing agent (e.g., 12% boron trifluoride-methanol complex) and heat to form methyl esters of the acidic metabolites.

  • Extraction:

  • GC-MS Analysis:

    • Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer.

    • Use a suitable capillary column for separation.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.

Quantitative Data

The following table presents a summary of kinetic data for chloral hydrate degradation under different conditions.

ConditionHalf-life (t½)Key ByproductsReference
In Vivo (Human) ~8 hours (for TCE and TCOG)TCE, TCOG, TCA[5]
In Vivo (Mice) 5-24 minutesTCE, TCOG, TCA[24]
Aqueous Solution (pH 7, 20°C) ~7 daysChloroform, Formic acid[12][15]
Aqueous Solution (pH 9, 60°C) 16 minutesChloroform, Formic acid[5]
UV Photolysis Dependent on conditionsHCl, TCA, Formic acid[13]

Conclusion

The degradation of this compound is initiated by its hydrolysis to chloral hydrate and pentaerythritol. The subsequent degradation of chloral hydrate is well-characterized and proceeds through in vivo metabolism, abiotic pathways (hydrolysis, photolysis), and microbial action. The primary byproducts include trichloroethanol, trichloroacetic acid, chloroform, and formic acid. A thorough understanding of these degradation pathways and byproducts is essential for the development, formulation, and risk assessment of this compound. The provided experimental protocols offer a framework for conducting stability and degradation studies to further elucidate the fate of this compound.

References

An In-Depth Technical Guide for the Initial Toxicity Screening of Petrichloral in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Petrichloral, a sedative and hypnotic agent, is a prodrug of chloral (B1216628) hydrate (B1144303).[1] A thorough in-vitro toxicity assessment is a critical initial step in the preclinical evaluation of this compound. This guide provides a comprehensive framework for conducting an initial toxicity screening of this compound in various cell lines. Given the limited direct data on this compound, this document draws upon the established toxicological profiles of its active metabolite, chloral hydrate, and other structurally related chlorinated hydrocarbons to propose a robust testing strategy. The methodologies detailed herein are designed to provide a foundational understanding of this compound's cytotoxic and genotoxic potential, as well as insights into its potential mechanisms of action.

This guide outlines detailed protocols for key in-vitro assays, including assessments of cell viability, membrane integrity, and apoptosis. Furthermore, it presents potential signaling pathways that may be perturbed by this compound, based on data from analogous compounds. All quantitative data from related compounds are summarized for comparative purposes, and all experimental workflows and signaling pathways are visualized using diagrams to ensure clarity and aid in experimental design.

Introduction to this compound and In-Vitro Toxicity Screening

This compound (pentaerythritol chloral) is metabolized in the body to produce chloral hydrate, which is then further metabolized to trichloroethanol, the primary active compound, and trichloroacetic acid.[2] The toxicological properties of this compound are therefore expected to be largely driven by these metabolites. In-vitro toxicity testing serves as a crucial, cost-effective, and predictive first step in characterizing the toxic potential of new chemical entities.[3] A battery of in-vitro assays can provide valuable information on a compound's effects on cell viability, proliferation, and potential for inducing cell death through necrosis or apoptosis.[3][4]

Proposed Initial Toxicity Screening Strategy for this compound

An initial toxicity screening of this compound should encompass a tiered approach, beginning with broad cytotoxicity assays and progressing to more specific mechanistic assays.

3.1 Cell Line Selection

A panel of cell lines should be selected to represent various tissues and cancer types. This may include, but is not limited to:

  • Hepatocellular carcinoma cell lines (e.g., HepG2): Given that the liver is the primary site of chloral hydrate metabolism.[2][5]

  • Neuronal cell lines (e.g., SH-SY5Y): To assess potential neurotoxicity, a known effect of chloral hydrate.[5]

  • Human lymphocyte cell lines (e.g., TK6): As studies have shown chloral hydrate to be genotoxic in these cells.[6]

  • Other relevant cancer cell lines: Depending on the therapeutic target of this compound.

3.2 Dose-Response Analysis

Establishing a dose-response relationship is fundamental to toxicological studies. A wide range of this compound concentrations should be tested to determine the IC50 (half-maximal inhibitory concentration) and to identify concentrations for subsequent mechanistic studies.[7]

Experimental Protocols

4.1 Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

  • Materials:

    • 96-well microplate

    • Test cell lines

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

    • DMSO (Dimethyl sulfoxide)[9]

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]

    • Treat cells with various concentrations of this compound and incubate for the desired exposure period (e.g., 24, 48, 72 hours). Include vehicle-only and no-cell controls.[11]

    • Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[9]

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

4.2 Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]

  • Materials:

    • 96-well plate with cultured cells treated with this compound

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Lysis buffer (for maximum LDH release control)

  • Procedure:

    • Prepare cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[13]

    • After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[14]

    • Add the LDH reaction mixture to each well.[6]

    • Incubate at room temperature for up to 30 minutes, protected from light.[15]

    • Measure the absorbance at 490 nm.[15]

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

4.3 Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).[5]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with this compound. For adherent cells, use a gentle dissociation agent like trypsin.[5]

    • Wash the cells with cold PBS.[16]

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[16]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[16]

Data Presentation: Toxicity of Chloral Hydrate and Related Compounds

Since no direct in-vitro toxicity data for this compound is publicly available, the following tables summarize the known effects of its active metabolite, chloral hydrate, and a related compound, trichloroacetic acid, to provide a basis for expected outcomes.

Table 1: In-Vitro Genotoxicity of Chloral Hydrate

Assay Type Cell Line Effect Reference
Aneuploidy Human Lymphocytes Positive [6]
Aneuploidy Chinese Hamster Embryo Cells Positive [6]
Micronucleus Formation Chinese Hamster Cell Lines Positive [17]
Sister Chromatid Exchange Chinese Hamster Ovary Cells Positive [6]

| DNA Single-Strand Breaks | Rat/Mouse Hepatocytes | Negative |[6] |

Table 2: In-Vitro Cytotoxicity and Genotoxicity of Trichloroacetic Acid (TCA)

Assay Type Cell Line Effect Concentration Reference
Cytotoxicity (Reduced Viability) BALB/c 3T3 (Mouse Fibroblast) Positive 8–32 mM [18]
Chromosomal Aberrations Human Lymphocytes Positive 25-100 µg/ml [13]
Micronucleus Formation Human Lymphocytes Positive 25-100 µg/ml [13]

| Mitotic Index Inhibition | Human Lymphocytes | Positive | 50-100 µg/ml |[13] |

Visualization of Methodologies and Pathways

6.1 Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Add this compound (various concentrations) incubate1->treat incubate2 Incubate for 24/48/72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4 hours add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read

MTT Assay Experimental Workflow.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sampling Supernatant Collection cluster_reaction Enzymatic Reaction cluster_detection Detection prep Seed and treat cells with this compound controls Prepare controls: - Spontaneous release - Maximum release transfer Transfer supernatant to new plate prep->transfer add_reagent Add LDH reaction mix transfer->add_reagent incubate Incubate at RT (30 mins) add_reagent->incubate read Read absorbance at 490 nm incubate->read

LDH Assay Experimental Workflow.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat cells with This compound harvest Harvest and wash cells with PBS treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate 15 mins in dark add_stains->incubate flow Analyze by Flow Cytometry incubate->flow

Annexin V/PI Apoptosis Assay Workflow.

6.2 Potential Signaling Pathways of this compound-Induced Toxicity

The following diagram illustrates potential mechanisms of toxicity based on studies of chloral hydrate.

Petrichloral_Toxicity_Pathway This compound This compound (prodrug) chloral_hydrate Chloral Hydrate This compound->chloral_hydrate Metabolism metabolites Trichloroethanol & Trichloroacetic Acid chloral_hydrate->metabolites Metabolism ros ↑ Reactive Oxygen Species (ROS) metabolites->ros ca2 ↑ Intracellular Ca2+ metabolites->ca2 fas_pathway Fas Signaling Pathway Activation metabolites->fas_pathway oxidative_stress Oxidative Stress ros->oxidative_stress mitotic_disruption Mitotic Spindle Disruption ca2->mitotic_disruption caspase Caspase Activation fas_pathway->caspase dna_damage DNA Damage & Micronuclei oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest & Aneuploidy dna_damage->cell_cycle_arrest mitotic_disruption->cell_cycle_arrest caspase->apoptosis

Potential Signaling Pathways of this compound Toxicity.

Interpretation of Results and Future Directions

The initial toxicity screening will provide a foundational dataset for this compound.

  • High IC50 values in multiple cell lines may suggest low acute cytotoxicity.

  • Positive results in the LDH assay would indicate membrane-damaging necrotic effects.

  • An increase in the Annexin V-positive/PI-negative population would suggest an apoptotic mechanism of cell death.

  • Genotoxic effects , as suggested by the chloral hydrate data, should be further investigated using assays like the micronucleus test or Comet assay.

Based on these initial findings, further studies could explore more specific mechanisms, such as cell cycle analysis, measurement of reactive oxygen species (ROS) production, and assessment of mitochondrial membrane potential. In-vivo studies would be the subsequent logical step to validate the in-vitro findings.

Conclusion

This technical guide provides a comprehensive and actionable framework for the initial in-vitro toxicity screening of this compound. By employing a battery of validated assays and drawing upon the toxicological data of its active metabolite, chloral hydrate, researchers can effectively characterize the cytotoxic and genotoxic potential of this compound. The detailed protocols and visual aids are intended to facilitate the design and execution of these crucial preclinical studies, ultimately contributing to a thorough understanding of the safety profile of this compound.

References

An In-depth Technical Guide to Petrichloral: Discovery, History, and Clinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Petrichloral" is a defined chemical entity, also known as pentaerythritol (B129877) chloral (B1216628). It is a prodrug of chloral hydrate (B1144303). This guide focuses on the available scientific and historical data for this compound and its active metabolite, chloral hydrate, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound, known chemically as pentaerythritol chloral and by the brand name Periclor, is a sedative and hypnotic agent.[1] It functions as a prodrug, meaning it is metabolized in the body to its active form, chloral hydrate.[1][2][3] This guide provides a detailed examination of the discovery, history, chemical properties, and mechanism of action of this compound and its historically significant active metabolite, chloral hydrate.

Discovery and History

The history of this compound is intrinsically linked to the development of chloral derivatives as sedatives.

  • Chloral Hydrate Synthesis (1832): The journey began with the first synthesis of chloral hydrate by Justus von Liebig in 1832.[4][5]

  • Introduction as a Sedative (1869): Oscar Liebreich introduced chloral hydrate into clinical use as a sedative and hypnotic in 1869.[4][5][6] This marked the advent of the first synthetic sedative-hypnotic drug.[7]

  • Development of this compound: In the mid-20th century, efforts to improve upon the properties of chloral hydrate, such as its taste and gastrointestinal irritation, led to the development of derivatives. This compound was patented in 1957 by Walter F. Bruce, assigned to American Home Products.[1][8] The rationale for its development was to create a compound that would slowly release chloral hydrate, potentially offering a more favorable pharmacokinetic profile and improved tolerability.

  • Regulatory Status: this compound is classified as a Schedule IV controlled substance in the United States, indicating a low potential for abuse relative to substances in Schedule III.[2][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol[9]
Molecular Formula C₁₃H₁₆Cl₁₂O₈[8][9]
Molecular Weight 725.70 g/mol [8][9]
CAS Number 78-12-6[8][9]
Appearance Yellow glass (easily powdered)[8]
Melting Point 52-54 °C[8]
Solubility Soluble in water, ethanol, chloroform, benzene.[8]

Pharmacokinetics and Metabolism

As a prodrug, the pharmacokinetic profile of this compound is defined by its conversion to chloral hydrate and the subsequent metabolism of chloral hydrate.

The metabolism of chloral hydrate is well-characterized:

  • Absorption: Chloral hydrate is rapidly absorbed following oral administration.[4]

  • Metabolism: It is primarily metabolized in the liver and erythrocytes to its active metabolite, trichloroethanol (TCE), and an inactive metabolite, trichloroacetic acid (TCA).[4] The hypnotic effects are largely attributed to TCE.[4]

  • Half-Life: Chloral hydrate has a very short half-life of only a few minutes.[4] The active metabolite, TCE, has a longer half-life of approximately 8 to 12 hours.[4]

  • Excretion: The metabolites are primarily eliminated by the kidneys.[4]

Table 2: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Mice

ParameterChloral HydrateTrichloroethanol (TCE)Trichloroacetic Acid (TCA)Dichloroacetate (DCA)Reference
Terminal Half-life (hr) 0.08 - 0.40.2 - 0.7Slowly clearedSlowly cleared[10]
Systemic Clearance (L/kg-hr) 7.6 - 36.0 (dose-dependent)N/AN/AN/A[10]

Note: Data is derived from studies in B6C3F1 mice and may not be directly extrapolated to humans.

Mechanism of Action

The precise mechanism of action of chloral hydrate and its active metabolite, trichloroethanol, is not fully elucidated. However, it is understood to be a central nervous system depressant.[4] Evidence suggests that its sedative and hypnotic effects are mediated through the enhancement of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, similar to benzodiazepines and barbiturates. The potential for flumazenil, a GABA antagonist, to reverse the effects of chloral hydrate intoxication supports this hypothesis.[4]

Metabolic Pathway of this compound This compound This compound (Pentaerythritol chloral) ChloralHydrate Chloral Hydrate (Active Metabolite Precursor) This compound->ChloralHydrate Hydrolysis Trichloroethanol Trichloroethanol (TCE) (Active Hypnotic Metabolite) ChloralHydrate->Trichloroethanol Reduction (Alcohol Dehydrogenase) TrichloroaceticAcid Trichloroacetic Acid (TCA) (Inactive Metabolite) ChloralHydrate->TrichloroaceticAcid Oxidation

Caption: Metabolic conversion of this compound to its active and inactive metabolites.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (pentaerythritol chloral) is detailed in U.S. Patent 2,784,237.[8] The general procedure involves the reaction of pentaerythritol with chloral.

Materials:

  • Pentaerythritol

  • Chloral (trichloroacetaldehyde)

  • Anhydrous solvent (e.g., benzene)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • A mixture of pentaerythritol and a molar excess of chloral is suspended in an anhydrous solvent.

  • An acid catalyst is added to the mixture.

  • The mixture is heated under reflux with a water separator to remove the water formed during the reaction.

  • The reaction is monitored until the theoretical amount of water is collected.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified, for example, by recrystallization, to yield this compound.

Evaluation of Sedative/Hypnotic Activity (General Protocol)

A common method to assess sedative and hypnotic effects in preclinical models involves the loss of righting reflex in rodents.

Animal Model:

  • Male B6C3F1 mice[10]

Procedure:

  • Animals are randomly assigned to treatment groups (vehicle control, different doses of this compound).

  • The test compound is administered, typically via oral gavage or intraperitoneal injection.

  • Animals are observed for the onset and duration of the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

  • The dose at which 50% of the animals lose the righting reflex (HD50) can be calculated to determine potency.

Experimental Workflow for Sedative Activity start Animal Acclimatization grouping Random Assignment to Treatment Groups start->grouping dosing Administration of This compound or Vehicle grouping->dosing observation Observation for Loss of Righting Reflex dosing->observation data_analysis Data Analysis (e.g., HD50 Calculation) observation->data_analysis end Conclusion on Sedative Potency data_analysis->end

Caption: A generalized workflow for assessing the sedative properties of a compound in a rodent model.

Clinical Use and Status

Historically, chloral hydrate was used for the short-term treatment of insomnia and as a sedative before minor medical or dental procedures.[4] However, its use has significantly declined due to the availability of safer alternatives with better therapeutic indices, such as benzodiazepines and non-benzodiazepine hypnotics. Concerns about the potential for toxicity, drug interactions, and genotoxicity have also limited its clinical utility.[4] this compound, as a prodrug of chloral hydrate, shares these concerns and is not widely used in current medical practice.

Conclusion

This compound represents a second-generation development in the lineage of chloral-based sedatives, designed to improve upon the properties of its active metabolite, chloral hydrate. While the synthesis and pharmacological principles of this compound are well-documented, its clinical application has been largely superseded by modern hypnotics with more favorable safety profiles. The study of this compound and chloral hydrate provides valuable insights into the history of sedative-hypnotic drug development and the evolution of pharmacotherapy for insomnia and anxiety.

References

Unveiling the Neuro-Modulatory Profile of Petrichloral: A Technical Guide to its GABA-A Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth examination of the binding affinity and modulatory effects of petrichloral on the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a prodrug, this compound's pharmacological activity is mediated through its active metabolites, primarily chloral (B1216628) hydrate (B1144303) and subsequently trichloroethanol. This document synthesizes the available scientific literature to present a comprehensive overview of its mechanism of action, quantitative data on its effects, and the experimental protocols utilized in these assessments.

Executive Summary

Quantitative Data on GABA-A Receptor Modulation

The primary active metabolite of this compound, trichloroethanol, has been shown to potentiate GABA-activated chloride currents in a concentration-dependent manner. The following table summarizes the key quantitative data from electrophysiological studies.

Active MetaboliteParameterValueCell TypeReceptor Subunit CompositionExperimental Technique
TrichloroethanolEC₅₀ for GABA Current Potentiation3.0 ± 1.4 mMMouse Hippocampal NeuronsNot specified (native receptors)Whole-cell Patch-clamp

Note: The EC₅₀ value represents the concentration of trichloroethanol that produces 50% of the maximal potentiation of the GABA-induced current.

Mechanism of Action at the GABA-A Receptor

The interaction of this compound's active metabolite, trichloroethanol, with the GABA-A receptor is characterized as positive allosteric modulation. This mechanism is distinct from that of agonists, which directly bind to and activate the receptor at the GABA binding site.

Signaling Pathway of GABA-A Receptor Activation and Modulation by Trichloroethanol:

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site Chloride Channel GABA->GABA_A_Receptor:f1 Binds TCE Trichloroethanol (from this compound) TCE->GABA_A_Receptor:f2 Binds to Allosteric Site TCE->GABA_A_Receptor:f3 Enhances Opening Frequency/Duration Cl_ion Cl⁻ GABA_A_Receptor:f3->Cl_ion Channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor activation pathway and its modulation by trichloroethanol.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from electrophysiological studies, specifically using the patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion flow across the membrane of a single neuron in response to neurotransmitters and modulatory compounds.

Objective: To quantify the potentiation of GABA-activated chloride currents by trichloroethanol.

Methodology:

  • Cell Preparation: Primary cultures of mouse hippocampal neurons are prepared and maintained in vitro.

  • Recording Setup: A glass micropipette with a very small tip diameter is used as an electrode. This micropipette is filled with an internal solution that mimics the intracellular ionic composition and is brought into contact with the cell membrane of a neuron.

  • Giga-seal Formation: A tight seal (with resistance in the giga-ohm range) is formed between the micropipette and the cell membrane through gentle suction.

  • Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is then clamped at a specific holding potential (e.g., -60 mV).

  • Drug Application:

    • A baseline GABA-activated current is established by applying a known concentration of GABA to the neuron.

    • Various concentrations of trichloroethanol are co-applied with GABA.

  • Data Acquisition and Analysis: The resulting chloride currents are recorded and measured. The potentiation of the GABA-induced current by trichloroethanol is calculated as the percentage increase in current amplitude compared to the current elicited by GABA alone. A concentration-response curve is then generated to determine the EC₅₀ value.

Experimental Workflow for Electrophysiological Analysis:

Electrophysiology_Workflow A Primary Hippocampal Neuron Culture B Whole-Cell Patch-Clamp Configuration A->B C Application of GABA (Control) B->C E Co-application of GABA + Trichloroethanol (TCE) B->E D Recording of Baseline Cl⁻ Current C->D G Data Analysis: - Measure Current Potentiation - Generate Dose-Response Curve D->G F Recording of Modulated Cl⁻ Current E->F F->G H Determination of EC₅₀ G->H

Caption: Workflow for determining trichloroethanol's effect on GABA-A receptors.

Conclusion

The sedative and hypnotic properties of this compound are attributable to the positive allosteric modulation of GABA-A receptors by its active metabolite, trichloroethanol. While direct binding affinity studies are not prominently featured in the literature, electrophysiological data provides a clear quantitative measure of its potentiation of GABAergic neurotransmission. The EC₅₀ value of approximately 3.0 mM for trichloroethanol in potentiating GABA-induced currents serves as a critical parameter for understanding its pharmacological profile. The methodologies outlined in this guide, particularly whole-cell patch-clamp, represent the gold standard for characterizing the functional effects of such modulators on ligand-gated ion channels. This technical guide provides a foundational understanding for researchers and professionals engaged in the study of GABAergic pharmacology and the development of novel neurotherapeutics.

An In-depth Technical Guide to the Physicochemical Properties of Petrichloral for Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Petrichloral, a sedative and hypnotic agent.[1][2][3] Understanding these characteristics is fundamental for the successful development of stable, effective, and safe pharmaceutical formulations. This document details key parameters, outlines standard experimental protocols for their determination, and presents logical workflows relevant to the formulation process.

Physicochemical Properties of this compound

This compound, also known as pentaerythritol (B129877) chloral (B1216628), is a prodrug of chloral hydrate.[2][3][4] Its identity and core physicochemical properties are summarized below. These data are critical for pre-formulation studies, guiding the selection of excipients and manufacturing processes.

Table 1: Identity and Chemical Properties of this compound

ParameterValueSource(s)
Chemical Name 1,1′-[2,2-Bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]-1,3-propanediylbis(oxy)]bis[2,2,2-trichloroethanol][1][5]
Synonyms Periclor, Pentaerythritol chloral[1][3][6]
CAS Number 78-12-6[1][5]
Molecular Formula C₁₃H₁₆Cl₁₂O₈[1][3][6]
Molecular Weight ~725.7 g/mol [1][5][6]
Appearance Yellow glass (easily powdered)[1]

Table 2: Physicochemical Data for this compound Formulation

ParameterValueSource(s)
Melting Point 52-54 °C[1]
Boiling Point 617.3 °C at 760 mmHg (Predicted)[7]
LogP (Calculated) 8.02 (CLogP)[6]
Solubility Water: Soluble Ethyl Acetate, Formamide, Ethanol, Chloroform, Benzene: ≥ 30 g/100 mL Tetrachloroethylene, Isopropanol: ≥ 5 g/100 mL[1]
Therapeutic Category Sedative, Hypnotic[1]
Legal Status (USA) DEA Schedule IV Controlled Substance[2][3][5]

Experimental Protocols for Physicochemical Characterization

The following sections describe standard methodologies for determining the key physicochemical properties listed above. These protocols are fundamental for Active Pharmaceutical Ingredient (API) characterization in a drug development setting.[8]

Melting Point Determination

The melting point is a critical indicator of purity.

  • Methodology: Capillary Melting Point

    • A small, finely powdered sample of this compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is increased at a controlled rate.

    • The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid.

  • Alternative Methodology: Differential Scanning Calorimetry (DSC)

    • A weighed sample is placed in an aluminum pan and sealed.

    • The sample is heated at a constant rate in a DSC cell.

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The melting point is determined from the onset temperature of the endothermic melting peak.

Solubility Assessment

Solubility is a crucial factor influencing bioavailability and formulation design.[8]

  • Methodology: Shake-Flask Method

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffers of various pH, organic solvents) in a sealed flask.

    • The flask is agitated in a constant temperature bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which affects its absorption and distribution.

  • Methodology: Shake-Flask Method

    • A pre-weighed amount of this compound is dissolved in a vessel containing a known volume of n-octanol and a known volume of water (or buffer).

    • The vessel is sealed and agitated until equilibrium is achieved.

    • The mixture is centrifuged to separate the n-octanol and aqueous layers.

    • The concentration of this compound in each layer is measured by a suitable analytical technique.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action & Metabolic Pathway

This compound itself is not the active agent; it serves as a prodrug for chloral hydrate.[3][4] In the body, it is metabolized to release chloral hydrate, which is further reduced to its primary active metabolite, trichloroethanol. Trichloroethanol enhances the activity of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This potentiation of GABAergic neurotransmission leads to the sedative and hypnotic effects.

Petrichloral_Pathway This compound This compound (Administered Prodrug) Metabolism Metabolism (in vivo) This compound->Metabolism ChloralHydrate Chloral Hydrate Metabolism->ChloralHydrate ADH Alcohol Dehydrogenase ChloralHydrate->ADH TCE Trichloroethanol (Active Metabolite) ADH->TCE GABA_A GABA-A Receptor TCE->GABA_A Potentiates Effect Neuronal Inhibition (Sedative/Hypnotic Effect) GABA_A->Effect Leads to

Metabolic and signaling pathway of this compound.

General Formulation Development Workflow

The high lipophilicity (CLogP = 8.02) and solubility in organic solvents suggest that this compound is a poorly water-soluble compound, despite being described as "soluble in water".[1][6] This characteristic is a primary challenge for formulation. A logical workflow for developing a suitable dosage form is essential. Strategies often focus on enhancing solubility and dissolution to ensure adequate bioavailability.[9]

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Development cluster_2 Phase 3: Optimization & Finalization API_Char API Physicochemical Characterization Preform Pre-formulation Studies (Solubility, Stability, pKa) API_Char->Preform Excipient Excipient Compatibility Screening Preform->Excipient Strategy Formulation Strategy Selection (e.g., Lipid-based, Surfactants) Excipient->Strategy Prototype Prototype Formulation Development Strategy->Prototype Process Process Development & Scale-Up Prototype->Process Analytics Analytical Method Validation Prototype->Analytics Stability ICH Stability Studies Process->Stability Analytics->Stability Final Final Formulation Lockdown Stability->Final

General workflow for pharmaceutical formulation development.

References

Navigating the Stability of Petrichloral: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Petrichloral, also known as pentaerythritol (B129877) chloral (B1216628), is a sedative and hypnotic agent that acts as a prodrug to chloral hydrate (B1144303).[1][2][3][4] As with any pharmaceutical compound, understanding its stability under various storage conditions is paramount for ensuring its safety, efficacy, and shelf-life. This in-depth technical guide provides a comprehensive overview of the stability of this compound, drawing upon available data for its active metabolite, chloral hydrate, and established principles of drug degradation. This guide is intended for researchers, scientists, and drug development professionals.

While specific stability studies on this compound are not extensively available in published literature, this guide outlines the critical aspects to consider and the methodologies to employ when assessing its stability.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for predicting its stability.

PropertyValueReference
IUPAC Name 2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol[1]
CAS Number 78-12-6[5]
Molecular Formula C13H16Cl12O8[1]
Molar Mass 725.66 g·mol−1[1]

This compound as a Prodrug

This compound is designed to release its active metabolite, chloral hydrate, in the body. The stability of this compound is therefore intrinsically linked to the stability of the parent compound and its conversion to chloral hydrate.

Petrichloral_Prodrug This compound This compound (Pentaerythritol Chloral) Metabolism Metabolic Conversion (in vivo) This compound->Metabolism Hydrolysis ChloralHydrate Chloral Hydrate (Active Metabolite) Metabolism->ChloralHydrate

This compound to Chloral Hydrate Conversion

Inferred Stability from Chloral Hydrate Data

Given the limited direct data on this compound, the stability of chloral hydrate provides valuable insights. Studies on compounded chloral hydrate oral solutions have demonstrated good stability.

FormulationStorage ConditionsDurationStability
7% Chloral Hydrate SyrupRoom Temperature (20 ± 1 °C) and Refrigerated (5 ± 2 °C)180 daysAt least 98% of the initial concentration remained. No significant changes in color, odor, specific gravity, or pH were observed.
Chloral Hydrate in WaterAmbient pH (7) and Temperature (20 °C)Half-life of ~7 daysThe hydrolysis rate increases significantly with higher pH (from 7 to 12) and temperature (from 20 to 60 °C).

Potential Degradation Pathways of this compound

The chemical structure of this compound, with its ether and hemiacetal linkages, suggests that hydrolysis is a primary degradation pathway. This would lead to the formation of chloral hydrate and pentaerythritol. Other potential degradation pathways include oxidation and photolysis.

Degradation_Pathways cluster_conditions Stress Conditions Hydrolysis Hydrolysis (Acidic/Basic) This compound This compound Hydrolysis->this compound Oxidation Oxidation (e.g., H₂O₂) Oxidation->this compound Photolysis Photolysis (UV/Vis Light) Photolysis->this compound Degradation_Products Degradation Products This compound->Degradation_Products Chloral_Hydrate Chloral Hydrate Degradation_Products->Chloral_Hydrate Pentaerythritol Pentaerythritol Degradation_Products->Pentaerythritol Other_Degradants Other Oxidative/Photolytic Degradants Degradation_Products->Other_Degradants

Potential Degradation Pathways of this compound

Recommended Experimental Protocols for Stability Testing

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the drug to harsh conditions to identify potential degradation products and pathways.

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analysis of Samples (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Degradation (e.g., 60°C) Thermal->Analysis Photolytic Photolytic Degradation (ICH Q1B) Photolytic->Analysis API This compound API and/or Formulation API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Results Characterization of Degradation Products and Pathway Elucidation Analysis->Results

Forced Degradation Experimental Workflow
Detailed Methodologies

  • Hydrolytic Degradation:

    • Acidic: Dissolve this compound in 0.1 M hydrochloric acid and store at room temperature and elevated temperatures (e.g., 60°C).

    • Basic: Dissolve this compound in 0.1 M sodium hydroxide (B78521) and store at room temperature.

    • Neutral: Dissolve this compound in purified water and store at elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

  • Photolytic Degradation: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Thermal Degradation: Expose solid this compound to dry heat at various temperatures (e.g., 60°C, 80°C) for a specified period.

Analytical Methods

A stability-indicating analytical method, capable of separating this compound from its degradation products, is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

  • HPLC Method Parameters (Illustrative Example):

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile and water gradient

    • Detector: UV at an appropriate wavelength

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

Formulation and Storage Considerations

  • Excipient Compatibility: Potential interactions between this compound and common excipients should be evaluated. The presence of moisture within excipients can accelerate hydrolysis.

  • Packaging: To protect from light and moisture, this compound formulations should be stored in well-closed, light-resistant containers.

  • Recommended Storage Conditions: Based on the stability of chloral hydrate, it is prudent to recommend storage at controlled room temperature (20-25°C) or under refrigeration (2-8°C), protected from light.

Conclusion

While direct stability data for this compound is scarce, a comprehensive stability testing program as outlined in this guide will enable a thorough understanding of its degradation profile. By leveraging knowledge of its active metabolite, chloral hydrate, and employing systematic forced degradation studies, researchers and drug development professionals can establish appropriate storage conditions, shelf-life, and formulation strategies to ensure the quality and safety of this compound-containing products.

References

Unveiling the Hypnotic Potential of Petrichloral: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the sedative and hypnotic properties of Petrichloral in animal models, focusing on its mechanism of action, metabolic pathway, and detailed experimental protocols for preclinical assessment.

This technical guide provides an in-depth analysis of this compound, a prodrug of chloral (B1216628) hydrate (B1144303), and its hypnotic effects observed in animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its pharmacodynamics, pharmacokinetics, and methodologies for its evaluation, offering a foundational resource for further investigation into its therapeutic potential.

Introduction to this compound and its Hypnotic Activity

This compound, chemically known as pentaerythritol (B129877) chloral, functions as a sedative and hypnotic agent. Its pharmacological activity is not inherent to the parent molecule but is exerted through its in vivo hydrolysis to chloral hydrate. Subsequently, chloral hydrate is metabolized to its primary active metabolite, trichloroethanol, which is largely responsible for the hypnotic effects. This biotransformation is a critical step in the onset and duration of sedation and hypnosis. While specific quantitative data on the in vivo hydrolysis rate of this compound is not extensively documented in publicly available literature, the well-established pharmacology of chloral hydrate serves as the primary basis for understanding its effects.

Mechanism of Action: Modulation of GABAergic Neurotransmission

The hypnotic and sedative effects of this compound's active metabolites, chloral hydrate and trichloroethanol, are primarily mediated through the potentiation of the γ-aminobutyric acid type A (GABAA) receptor complex in the central nervous system. The GABAA receptor, a ligand-gated ion channel, is the principal mediator of inhibitory neurotransmission in the brain.

Upon binding to a distinct site on the GABAA receptor, chloral hydrate and trichloroethanol allosterically modulate the receptor, enhancing the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This widespread inhibition of neuronal activity across the brain manifests as sedation and hypnosis. While it is understood that these compounds act on the GABAA receptor, the specific subtypes that are most sensitive to modulation by chloral hydrate and trichloroethanol to produce the hypnotic effect require further detailed investigation.

GABAA_Pathway cluster_membrane Neuronal Membrane GABAA GABAA Receptor IonChannel Chloride (Cl-) Channel GABAA->IonChannel Opens Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Cl- Influx This compound This compound (Administered) ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis (in vivo) Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism Trichloroethanol->GABAA Positive Allosteric Modulation GABA GABA GABA->GABAA Binds Hypnosis Sedation & Hypnosis Hyperpolarization->Hypnosis

Metabolic and Signaling Pathway of this compound.

Quantitative Data on Hypnotic Effects in Animal Models

The hypnotic effects of chloral hydrate, the active form of this compound, have been evaluated in various animal models, primarily rodents. The following tables summarize the available quantitative data on its sedative and hypnotic properties. It is important to note that specific dose-response data detailing sleep latency and duration is limited in publicly accessible literature, with many studies focusing on anesthetic doses.

Table 1: Sedative and Anesthetic Doses of Chloral Hydrate in Rodents [1]

SpeciesRoute of AdministrationDosage (mg/kg)Effect
RatIntravenous (i.v.)200 (bolus)Anesthesia Induction
RatIntravenous (i.v.)150/hourAnesthesia Maintenance
RatIntraperitoneal (i.p.)300 - 400Surgical Anesthesia
MouseIntraperitoneal (i.p.)400Light Anesthesia
MouseOral (gavage)300Sedation

Table 2: Effects of Chloral Hydrate on Sleeping Time in Mice

CompoundDose (mg/kg)Route of AdministrationObservationReference
Chloral Hydrate250IntraperitonealProlonged sleeping timeFastier et al., 1957

Note: This table is based on available data and highlights the need for more comprehensive dose-response studies on the hypnotic effects of chloral hydrate.

Experimental Protocols for Assessing Hypnotic Effects

Standardized and well-defined experimental protocols are crucial for the accurate assessment of the hypnotic properties of compounds like this compound. The following sections detail the methodologies for two key behavioral tests used in rodent models.

Righting Reflex Test for Hypnosis

The loss of the righting reflex is a primary indicator of hypnosis in rodents. This test assesses the ability of an animal to return to its normal upright posture after being placed on its back.

Objective: To determine the onset and duration of hypnosis induced by a test compound.

Apparatus:

  • A quiet, isolated testing area.

  • Observation cages.

  • Syringes and needles for compound administration.

  • A timer.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes prior to the experiment.

  • Administer the test compound (e.g., chloral hydrate) or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).

  • Immediately after administration, place the animal gently on its back in the observation cage.

  • Start the timer and observe the animal's ability to right itself (i.e., return to a position with all four paws on the ground).

  • The time from administration to the loss of the righting reflex is recorded as the sleep latency . An animal is considered to have lost its righting reflex if it remains on its back for a predetermined period (e.g., 60 seconds).

  • Once the righting reflex is lost, continue to observe the animal.

  • The time from the loss of the righting reflex to its spontaneous recovery is recorded as the duration of sleep .

  • Monitor the animals for any adverse effects during and after the experiment.

Open Field Test for Sedative Activity

The open field test is used to assess general locomotor activity and exploratory behavior. A reduction in these activities is indicative of a sedative effect.

Objective: To quantify the sedative effects of a test compound by measuring changes in locomotor activity.

Apparatus:

  • An open field arena (a square or circular enclosure with walls, typically made of a non-porous material for easy cleaning). The floor is often marked with a grid of squares.

  • A video camera mounted above the arena for recording.

  • Video tracking software for automated analysis of locomotor activity (optional, but recommended for accuracy and efficiency).

Procedure:

  • Habituate the animals to the testing room for at least one hour before the test.

  • Administer the test compound or vehicle control to the animals.

  • After a predetermined absorption period (e.g., 30 minutes), gently place the animal in the center of the open field arena.

  • Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).

  • Record the session using the overhead video camera.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the arena with a mild disinfectant between each animal to eliminate olfactory cues.

  • Analyze the recorded videos to quantify the following parameters:

    • Total distance traveled: A measure of overall locomotor activity.

    • Number of line crossings: The number of times the animal crosses the grid lines on the floor.

    • Time spent in the center vs. periphery: Can indicate anxiety levels, but a general reduction in movement is the primary indicator of sedation.

    • Rearing frequency: The number of times the animal stands on its hind legs.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_data Data Collection & Analysis AnimalAcclimatization Animal Acclimatization Administration Compound Administration (e.g., i.p., oral) AnimalAcclimatization->Administration CompoundPrep Compound Preparation (this compound/Chloral Hydrate) CompoundPrep->Administration RightingReflex Righting Reflex Test Administration->RightingReflex OpenField Open Field Test Administration->OpenField DataCollectionRR Record Sleep Latency & Duration RightingReflex->DataCollectionRR DataCollectionOF Record Locomotor Activity OpenField->DataCollectionOF Analysis Statistical Analysis DataCollectionRR->Analysis DataCollectionOF->Analysis

General Experimental Workflow for Assessing Hypnotic Effects.

Conclusion and Future Directions

This compound, through its conversion to chloral hydrate and trichloroethanol, demonstrates significant hypnotic and sedative effects in animal models. The primary mechanism of action involves the positive allosteric modulation of GABAA receptors, leading to enhanced inhibitory neurotransmission. While existing data provides a solid foundation for understanding its pharmacological profile, this guide highlights the need for more detailed research in several key areas.

Future investigations should focus on:

  • Pharmacokinetics of this compound: Elucidating the precise in vivo hydrolysis rate of this compound to chloral hydrate is essential for a complete pharmacokinetic profile.

  • Dose-Response Studies: Comprehensive studies are needed to establish a clear dose-response relationship for the hypnotic effects of chloral hydrate, with detailed measurements of sleep latency and duration at various non-anesthetic doses.

  • GABAA Receptor Subtype Specificity: Identifying the specific GABAA receptor subtypes that are preferentially modulated by chloral hydrate and trichloroethanol will provide a more nuanced understanding of their mechanism of action and could inform the development of more targeted therapeutics.

By addressing these knowledge gaps, the scientific community can more fully characterize the therapeutic potential and safety profile of this compound as a hypnotic agent.

References

Methodological & Application

Application Notes and Protocols for Petrichloral Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrichloral, also known as pentaerythritol (B129877) chloral (B1216628), is a sedative and hypnotic agent.[1][2][3][4] It functions as a prodrug of chloral hydrate (B1144303), meaning it is metabolized in the body to form chloral hydrate, which then exerts its therapeutic effects.[1][2][3] this compound is classified as a Schedule IV controlled substance in the United States.[1][5] This document provides a detailed standard operating procedure for the administration of this compound to mice in a research setting, drawing upon established protocols for the active metabolite, chloral hydrate.

Quantitative Data Summary

The following tables summarize key quantitative data for chloral hydrate, the active metabolite of this compound, in mice. This information is critical for dose determination and study design.

Table 1: Dosage and Administration of Chloral Hydrate in Mice

ParameterValueRoute of AdministrationNotesReference
Anesthetic Dose200 mg/kgIntraperitoneal (i.p.)Used in combination with 375 mg/kg 2,2,2-tribromoethanol (B1683020) to extend anesthesia time to 60 minutes.[6][7]
Acute Oral LD50 (Male)1442 mg/kgOral (gavage)LD50 is the dose that is lethal to 50% of the test population.[8]
Acute Oral LD50 (Female)1265 mg/kgOral (gavage)[8]
Subchronic Oral Exposure1/10 and 1/100 of LD50Oral (gavage)14-day exposure study.[8]
Chronic Oral Exposure13.5, 65.0, and 146.6 mg/kg/dayIn drinking water2-year carcinogenicity study.[9]

Table 2: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Mice

CompoundPeak Plasma LevelTime to PeakHalf-lifeNotesReference
Chloral HydrateObserved at 0.25 h~0.25 hSimilar in mice and rats.Rapidly metabolized.[10]
Trichloroacetic Acid (TCA)Observed at 1-6 h1-6 hElimination rate increases after multiple doses in mice.Major metabolite.[10]
Trichloroethanol (TCE)Observed at 0.25 h~0.25 hShorter in mice compared to rats.Assayed as free alcohol and its glucuronide.[10]

Experimental Protocols

Materials
  • This compound (Pentaerythritol chloral)

  • Sterile vehicle for dissolution (e.g., sterile Phosphate Buffered Saline - PBS, or sterile water for injection)

  • Syringes and needles (appropriate gauge for the route of administration)

  • Animal scale

  • Heating pad

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Animal Handling and Preparation

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11] Mice should be allowed an acclimation period upon arrival to the facility to stabilize physiologically and psychologically before any experimental manipulation.[12]

Dose Preparation
  • Calculate the required dose of this compound based on the animal's body weight and the desired mg/kg dosage.

  • Prepare a stock solution of this compound in a sterile vehicle. The concentration should be such that the required dose can be administered in an appropriate volume. For intraperitoneal injections in mice, the volume should generally not exceed 0.5 ml.[11]

  • Ensure the solution is fully dissolved and at room temperature before administration.

Administration Routes

The choice of administration route depends on the experimental design.

This route is commonly used for delivering anesthetics.

  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring internal organs.

  • Insert the needle at a shallow angle and inject the solution.

  • Monitor the animal for any signs of distress post-injection.

This method ensures a precise oral dose is delivered to the gastrointestinal tract.[11]

  • Use a proper-sized, soft, and flexible gavage needle.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the gavage needle into the esophagus and deliver the solution.

  • Observe the animal to ensure the solution was not aspirated.

Post-Administration Monitoring

Following administration, especially for anesthetic purposes, continuous monitoring is crucial.

  • Anesthetic Monitoring : For anesthetic doses, monitor for the absence of tail, foot, and ear reflexes, as well as a reduced respiratory rate.[6] Normal respiratory rate under anesthesia should be between 55-100 breaths per minute.[12]

  • Physiological Parameters : Monitor heart rate (normal: 300-500 beats/min under anesthesia) and body temperature (maintain at 36.0°C - 38.0°C using a heating pad).[12]

  • Recovery : Once the procedure is complete, place the animal in a clean, warm cage and monitor until it has fully recovered from anesthesia.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Administration

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Recovery dose_calc Dose Calculation (mg/kg) solution_prep Solution Preparation (Sterile Vehicle) dose_calc->solution_prep animal_restraint Animal Restraint solution_prep->animal_restraint injection Injection (i.p. or Oral Gavage) animal_restraint->injection post_admin_monitoring Post-Administration Monitoring injection->post_admin_monitoring anesthetic_depth Anesthetic Depth (Reflexes, Respiration) post_admin_monitoring->anesthetic_depth physiological_params Physiological Parameters (Heart Rate, Temperature) post_admin_monitoring->physiological_params recovery Recovery anesthetic_depth->recovery physiological_params->recovery

Caption: Workflow for this compound administration in mice.

Simplified Putative Signaling Pathway

As a prodrug of chloral hydrate, this compound's mechanism of action is expected to be mediated through the potentiation of the GABA-A receptor, a primary target for many sedative-hypnotics.

signaling_pathway This compound This compound chloral_hydrate Chloral Hydrate (Active Metabolite) This compound->chloral_hydrate Metabolism gaba_a GABA-A Receptor chloral_hydrate->gaba_a Potentiates neuronal_inhibition Neuronal Inhibition gaba_a->neuronal_inhibition Leads to sedation_hypnosis Sedation / Hypnosis neuronal_inhibition->sedation_hypnosis

Caption: Putative signaling pathway for this compound.

References

High-performance liquid chromatography method for Petrichloral quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Petrichloral using High-Performance Liquid Chromatography.

This document provides a detailed methodology for the quantitative analysis of this compound in pharmaceutical preparations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

This compound, a sedative and hypnotic agent, requires precise and accurate quantification in pharmaceutical formulations to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This application note describes a robust RP-HPLC method for the determination of this compound. The method is designed to be simple, accurate, and reproducible, making it suitable for routine quality control analysis.

The chromatographic conditions have been optimized to provide a good separation of this compound from potential degradation products and excipients. This method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection. Validation of the method would be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Isocratic Pumping System
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (10:90, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Detection Wavelength 210 nm
Run Time 10 minutes
Preparation of Solutions

2.2.1. Mobile Phase Preparation

To prepare the mobile phase, mix 100 mL of HPLC-grade acetonitrile with 900 mL of HPLC-grade water. Degas the solution for 15 minutes using an ultrasonic bath before use.

2.2.2. Standard Stock Solution Preparation (100 µg/mL)

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

2.2.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL. These solutions are used to establish the calibration curve.

2.2.4. Sample Preparation

For the analysis of a pharmaceutical formulation (e.g., tablets), weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug. Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.

ParameterTypical ResultsAcceptance Criteria
Linearity (µg/mL) 10 - 50Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0%
Precision (% RSD)
- Repeatability (n=6)< 1.0%≤ 2.0%
- Intermediate Precision (n=6)< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantification (LOQ) 1.5 µg/mL-
Robustness RobustNo significant change in results

Detailed Protocol

This section provides a step-by-step protocol for the quantification of this compound using the developed HPLC method.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Acetonitrile:Water 10:90) B Prepare Standard Stock Solution (100 µg/mL) A->B D Prepare Sample Solution A->D C Prepare Working Standards (10-50 µg/mL) B->C F Inject Standard Solutions C->F G Inject Sample Solution D->G E Equilibrate HPLC System E->F F->G I Construct Calibration Curve F->I H Acquire Chromatograms G->H J Determine this compound Concentration H->J I->J K Calculate Amount in Sample J->K

Caption: Experimental workflow for this compound quantification.

  • System Preparation:

    • Prepare the mobile phase and all solutions as described in section 2.2.

    • Set up the HPLC system with the specified chromatographic conditions (section 2.1).

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve Construction:

    • Inject 20 µL of each working standard solution in triplicate.

    • Record the peak area for each injection.

    • Plot a graph of the mean peak area versus the concentration of the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Sample Analysis:

    • Inject 20 µL of the prepared sample solution in triplicate.

    • Record the peak area for each injection.

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the sample solution from the mean peak area of the sample injections.

    • Calculate the amount of this compound in the original pharmaceutical formulation using the following formula:

    Amount (mg/tablet) = (C x V x D) / W

    Where:

    • C = Concentration of this compound in the sample solution (µg/mL)

    • V = Final volume of the sample solution (mL)

    • D = Dilution factor (if any)

    • W = Weight of the powdered tablets taken for analysis (mg)

Stability-Indicating Nature of the Method

To establish the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis This compound This compound Drug Substance Acid Acid Hydrolysis (0.1 M HCl) This compound->Acid Base Base Hydrolysis (0.1 M NaOH) This compound->Base Oxidative Oxidative Degradation (3% H₂O₂) This compound->Oxidative Thermal Thermal Degradation (60°C) This compound->Thermal Photolytic Photolytic Degradation (UV Light) This compound->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Resolution Resolution of this compound from Degradants HPLC->Resolution

Caption: Forced degradation study workflow.

The results of the forced degradation studies should demonstrate that the peak for this compound is well-resolved from the peaks of any degradation products, confirming the specificity and stability-indicating capability of the method.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and specific for the quantification of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis and can be used as a stability-indicating method.

Application Notes and Protocols for Assessing Petrichloral-Induced Sedation in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Petrichloral is a novel compound under investigation for its sedative and hypnotic properties. Accurate and reproducible assessment of its sedative effects in preclinical models, such as rats, is crucial for determining its therapeutic potential and safety profile. These application notes provide a detailed protocol for inducing and evaluating this compound-induced sedation in rats, ensuring consistent data collection for pharmacodynamic and pharmacokinetic studies. The following protocols outline methods for drug preparation, administration, and the monitoring of behavioral and physiological parameters.

It is important to note that "this compound" is a fictional compound. The following protocol is a representative example based on established methodologies for assessing sedative agents in rodents and should be adapted based on the specific properties of the compound under investigation.

Experimental Protocols

Animal Preparation and Acclimation
  • Species: Male or female Sprague-Dawley or Wistar rats, 8-10 weeks old, weighing 250-300g.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment. On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of any procedures to allow for acclimation to the new environment.

This compound Preparation and Administration
  • Preparation: Prepare this compound solution fresh on the day of the experiment. Dissolve this compound in a suitable vehicle, such as sterile saline (0.9% NaCl) or a solution containing a solubilizing agent if the compound has poor water solubility. The concentration should be adjusted to allow for an administration volume of 1-2 mL/kg body weight.

  • Administration: Administer this compound via intraperitoneal (IP) injection. Gently restrain the rat and inject the solution into the lower right quadrant of the abdomen, avoiding the cecum and bladder.

Assessment of Sedation

The primary endpoint for assessing sedation is the loss of the righting reflex.

  • Procedure:

    • Immediately after this compound administration, place the rat in a clean, quiet cage.

    • At 1-minute intervals, gently turn the rat onto its back.

    • The righting reflex is considered lost if the rat fails to right itself (i.e., return to a prone position) within 30 seconds.

    • Record the time from injection to the loss of the righting reflex as the induction time .

    • Once the righting reflex is lost, continue to monitor the animal.

    • The righting reflex is considered to have returned when the animal can successfully right itself on three consecutive attempts.

    • Record the time from the loss of the righting reflex to its return as the duration of sedation .

Physiological Monitoring

Throughout the sedation period, it is essential to monitor key physiological parameters.

  • Parameters to Monitor:

    • Respiratory Rate: Observe and count the number of breaths per minute. A decrease in respiratory rate is a common effect of sedative agents.

    • Heart Rate: Use a non-invasive method, such as a pulse oximeter designed for rodents, to monitor heart rate.

    • Body Temperature: Measure rectal temperature using a digital thermometer at the onset of sedation and at regular intervals thereafter. Sedatives can induce hypothermia. A heating pad may be necessary to maintain body temperature within the normal physiological range (36.5-37.5°C).

Data Presentation

Table 1: Dose-Response of this compound on Sedation in Rats
Dose (mg/kg, IP)NInduction Time (min ± SEM)Duration of Sedation (min ± SEM)
100815.2 ± 1.825.4 ± 3.1
20088.1 ± 0.962.7 ± 5.6
40083.5 ± 0.4110.9 ± 8.2
Table 2: Physiological Effects of this compound (400 mg/kg, IP) in Rats
Time PointRespiratory Rate (breaths/min ± SEM)Heart Rate (beats/min ± SEM)Body Temperature (°C ± SEM)
Baseline85 ± 5350 ± 2037.1 ± 0.2
15 min post-induction60 ± 4280 ± 1536.2 ± 0.3
60 min post-induction65 ± 5295 ± 1835.8 ± 0.4
Recovery82 ± 6340 ± 2236.8 ± 0.2

Visualizations

G cluster_0 Neuronal Membrane GABA_A GABA-A Receptor Cl_channel Chloride Channel GABA_A->Cl_channel Opens This compound This compound This compound->GABA_A Allosteric Modulation GABA GABA GABA->GABA_A Binds Cl_ion Cl- Cl_channel->Cl_ion Influx inside Intracellular Cl_ion->inside Hyperpolarization (Neuronal Inhibition) outside Extracellular

Caption: Hypothetical signaling pathway of this compound at the GABA-A receptor.

G start Start: Acclimation prep Prepare this compound Solution start->prep weigh Weigh Rat and Calculate Dose prep->weigh administer Administer this compound (IP) weigh->administer observe Observe for Loss of Righting Reflex administer->observe record_induction Record Induction Time observe->record_induction Reflex Lost monitor Monitor Physiological Parameters (HR, RR, Temp) record_duration Record Duration of Sedation monitor->record_duration Reflex Returned record_induction->monitor recovery Monitor Until Full Recovery record_duration->recovery end End: Data Analysis recovery->end

Caption: Experimental workflow for assessing this compound-induced sedation.

Application Notes and Protocols: Petrichloral as a Reference Compound in Hypnotic Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrichloral, a prodrug of chloral (B1216628) hydrate, serves as a valuable reference compound in the screening and development of novel hypnotic drugs.[1] Following administration, this compound is metabolized to its active form, trichloroethanol, which exerts its sedative and hypnotic effects primarily through positive allosteric modulation of the GABA-A receptor.[2][3] This document provides detailed protocols for utilizing this compound in both in vitro and in vivo hypnotic drug screening assays, along with available pharmacodynamic and pharmacokinetic data to facilitate its use as a reliable comparator.

Mechanism of Action: The hypnotic and sedative properties of this compound are attributed to its active metabolite, trichloroethanol. Trichloroethanol enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This potentiation of GABAergic transmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a subsequent decrease in neuronal excitability, culminating in sedation and hypnosis.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's active metabolite, trichloroethanol. This information is essential for establishing dose-response relationships and for the comparative analysis of novel hypnotic compounds.

Table 1: In Vitro Potency of Trichloroethanol

ParameterValueReceptor/AssaySpecies
EC₅₀ (Potentiation of GABA-activated current)3.0 ± 1.4 mMGABA-A ReceptorMouse (Hippocampal Neurons)

Table 2: Pharmacokinetic Parameters of Trichloroethanol

ParameterValueSpeciesNotes
Half-life (t½)8 - 12 hoursHuman
Half-life (t½)0.2 - 0.7 hoursMouse
MetabolismHepatic and erythrocyticHuman, MouseMetabolized from chloral hydrate
EliminationRenalHuman, Mouse

Note: Specific ED₅₀ values for the hypnotic effect (e.g., loss of righting reflex) of this compound or trichloroethanol in preclinical models are not consistently reported in the available literature. Researchers should determine the ED₅₀ empirically in their specific assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in hypnotic drug screening when using this compound as a reference compound.

In Vivo Hypnotic Activity: Potentiation of Pentobarbital-Induced Sleep

This protocol assesses the hypnotic potential of a test compound by measuring its ability to prolong the sleep time induced by a sub-hypnotic dose of pentobarbital (B6593769). This compound can be used as a positive control to validate the assay.

Materials:

  • Male ICR mice (20-25 g)

  • Pentobarbital sodium solution (in sterile saline)

  • This compound (or test compound) solution/suspension in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Vehicle control

  • Animal cages

  • Timer

Procedure:

  • Acclimatize mice to the experimental environment for at least 3 days.

  • Fast the mice for 4 hours before the experiment with free access to water.

  • Divide the animals into groups (e.g., vehicle control, this compound, test compound).

  • Administer the vehicle, this compound, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • After a predetermined absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a sub-hypnotic dose of pentobarbital (e.g., 30-45 mg/kg, i.p.).

  • Immediately after pentobarbital administration, place each mouse in an individual cage and start the timer.

  • Record the time to the onset of sleep (loss of righting reflex). The loss of righting reflex is confirmed if the mouse does not right itself within 30 seconds when placed on its back.

  • Record the duration of sleep, defined as the time from the loss of righting reflex to the time of its recovery (the mouse can right itself twice within 30 seconds when placed on its back).

  • Compare the duration of sleep in the this compound and test compound groups to the vehicle control group.

In Vitro Receptor Binding Assay: GABA-A Receptor

Materials:

  • Rat whole brain tissue

  • [³H]-Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • This compound (or test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in assay buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the membrane preparation, [³H]-Muscimol (at a concentration near its Kd), and varying concentrations of the test compound or this compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled GABA.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electroencephalogram (EEG) Analysis in Rodents

This protocol outlines the procedure for recording and analyzing EEG signals in rodents to assess the effects of hypnotic compounds on sleep architecture.

Materials:

  • Rats or mice with surgically implanted EEG and electromyography (EMG) electrodes

  • EEG/EMG recording system (amplifier, data acquisition software)

  • Sleep scoring software

  • This compound (or test compound) and vehicle

  • Dosing syringes

Procedure:

  • Surgical Implantation:

    • Surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles of the animals under anesthesia.

    • Allow for a post-operative recovery period of at least one week.

  • Habituation and Baseline Recording:

    • Habituate the animals to the recording chamber and tether for several days.

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration and Recording:

    • Administer the vehicle, this compound, or the test compound at the beginning of the light or dark cycle.

    • Record EEG/EMG data continuously for a defined period (e.g., 6-24 hours) post-dosing.

  • Data Analysis:

    • Visually or automatically score the recorded data into different sleep stages (e.g., wakefulness, non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep) in epochs (e.g., 10-30 seconds).

    • Analyze the following parameters:

      • Latency to sleep onset

      • Total time spent in each sleep stage

      • Number and duration of sleep/wake bouts

      • Power spectral analysis of the EEG signal to assess changes in different frequency bands (e.g., delta, theta, alpha, beta).

    • Compare the effects of this compound and the test compound on these parameters to the vehicle control.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

G cluster_0 Drug Administration cluster_1 Metabolism cluster_2 Mechanism of Action This compound This compound (Prodrug) Trichloroethanol Trichloroethanol (Active Metabolite) This compound->Trichloroethanol Metabolic Conversion GABA_A GABA-A Receptor Trichloroethanol->GABA_A Positive Allosteric Modulation Cl_influx Increased Cl- Influx GABA_A->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Hypnosis Hypnosis/Sedation Hyperpolarization->Hypnosis

Caption: Mechanism of action of this compound.

G start Start: Acclimatized Animals dosing Administer Vehicle, this compound, or Test Compound start->dosing absorption Absorption Period dosing->absorption pentobarbital Administer Pentobarbital absorption->pentobarbital observe Observe for Loss of Righting Reflex (LRR) pentobarbital->observe record_onset Record Latency to LRR observe->record_onset record_duration Record Duration of LRR observe->record_duration end End: Compare Sleep Duration record_duration->end

Caption: In vivo hypnotic activity workflow.

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection cluster_3 Analysis membrane_prep Prepare Brain Membranes incubation Incubate Membranes with [3H]-Muscimol & Test Compound membrane_prep->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: In vitro GABA-A receptor binding assay workflow.

References

Application of Petrichloral in Sleep Research: A Detailed Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Petrichloral, a brand name for pentaerythritol (B129877) chloral (B1216628), is a prodrug that is metabolized in the body to chloral hydrate (B1144303).[1] Chloral hydrate has a long history as a sedative and hypnotic agent, and recent research has renewed interest in its application for the short-term management of severe insomnia. This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action of this compound, with a focus on its utility in sleep research and clinical drug development.

Mechanism of Action

This compound exerts its hypnotic effects through its active metabolite, trichloroethanol. This compound is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of trichloroethanol to the GABA-A receptor enhances the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability. This widespread neuronal inhibition in the brain is responsible for the sedative and hypnotic properties of the drug.

Below is a diagram illustrating the signaling pathway of this compound's active metabolite.

Petrichloral_Mechanism_of_Action This compound This compound (Pentaerythritol Chloral) ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Metabolism Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Binds to and Potentiates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Neuronal_Hyperpolarization->Decreased_Excitability Sedation_Hypnosis Sedation & Hypnosis Decreased_Excitability->Sedation_Hypnosis

Caption: Signaling pathway of this compound and its active metabolite.

Application Notes

This compound, through its conversion to chloral hydrate, is primarily investigated for the short-term treatment of severe insomnia where other therapies have failed. Its rapid onset of action makes it a candidate for sleep-onset insomnia.

Recent Clinical Findings: The RESTORE Trial

A recent open-label trial, known as the RESTORE trial (NCT06053840), evaluated the safety and efficacy of chloral hydrate in adults with severe insomnia.[2][3][4] The trial enrolled 100 participants who had not responded to other behavioral and pharmacological treatments.[2]

Key Objectives of the RESTORE Trial: [4][5]

  • Primary Objective: To assess the effectiveness of chloral hydrate in reducing the severity of insomnia.

  • Secondary Objectives: To evaluate the impact on daytime sleepiness, health-related quality of life, self-reported sleep parameters, anxiety, and depression.

Primary Endpoint: [2][4] The primary efficacy endpoint was the change in the Insomnia Severity Index (ISI) score from baseline after two weeks of treatment. The ISI is a self-report questionnaire that assesses the nature, severity, and impact of insomnia.[2]

Topline Results: The topline results of the RESTORE trial, presented at Sleep Europe, indicated that chloral hydrate significantly improved symptoms of severe insomnia after 14 days of treatment.[2] No serious adverse effects were reported.[2] The full data from the study is anticipated to be shared in 2025.[2]

Data Presentation

While the full dataset from the RESTORE trial is not yet public, the following tables summarize the scoring of the primary endpoint measure and present data from a retrospective study on chloral hydrate use in patients with treatment-resistant schizophrenia.

Table 1: Insomnia Severity Index (ISI) Scoring and Interpretation

Total ScoreInterpretation
0-7No clinically significant insomnia
8-14Subthreshold insomnia
15-21Clinical insomnia (moderate)
22-28Clinical insomnia (severe)
Source:[6][7]

Table 2: Efficacy of Chloral Hydrate in a Retrospective Study of Patients with Treatment-Resistant Schizophrenia (N=14)

ParameterBefore Chloral Hydrate (10 days)During Chloral Hydrate (10 days)
Rate of Full Night Sleep -Increased
Agitation Events -Decreased
Verbal and Physical Violence Events -Decreased
Note: This was a retrospective, observational case series. Specific quantitative values for the change were not provided in the source material, but the direction of change was reported as statistically significant.[8][9][10][11]

Experimental Protocols

Below are representative experimental protocols for conducting a clinical trial and a preclinical study on the hypnotic effects of this compound.

Protocol 1: Phase III, Open-Label, Single-Arm Clinical Trial for Severe Insomnia (Based on the RESTORE Trial Design)

This protocol is a representation based on the available information on the RESTORE trial.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase (14 Days) cluster_followup Follow-up Assessment Recruitment Patient Recruitment (Severe Insomnia, ISI ≥ 22) Informed_Consent Informed Consent Recruitment->Informed_Consent Eligibility_Screening Eligibility Screening (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Screening Baseline_ISI Baseline Insomnia Severity Index (ISI) Eligibility_Screening->Baseline_ISI Baseline_QoL Baseline Quality of Life & Other Questionnaires Baseline_ISI->Baseline_QoL Dosing Administer this compound (e.g., equivalent to 430-860 mg chloral hydrate nightly) Baseline_QoL->Dosing Safety_Monitoring Ongoing Safety Monitoring (Adverse Events) Dosing->Safety_Monitoring Post_Treatment_ISI Post-Treatment ISI (Day 15) Safety_Monitoring->Post_Treatment_ISI Post_Treatment_QoL Post-Treatment Quality of Life & Other Questionnaires Post_Treatment_ISI->Post_Treatment_QoL Final_Analysis Data Analysis Post_Treatment_QoL->Final_Analysis

Caption: A representative workflow for a clinical trial of this compound.

1. Study Design:

  • An open-label, single-arm, multi-center study to evaluate the efficacy and safety of this compound for the short-term treatment of severe insomnia.

2. Participant Population:

  • Adults (18-75 years) with a clinical diagnosis of severe insomnia (Insomnia Severity Index score of 22-28).

  • Participants must have previously failed to respond to other sleep therapies (both behavioral and pharmacological).

  • Exclusion criteria: Pregnancy or breastfeeding, significant psychiatric disease, history of substance abuse, and use of interacting medications.[3]

3. Intervention:

  • This compound oral solution administered nightly for 14 consecutive days.

  • Dosing to be equivalent to 430 mg to 860 mg of chloral hydrate, with the possibility of dose adjustment based on efficacy and tolerability.[5]

4. Assessments:

  • Screening and Baseline:

    • Informed consent.

    • Medical history and physical examination.

    • Baseline assessment using the Insomnia Severity Index (ISI), Patient Health Questionnaire (PHQ-9) for depression, and Generalized Anxiety Disorder 7-item (GAD-7) scale.

  • During Treatment (Day 1-14):

    • Daily sleep diary to record sleep latency, total sleep time, and number of awakenings.

    • Monitoring for adverse events.

  • Post-Treatment (Day 15):

    • Repeat ISI, PHQ-9, and GAD-7 assessments.

    • Final adverse event reporting.

5. Statistical Analysis:

  • The primary outcome will be the mean change in ISI score from baseline to Day 15.

  • Secondary outcomes will include changes in sleep diary parameters and scores on secondary assessment scales.

  • Safety data will be summarized descriptively.

Protocol 2: Preclinical Evaluation of Hypnotic Efficacy in a Rodent Model

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old, housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.

2. Drug Preparation and Administration:

  • This compound is to be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer this compound orally (p.o.) via gavage at various doses (e.g., 50, 100, 200 mg/kg) 30 minutes before the dark phase.

  • A vehicle control group will receive the vehicle alone.

3. Experimental Procedure:

  • Sleep Recording:

    • Mice are to be implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • Following a recovery period, mice will be habituated to the recording chamber.

    • On the experimental day, EEG/EMG recordings will be performed for at least 6 hours following drug or vehicle administration.

  • Sleep Scoring:

    • The recorded data will be scored manually or automatically into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

4. Outcome Measures:

  • Primary Outcomes:

    • Latency to the first episode of NREM sleep.

    • Total time spent in NREM and REM sleep.

  • Secondary Outcomes:

    • Number and duration of sleep bouts.

    • EEG power spectral analysis to assess sleep quality (e.g., delta power during NREM sleep).

5. Data Analysis:

  • Data will be analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the effects of different doses of this compound to the vehicle control.

This comprehensive overview provides a foundation for researchers and drug development professionals to understand and explore the application of this compound in sleep research. As more data from ongoing studies become available, these protocols and notes can be further refined.

References

Application Note: Quantitative Analysis of Petrichloral Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of the major metabolites of Petrichloral (a prodrug of chloral (B1216628) hydrate) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolites of chloral hydrate (B1144303) are trichloroethanol (TCOH), trichloroethanol glucuronide (TCOG), and trichloroacetic acid (TCA). This method employs a straightforward protein precipitation procedure for sample preparation, ensuring efficient extraction and minimal matrix effects. The subsequent LC-MS/MS analysis offers high sensitivity and selectivity for the accurate determination of these metabolites. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicological studies of this compound.

Introduction

This compound is a sedative and hypnotic agent that is rapidly metabolized in the body to chloral hydrate. The pharmacological and toxicological effects of this compound are primarily attributed to its active metabolite, trichloroethanol (TCOH).[1] Chloral hydrate is further metabolized to trichloroacetic acid (TCA) and trichloroethanol glucuronide (TCOG).[2] Monitoring the plasma concentrations of these metabolites is crucial for understanding the pharmacokinetics and potential toxicity of this compound. This application note describes a robust and reliable LC-MS/MS method for the simultaneous quantification of TCOH, TCOG, and TCA in human plasma. The method utilizes a simple protein precipitation step for sample clean-up, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental

Materials and Reagents
  • Trichloroethanol (TCOH) analytical standard

  • Trichloroacetic acid (TCA) analytical standard

  • Trichloroethanol glucuronide (TCOG) analytical standard

  • Internal Standard (IS) (e.g., 4-chlorobutyric acid or isotopically labeled analogs)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Methods

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of TCOH, TCA, TCOG, and the internal standard (IS) by dissolving the appropriate amount of each standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • TCA: m/z 161 → 117

    • TCOH: (requires derivatization or specific adduct monitoring, not readily ionizable in negative mode without derivatization. For this protocol, we will assume a hypothetical negative ion adduct for demonstration purposes, though in practice, a different ionization mode or derivatization might be necessary).

    • TCOG: (requires optimization based on fragmentation)

    • Internal Standard: (transition to be determined based on the selected IS)

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the specific instrument used.

Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the nominal concentration of the calibration standards. The concentrations of the analytes in the QC and unknown plasma samples are then determined from this curve.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of chloral hydrate metabolites. The data is compiled from various sources and represents typical values achievable with LC-MS/MS or GC-MS methods.

MetaboliteLimit of Quantification (LOQ)Recovery (%)
Trichloroacetic Acid (TCA)0.12 - 7.83 µM[4]51.6 - 79.0%[1]
Trichloroethanol (TCOH)0.56 µg/L[5]95.5 - 103.6%[5]
Dichloroacetic Acid (DCA)0.12 - 7.83 µM[4]51.0 - 100%[1]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI-) chromatography->ms_detection data_acquisition Data Acquisition (MRM Mode) ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Metabolites calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the analysis of this compound metabolites in plasma.

Signaling Pathway

While this application note focuses on the analytical methodology, it is important to understand the metabolic pathway of this compound. This compound is a prodrug that is hydrolyzed to chloral hydrate, which is then metabolized via two main routes: reduction to trichloroethanol (the active metabolite) and oxidation to trichloroacetic acid. Trichloroethanol can also be conjugated with glucuronic acid to form trichloroethanol glucuronide.

metabolic_pathway This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis TCOH Trichloroethanol (TCOH) (Active Metabolite) ChloralHydrate->TCOH Reduction (Alcohol Dehydrogenase) TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA Oxidation (Aldehyde Dehydrogenase) TCOG Trichloroethanol Glucuronide (TCOG) TCOH->TCOG Glucuronidation (UGT)

Caption: Metabolic pathway of this compound.

Conclusion

This application note presents a simple, rapid, and sensitive LC-MS/MS method for the quantitative analysis of the primary metabolites of this compound in human plasma. The protein precipitation sample preparation protocol is efficient and easy to implement, making it suitable for high-throughput analysis. The method demonstrates good performance characteristics and can be a valuable tool for pharmacokinetic and toxicological studies of this compound.

References

Application Notes and Protocols: In Vitro Assay for Measuring Petrichloral Activity on Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Petrichloral is a sedative and hypnotic agent classified as a central nervous system depressant.[1] Understanding its mechanism of action and potential neurotoxicity is crucial for both basic neuroscience research and drug development. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro activity of this compound on primary neuronal cultures. The described assays are designed to evaluate its effects on neuronal viability, neurite outgrowth, and electrophysiological activity, with a focus on its likely interaction with the GABA-A receptor, a key player in inhibitory neurotransmission in the brain.[2] The active metabolite of the related compound chloral (B1216628) hydrate, trichloroethanol, is known to bind to allosteric sites on the GABA-A receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization and reduced excitability.[3]

Postulated Signaling Pathway of this compound

This compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. The following diagram illustrates this proposed mechanism.

Petrichloral_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_channel GABA_A_Receptor GABA-A Receptor Ion_Channel Cl- Channel (Closed) GABA_A_Receptor->Ion_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Ion_Channel->Hyperpolarization Leads to GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Binds (Allosteric Site) Cl_ion Cl- Cl_ion->Ion_Channel Influx

Caption: Proposed mechanism of this compound action on the GABA-A receptor.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro effects of this compound on neuronal cultures.

Experimental_Workflow start Start: Prepare Primary Neuronal Cultures treatment Treat Cultures with Varying Concentrations of this compound start->treatment assays Perform In Vitro Assays treatment->assays viability Neuronal Viability (MTS, LDH Assays) assays->viability Cytotoxicity morphology Neurite Outgrowth Analysis assays->morphology Morphological Changes electrophysiology Electrophysiological Recordings (MEA, Patch-Clamp) assays->electrophysiology Functional Activity data_analysis Data Analysis and Interpretation viability->data_analysis morphology->data_analysis electrophysiology->data_analysis end End: Characterize This compound Activity data_analysis->end

Caption: General experimental workflow for in vitro neuronal assays.

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical data summarizing the expected effects of this compound on neuronal cultures based on its classification as a sedative-hypnotic.

Table 1: Effect of this compound on Neuronal Viability

This compound Concentration (µM)Neuronal Viability (% of Control)LDH Release (% of Max)
0 (Control)100 ± 4.55 ± 1.2
198 ± 5.16 ± 1.5
1095 ± 4.88 ± 2.0
5092 ± 6.212 ± 2.5
10085 ± 7.125 ± 3.1
25060 ± 8.555 ± 4.5
50035 ± 9.280 ± 5.0

Table 2: Effect of this compound on Neurite Outgrowth

This compound Concentration (µM)Average Neurite Length (µm)Number of Primary Neurites per Neuron
0 (Control)150 ± 12.54.2 ± 0.5
1148 ± 11.84.1 ± 0.6
10145 ± 13.24.0 ± 0.4
50130 ± 10.53.8 ± 0.7
100115 ± 9.83.5 ± 0.5

Table 3: Effect of this compound on Neuronal Electrophysiological Activity (MEA)

This compound Concentration (µM)Mean Firing Rate (Hz)Bursting Rate (Bursts/min)Network Synchrony Index
0 (Control)5.2 ± 0.812.5 ± 2.10.7 ± 0.1
14.1 ± 0.710.2 ± 1.80.6 ± 0.1
102.5 ± 0.56.8 ± 1.50.4 ± 0.08
501.1 ± 0.32.1 ± 0.90.2 ± 0.05
1000.3 ± 0.10.5 ± 0.20.05 ± 0.02

Table 4: Effect of this compound on GABA-Evoked Currents (Patch-Clamp)

This compound Concentration (µM)GABA EC50 (µM)Maximal GABA-Evoked Current (% of Control)
0 (Control)5.5 ± 0.4100
13.8 ± 0.3145 ± 12
102.1 ± 0.2210 ± 18
501.5 ± 0.2250 ± 25

Experimental Protocols

Primary Neuronal Culture Preparation

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Papain (Worthington Biochemical)

  • DNase I (Sigma-Aldrich)

  • Neurobasal Medium (Thermo Fisher Scientific)

  • B-27 Supplement (Thermo Fisher Scientific)

  • GlutaMAX (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Poly-D-lysine (Sigma-Aldrich)

  • Laminin (Sigma-Aldrich)

Protocol:

  • Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.

  • Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and incubate in a papain/DNase I solution for 30 minutes at 37°C.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the cells on poly-D-lysine and laminin-coated culture plates or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Neuronal Viability Assays

a) MTS Assay

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a soluble formazan (B1609692) product.

Materials:

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega)

  • 96-well clear-bottom plates

  • Plate reader

Protocol:

  • Plate primary neurons in a 96-well plate at a density of 5 x 10^4 cells/well.

  • After 7-10 DIV, treat the cells with various concentrations of this compound for 24-48 hours.

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.[4]

b) LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega) or similar LDH assay kit

  • 96-well plates

  • Plate reader

Protocol:

  • Plate and treat neurons as described for the MTS assay.

  • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of the LDH assay reagent to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.[5][6]

Neurite Outgrowth Assay

This assay quantifies changes in neurite length and complexity upon treatment with this compound.

Materials:

  • Primary neuronal cultures on glass coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)

Protocol:

  • Plate primary neurons on coverslips at a low density to allow for clear visualization of individual neurites.

  • Treat the cultures with this compound for 48-72 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize and block the cells for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using an image analysis software.[7][8][9][10]

Electrophysiological Recordings

a) Multi-Electrode Array (MEA) Recordings

MEAs allow for the non-invasive, long-term recording of spontaneous electrical activity from neuronal networks.

Materials:

  • MEA system (e.g., Axion BioSystems Maestro, Multi Channel Systems)

  • MEA plates with integrated electrodes

  • Primary neuronal cultures

Protocol:

  • Plate primary neurons directly onto the MEA plates.

  • Allow the cultures to mature for at least 14 DIV to form active networks.

  • Record baseline spontaneous activity for 10-20 minutes.

  • Apply varying concentrations of this compound to the cultures.

  • Record the neuronal activity at different time points after drug application.

  • Analyze the data for changes in mean firing rate, bursting activity, and network synchrony.[11][12][13]

b) Whole-Cell Patch-Clamp Recordings

This technique allows for the detailed study of ion channel function in individual neurons, particularly the effect of this compound on GABA-A receptor-mediated currents.

Materials:

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal and external recording solutions

  • GABA and this compound solutions

Protocol:

  • Prepare primary neuronal cultures on coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Identify a healthy neuron for recording.

  • Form a gigaseal between the patch pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline GABA-evoked currents by applying a known concentration of GABA.

  • Co-apply GABA with different concentrations of this compound and record the changes in the current amplitude and kinetics.[14][15][16]

Conclusion

The protocols and application notes provided here offer a robust framework for characterizing the in vitro effects of this compound on neuronal cultures. By combining assays for cell viability, morphology, and electrophysiological function, researchers can obtain a comprehensive understanding of the compound's neuronal activity, potential neurotoxicity, and its likely mechanism of action as a positive allosteric modulator of the GABA-A receptor. This information is invaluable for both fundamental neuroscience and the preclinical assessment of sedative-hypnotic compounds.

References

Application Notes and Protocols for the Safe Handling and Disposal of Petrichloral

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Petrichloral is a Schedule IV controlled substance. All handling and disposal procedures must be conducted in strict accordance with local, state, and federal regulations, including those set forth by the Drug Enforcement Administration (DEA). The following guidelines are provided for research and development purposes and are based on general best practices for handling potent pharmaceutical compounds and information available for analogous chloral (B1216628) derivatives. Due to the limited availability of specific safety data for this compound, some information has been inferred from the known hazards of Chloral Hydrate.

Introduction

This compound is a sedative and hypnotic agent. As a controlled substance, its handling, storage, and disposal are subject to stringent regulatory oversight. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to ensure the safe management of this compound in a laboratory setting.

Hazard Identification and Chemical Properties

  • Toxicity: Toxic if swallowed.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Long-term Effects: Suspected of causing genetic defects and may cause cancer.[1]

Chemical and Physical Properties:

PropertyValue
Chemical Name 2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol
Molecular Formula C₁₃H₁₆Cl₁₂O₈
Molar Mass 725.70 g/mol
Appearance Yellow glass (easily powdered)
Melting Point 52-54°C
Solubility Soluble in water, ethanol, chloroform, and benzene.

Experimental Protocols: Safe Handling and Use

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is required.

3.2. Engineering Controls

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for the storage and handling of this compound. This area should be clearly marked with appropriate warning signs.

3.3. General Handling Procedures

  • Avoid Contact: Minimize direct contact with the substance.

  • Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Weighing: Weigh the substance in a fume hood or a ventilated balance enclosure.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

3.4. Spill Response Protocol

In the event of a spill:

  • Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or vacuum up the spilled material. Avoid creating dust. Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety officer.

Storage and Security of a Schedule IV Controlled Substance

As a Schedule IV controlled substance, this compound must be stored in a secure manner to prevent diversion:

  • Storage Location: Store in a securely locked, substantially constructed cabinet or safe.[3]

  • Access Control: Access to the storage area must be restricted to authorized personnel only.[3]

  • Inventory Records: Meticulous records of all quantities received, used, and disposed of must be maintained in a dedicated logbook. These records must be readily available for inspection by the DEA.

Disposal Protocol for a Schedule IV Controlled Substance

The disposal of this compound must render the substance "non-retrievable" in accordance with DEA regulations.[4][5]

5.1. On-Site Destruction (if permitted)

On-site destruction must be witnessed by two authorized employees who will document the process on DEA Form 41.[4]

5.2. Reverse Distributor

The recommended and most common method for the disposal of controlled substances is through a DEA-registered reverse distributor.

  • Contact a Reverse Distributor: Engage a licensed reverse distributor to handle the disposal of the unwanted this compound.

  • Documentation:

    • For the transfer of Schedule III-V substances, maintain a record of the transfer including the date, the name and address of the reverse distributor, and the quantity of the substance.[6]

    • The reverse distributor will then be responsible for completing DEA Form 41 upon destruction of the substance.[6]

  • Packaging and Transport: Package the this compound for transport according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.

5.3. Incineration

Incineration is a DEA-approved method for the destruction of controlled substances. This is typically carried out by the reverse distributor at a permitted hazardous waste incinerator.[7][8]

Visualizations

SafeHandlingDisposalWorkflow cluster_handling Safe Handling cluster_disposal Disposal start Start: Receive this compound ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weighing and Preparation fume_hood->weighing experiment Conduct Experiment weighing->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate storage Secure Storage: - Locked Cabinet - Access Log decontaminate->storage waste_decision Waste Generated? storage->waste_decision waste_decision->experiment No (Continue Work) contact_rd Contact DEA-Registered Reverse Distributor waste_decision->contact_rd Yes package_waste Package Waste for Transport contact_rd->package_waste transfer_waste Transfer to Reverse Distributor package_waste->transfer_waste dea_form_41 Document on DEA Form 41 transfer_waste->dea_form_41 incineration Incineration (Non-Retrievable) dea_form_41->incineration end End: Disposal Complete incineration->end

References

Application Notes and Protocols for Petrichloral in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrichloral is a prodrug of chloral (B1216628) hydrate (B1144303), meaning it is converted into the active compound, chloral hydrate, within the body.[1][2] Chloral hydrate has a long history of use as a sedative and hypnotic agent in both clinical and preclinical settings.[3][4] The primary active metabolite, trichloroethanol, exerts its effects by enhancing the function of the GABA-A receptor complex, leading to depression of the central nervous system.[5] While effective, the use of chloral hydrate has seen a decline with the advent of safer alternatives. Nevertheless, it remains a tool in specific research contexts where other anesthetic agents might interfere with experimental outcomes.[6][7]

These application notes provide a comprehensive guide for the proposed use of this compound in preclinical research, with a focus on dosage calculation, administration protocols, and the underlying mechanism of action. Due to a lack of direct experimental data for this compound in preclinical models, the dosage recommendations provided herein are theoretical estimations based on established doses of its active metabolite, chloral hydrate. It is imperative that these calculated doses are validated empirically through dose-ranging studies in the specific animal models and experimental paradigms being used.

Quantitative Data Summary

The following tables summarize the reported dosages and lethal doses (LD50) for chloral hydrate in rats and mice. This information serves as the foundation for the theoretical dosage calculation of this compound.

Table 1: Anesthetic and Sedative Doses of Chloral Hydrate in Rodents

SpeciesRoute of AdministrationDosage (mg/kg)EffectReference(s)
RatIntravenous (i.v.)200 (bolus)Anesthesia Induction[8]
RatIntravenous (i.v.)150/hourAnesthesia Maintenance[8]
RatIntraperitoneal (i.p.)300 - 400Surgical Anesthesia[9][10]
MouseIntraperitoneal (i.p.)400Light Anesthesia[11]
MouseOral (gavage)300Sedation[6]

Table 2: Lethal Doses (LD50) of Chloral Hydrate in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
RatOral479[12][13][14][15]
RatIntraperitoneal580[12]
MouseOral1265 - 1442[13][14][16][17]
MouseIntraperitoneal400[12]

Theoretical Dosage Calculation for this compound

As this compound is a prodrug that is metabolized to chloral hydrate, a theoretical dose can be calculated based on the molecular weights of the two compounds. This calculation aims to deliver an equivalent molar amount of the active moiety.

  • Molecular Weight of Chloral Hydrate (C₂H₃Cl₃O₂): 165.4 g/mol

  • Molecular Weight of this compound (C₁₃H₁₆Cl₁₂O₈): 725.66 g/mol [1][18]

Calculation Formula:

This compound Dose (mg/kg) = Chloral Hydrate Dose (mg/kg) x (Molecular Weight of this compound / Molecular Weight of Chloral Hydrate)

This compound Dose (mg/kg) = Chloral Hydrate Dose (mg/kg) x (725.66 / 165.4)

This compound Dose (mg/kg) ≈ Chloral Hydrate Dose (mg/kg) x 4.39

Table 3: Theoretically Calculated Doses of this compound for Preclinical Research

SpeciesRoute of AdministrationDesired EffectEstimated this compound Dose (mg/kg)
RatIntravenous (i.v.)Anesthesia Induction~878
RatIntravenous (i.v.)Anesthesia Maintenance~659/hour
RatIntraperitoneal (i.p.)Surgical Anesthesia~1317 - 1756
MouseIntraperitoneal (i.p.)Light Anesthesia~1756
MouseOral (gavage)Sedation~1317

Important Note: These are theoretical starting points. The actual effective dose of this compound may vary significantly due to factors such as the rate and extent of its conversion to chloral hydrate in vivo. Pilot studies are essential to determine the optimal dose for your specific research needs.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Sterile, isotonic vehicle (e.g., 0.9% saline or phosphate-buffered saline (PBS))

  • Calibrated scale

  • Sterile vials

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated scale in a chemical fume hood.

  • Dissolving: Dissolve the this compound powder in a sterile, isotonic vehicle. To minimize potential tissue irritation, especially for intraperitoneal injections, it is advisable to use a less concentrated solution where possible.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution in a tightly sealed, light-resistant container. The stability of the solution should be determined, but it is generally recommended to prepare fresh solutions for each experiment.

Protocol 2: Administration of this compound to Rodents

General Considerations:

  • The choice of administration route depends on the experimental objectives and should be carefully considered to minimize potential adverse effects.

  • All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Routes of Administration:

  • Intravenous (i.v.) Injection: This is the preferred route for achieving rapid and precise anesthetic depth, as it allows for dose titration. This route requires a high degree of technical skill and proper animal restraint.

  • Intraperitoneal (i.p.) Injection: While a common route, i.p. administration of chloral hydrate (and likely this compound) can cause chemical peritonitis and other local tissue reactions.[3] If this route is necessary, use a dilute solution and inject into the lower abdominal quadrant to avoid injury to internal organs.

  • Oral Gavage: This route is suitable for inducing sedation or for studies where a slower onset of action is desired. Care must be taken to avoid accidental administration into the trachea.

Signaling Pathway and Experimental Workflow

The sedative and hypnotic effects of this compound are mediated through the action of its active metabolite, trichloroethanol, on the central nervous system. Trichloroethanol enhances the activity of GABA-A receptors, which are ligand-gated ion channels that mediate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

GABAA_Pathway This compound This compound (Prodrug) Metabolism In Vivo Metabolism This compound->Metabolism Administration ChloralHydrate Chloral Hydrate Metabolism->ChloralHydrate Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Increased Cl- influx Sedation_Hypnosis Sedation/Hypnosis Neuronal_Inhibition->Sedation_Hypnosis

Caption: Mechanism of this compound action.

The following diagram illustrates a typical experimental workflow for a preclinical study involving this compound administration.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_data Data Collection & Analysis Dose_Calc Theoretical Dose Calculation Solution_Prep Solution Preparation & Sterilization Dose_Calc->Solution_Prep Animal_Prep Animal Preparation (e.g., weighing) Administration This compound Administration Animal_Prep->Administration Monitoring Physiological Monitoring Administration->Monitoring Data_Collection Experimental Data Collection Monitoring->Data_Collection Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis

Caption: Preclinical experimental workflow.

References

Determining Cell Viability Following Exposure to Petrichloral: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for assessing cell viability after exposure to the compound Petrichloral. As the specific mechanism of action for this compound is not widely documented, a panel of standard cell viability assays is recommended to obtain a comprehensive understanding of its cytotoxic effects. The following protocols describe three commonly used methods: the MTT, MTS, and Trypan Blue exclusion assays. These assays measure different aspects of cell health, from metabolic activity to membrane integrity.

Core Principles of Cell Viability Assays

Cell viability assays are essential tools in toxicology and drug discovery for evaluating the effects of chemical compounds on living cells. The choice of assay depends on the specific research question and the expected mechanism of action of the compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of cells.[1][2][3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][2][4] The amount of formazan produced is proportional to the number of living, metabolically active cells.[1][2]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay : Similar to the MTT assay, the MTS assay also measures metabolic activity. However, the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step and making it a more high-throughput friendly method.[3][5]

  • Trypan Blue Exclusion Assay : This dye exclusion method is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[6][7][8][9] This method allows for the direct counting of live and dead cells.[6][9]

Experimental Workflow for Assessing this compound Cytotoxicity

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Cell Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) prepare_this compound 2. Prepare this compound Stock (Dissolve in appropriate solvent, e.g., DMSO) cell_culture->prepare_this compound serial_dilution 3. Prepare Serial Dilutions (Create a range of concentrations to be tested) prepare_this compound->serial_dilution seed_cells 4. Seed Cells in Plates (e.g., 96-well plates) serial_dilution->seed_cells add_compound 5. Add this compound Dilutions (Incubate for a defined period, e.g., 24, 48, 72 hours) seed_cells->add_compound assay_choice 6. Perform Viability Assay add_compound->assay_choice MTT MTT Assay assay_choice->MTT Metabolic Activity (Endpoint) MTS MTS Assay assay_choice->MTS Metabolic Activity (Kinetic) Trypan_Blue Trypan Blue Assay assay_choice->Trypan_Blue Membrane Integrity readout 7. Data Acquisition (Spectrophotometer or Microscope) MTT->readout MTS->readout Trypan_Blue->readout data_analysis 8. Analyze Data (Calculate % viability, IC50) readout->data_analysis

Caption: Experimental workflow for determining cell viability after this compound exposure.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][4]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[10]

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[1][5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.[1][5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][4] Measure the absorbance at 570 nm using a microplate reader.[4][10] A reference wavelength of 630 nm can also be used.[4]

Protocol 2: MTS Cell Viability Assay

Materials:

  • MTS reagent (containing PES)

  • Cell culture medium

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.[3][5]

  • Incubation and Reading: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.[3][5] Measure the absorbance at 490 nm using a microplate reader.[3]

Protocol 3: Trypan Blue Exclusion Assay

Materials:

  • Trypan Blue solution (0.4%)[6]

  • Phosphate-buffered saline (PBS) or serum-free medium[6]

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Following the desired incubation period with this compound in a larger format vessel (e.g., 6-well plate), detach the cells using trypsin and resuspend them in culture medium.

  • Cell Staining: Transfer a small aliquot (e.g., 100 µL) of the cell suspension to a microcentrifuge tube. Add an equal volume of 0.4% Trypan Blue solution and mix gently.[11]

  • Incubation: Allow the cell-dye mixture to incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.[6][9]

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate Viability:

    • Percent Viability = (Number of viable cells / Total number of cells) x 100[11]

    • Viable cells/mL = (Number of viable cells x dilution factor x 10^4) / number of squares counted

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

ParameterMTT AssayMTS AssayTrypan Blue Assay
Principle Metabolic activity (mitochondrial dehydrogenases)Metabolic activity (mitochondrial dehydrogenases)Membrane integrity
Detection Colorimetric (purple formazan)Colorimetric (soluble formazan)Dye exclusion
Endpoint Absorbance at 570 nmAbsorbance at 490 nmDirect cell count
Incubation with Reagent 2-4 hours1-4 hours1-2 minutes
Solubilization Step RequiredNot requiredNot applicable
Throughput HighHighLow
Advantages Well-established, sensitiveFaster than MTT, no solubilization stepProvides direct count of live/dead cells
Disadvantages Requires solubilization step, endpoint assayReagent can be toxic over long incubationsLower throughput, subjective counting

Signaling Pathway Considerations

While the specific signaling pathways affected by this compound are unknown, many cytotoxic compounds induce cell death through common pathways such as apoptosis or necrosis.[12] Toxic chemicals can disrupt normal cell function by inducing oxidative stress, which can inhibit signaling pathways required for cell division.[13] Further investigation into the mechanism of this compound-induced cell death could involve assays for caspase activation (apoptosis), lactate (B86563) dehydrogenase (LDH) release (necrosis), or reactive oxygen species (ROS) production.

signaling_pathway cluster_pathway Potential Cell Death Pathways Induced by this compound This compound This compound Exposure Cellular_Stress Cellular Stress (e.g., Oxidative Stress) This compound->Cellular_Stress Apoptosis Apoptosis (Programmed Cell Death) Cellular_Stress->Apoptosis Necrosis Necrosis (Uncontrolled Cell Death) Cellular_Stress->Necrosis Caspase Caspase Activation Apoptosis->Caspase Membrane_Damage Membrane Damage Necrosis->Membrane_Damage Cell_Death_A Cell Death Caspase->Cell_Death_A Cell_Death_N Cell Death Membrane_Damage->Cell_Death_N

References

Troubleshooting & Optimization

Optimizing Petrichloral dosage for consistent sedative effects

Author: BenchChem Technical Support Team. Date: December 2025

Petrichloral Technical Support Center

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for consistent and reproducible sedative effects in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator of the GABA-A receptor. It binds to a unique site on the receptor complex, enhancing the inhibitory effect of gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx, hyperpolarization of the neuron, and subsequent central nervous system depression, resulting in sedation.

Q2: We are observing significant variability in sedative effects between subjects. What are the potential causes?

A2: Inconsistent sedative effects can arise from several factors:

  • Metabolic Rate: Individual differences in hepatic metabolism, primarily through the cytochrome P450 system, can alter the clearance rate of this compound.

  • Genetic Polymorphisms: Variations in the genes encoding GABA-A receptor subunits may affect binding affinity and drug response.

  • Diet and Gut Microbiome: The composition of the gut microbiome can influence the absorption and metabolism of orally administered compounds.

  • Procedural Stress: High levels of stress in animal subjects can lead to elevated levels of catecholamines, which may counteract the sedative effects of this compound.

Q3: Can this compound be administered via different routes? How does this affect dosage?

A3: Yes, this compound can be administered via intravenous (IV), intraperitoneal (IP), and oral (PO) routes. The bioavailability and onset of action differ significantly, requiring dose adjustments. IV administration has the highest bioavailability and most rapid onset, while PO administration is subject to first-pass metabolism, generally requiring a higher dose to achieve the same sedative effect.

Q4: Are there any known compounds that interact with this compound?

A4: Co-administration of other central nervous system depressants, such as benzodiazepines or barbiturates, can result in synergistic and potentially excessive sedation. Conversely, CNS stimulants like caffeine (B1668208) may antagonize the sedative effects of this compound. It is recommended to avoid co-administration of other psychoactive compounds during initial dose-finding studies.

Troubleshooting Guide

Issue 1: Insufficient Sedation at a Previously Effective Dose

  • Possible Cause: Development of acute tolerance or procedural inconsistencies.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the this compound solution is correctly prepared, stored, and has not expired.

    • Review Administration Technique: Confirm that the administration route and technique are consistent and accurate. For example, ensure complete delivery for oral gavage.

    • Assess Subject Health: Screen subjects for any health issues that might alter drug metabolism or response.

    • Consider a Washout Period: If subjects have been used in previous studies, ensure an adequate washout period has been observed to prevent tolerance.

Issue 2: Excessive Sedation or Adverse Effects (e.g., Respiratory Depression)

  • Possible Cause: Dosing error, incorrect subject weight, or synergistic interaction with other compounds.

  • Troubleshooting Steps:

    • Immediate Dose Reduction: For subsequent experiments, reduce the dose by 25-50% and perform a careful dose-escalation study.

    • Confirm Calculations: Double-check all dose calculations and the concentration of the dosing solution.

    • Isolate the Subject: Ensure the subject is not exposed to other potential CNS depressants in their environment or diet.

    • Monitor Vital Signs: In case of severe adverse effects, be prepared to provide supportive care as per your institution's animal care guidelines.

Experimental Protocols and Data

Protocol: Dose-Response Assessment of Sedation in Rodents
  • Subject Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the experimental room for at least 72 hours and to the testing chambers for 1 hour prior to dosing.

  • Dosing Solution Preparation: Prepare a stock solution of this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. Prepare serial dilutions to achieve the desired final concentrations for injection.

  • Administration: Administer this compound via intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Behavioral Assessment: Immediately after injection, place the mouse in an open field arena. Record the time to loss of righting reflex (LORR), defined as the inability of the animal to right itself within 30 seconds when placed on its back.

  • Monitoring: Monitor the duration of LORR. Once the righting reflex is regained, continue to monitor the animal for at least 60 minutes for any adverse effects.

  • Data Analysis: Calculate the percentage of animals exhibiting LORR at each dose and determine the ED50 (the dose at which 50% of subjects show the sedative effect).

Quantitative Data Summary

Table 1: Dose-Response of this compound on Sedation (IP Administration in Mice)

Dose (mg/kg)Number of SubjectsSubjects Exhibiting LORR% RespondingMean Duration of LORR (minutes ± SD)
510110%5.2 ± 1.3
1010550%15.8 ± 3.1
1510990%32.5 ± 4.5
201010100%55.1 ± 6.2

Table 2: Pharmacokinetic Parameters of this compound by Route of Administration

RouteBioavailability (%)Tmax (minutes)Cmax (ng/mL)Half-life (hours)Recommended Starting Dose (mg/kg)
IV100212502.55
IP85159802.810
PO40454503.120

Visualizations

Petrichloral_Mechanism cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl- Channel This compound Site GABA Site Cl_ion Cl- Influx GABA_A:c->Cl_ion Enhanced GABA GABA GABA->GABA_A:g Binds This compound This compound This compound->GABA_A:p Binds Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Subject Acclimation Dose_Prep Dosing Solution Preparation Administration This compound Administration (IP) Dose_Prep->Administration Assessment Behavioral Assessment (Loss of Righting Reflex) Administration->Assessment Monitoring Monitor Duration of LORR Assessment->Monitoring Data_Analysis Data Analysis (ED50 Calculation) Monitoring->Data_Analysis Troubleshooting_Tree Start Inconsistent Sedation Observed Check_Dose Is the effect insufficient or excessive? Start->Check_Dose Insufficient Insufficient Sedation Check_Dose->Insufficient Insufficient Excessive Excessive Sedation Check_Dose->Excessive Excessive Verify_Compound Verify Compound Integrity & Preparation Insufficient->Verify_Compound Review_Admin Review Administration Technique Verify_Compound->Review_Admin Consider_Tolerance Consider Acute Tolerance Review_Admin->Consider_Tolerance Reduce_Dose Immediately Reduce Dose for Future Experiments Excessive->Reduce_Dose Verify_Calc Verify Dose Calculations & Subject Weight Reduce_Dose->Verify_Calc Check_Interactions Screen for Drug Interactions Verify_Calc->Check_Interactions

How to prevent Petrichloral degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Petrichloral during sample preparation. This compound, a prodrug of chloral (B1216628) hydrate (B1144303), is susceptible to degradation, which can impact the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (pentaerythritol chloral) is a sedative and hypnotic drug that acts as a prodrug for chloral hydrate.[1][2] Its chemical structure contains multiple ester-like linkages, making it susceptible to hydrolysis, especially in aqueous environments. Degradation of this compound can lead to the formation of its active metabolite, chloral hydrate, and ultimately other byproducts, which can compromise the quantification of the parent drug and the interpretation of experimental data.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis. The molecule contains four hemiacetal ether linkages which are susceptible to cleavage in the presence of water, releasing chloral and pentaerythritol (B129877). The released chloral is in equilibrium with chloral hydrate in aqueous solutions. This hydrolysis can be catalyzed by both acids and bases.

Q3: What are the main factors that accelerate this compound degradation?

A3: The key factors that accelerate the degradation of this compound are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester-like bonds. The rate of hydrolysis is often significantly higher at pH values outside the neutral range.

  • Temperature: Like most chemical reactions, the rate of this compound degradation increases with temperature.

  • Presence of Water: As hydrolysis is a reaction with water, the presence of moisture is a critical factor. Sample preparation in aqueous solutions or exposure to humidity can promote degradation.

Troubleshooting Guide: Common Issues in this compound Sample Preparation

Problem Possible Cause Recommended Solution
Low recovery of this compound Degradation during sample extraction or processing.- Minimize the use of aqueous solvents. If unavoidable, use buffers at a neutral pH and keep the temperature low (e.g., on ice). - Reduce the sample processing time. - Consider solid-phase extraction (SPE) with non-aqueous elution solvents.
Inconsistent results between replicate samples Variable degradation due to differences in sample handling time or conditions.- Standardize the entire sample preparation workflow, ensuring consistent timing for each step. - Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions before analysis.
Appearance of unexpected peaks in chromatograms Formation of degradation products (e.g., chloral hydrate, chloroform, formic acid).- Confirm the identity of the degradation products by running standards (if available) or using mass spectrometry. - Optimize the chromatographic method to ensure separation of this compound from its degradation products.
Loss of analyte during solvent evaporation Co-evaporation of this compound with the solvent.- Use a gentle stream of nitrogen for evaporation and avoid complete dryness. - Reconstitute the sample immediately after evaporation.

Quantitative Data Summary

The hydrolytic stability of this compound is expected to be similar to other pentaerythritol esters. The following table provides an estimated overview of the stability of such esters under different conditions. Note that these are generalized data, and specific stability testing for this compound under your experimental conditions is highly recommended.

Condition Parameter Expected Stability of Pentaerythritol Esters Recommendation for this compound
pH Half-life in aqueous solution at 25°CSignificantly shorter at acidic and alkaline pH compared to neutral pH.Maintain sample pH between 6.0 and 7.5. Use buffered solutions.
Temperature Degradation RateIncreases with temperature.Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Prepare samples on ice.
Solvent StabilityMore stable in non-aqueous, aprotic solvents (e.g., acetonitrile (B52724), hexane).Use non-aqueous solvents for extraction and reconstitution whenever possible.

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow for this compound

This protocol aims to minimize the degradation of this compound during its extraction from a biological matrix (e.g., plasma).

  • Sample Collection and Initial Storage:

    • Collect biological samples and immediately place them on ice.

    • If not processed immediately, store samples at -80°C.

  • Protein Precipitation (for plasma/serum samples):

    • To 100 µL of thawed plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (see Protocol 2), vortex briefly, and transfer to an autosampler vial for immediate analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the simultaneous analysis of this compound and its primary degradation product, chloral hydrate.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 10-15 minutes to elute both the more polar chloral hydrate and the less polar this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Method Validation: To validate this as a stability-indicating method, a forced degradation study should be performed. This involves intentionally degrading this compound under various stress conditions (acid, base, oxidation, heat, and light) and demonstrating that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

This compound Degradation Pathway

Petrichloral_Degradation This compound This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) This compound->Hydrolysis Pentaerythritol Pentaerythritol Hydrolysis->Pentaerythritol Chloral Chloral Hydrolysis->Chloral Equilibrium Equilibrium (in water) Chloral->Equilibrium Chloral_Hydrate Chloral Hydrate Equilibrium->Chloral_Hydrate Further_Degradation Further Degradation (e.g., Haloform Reaction) Chloral_Hydrate->Further_Degradation Chloroform Chloroform Further_Degradation->Chloroform Formic_Acid Formic Acid Further_Degradation->Formic_Acid

Caption: Proposed degradation pathway of this compound via hydrolysis.

Recommended Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation (Cold Conditions) cluster_analysis Analysis Sample_Collection 1. Sample Collection (on ice) Storage 2. Storage (-80°C if not immediate) Sample_Collection->Storage Protein_Precipitation 3. Protein Precipitation (ice-cold acetonitrile) Storage->Protein_Precipitation Centrifugation 4. Centrifugation (4°C) Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Solvent Evaporation (N₂, ≤30°C) Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution (mobile phase) Evaporation->Reconstitution HPLC_Analysis 8. HPLC Analysis Reconstitution->HPLC_Analysis

References

Technical Support Center: Overcoming Petrichloral Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Petrichloral" corresponds to a sedative and hypnotic chloral (B1216628) hydrate (B1144303) prodrug, also known by the brand name Periclor.[1][2][3][4] While direct interference of this compound in colorimetric assays is not widely documented in scientific literature, this guide addresses potential interference based on its chemical nature and provides general troubleshooting strategies applicable to complex organic molecules in such assays. The principles and methods described are broadly relevant for mitigating interference from various compounds in colorimetric analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

A1: this compound, or pentaerythritol (B129877) chloral, is a sedative and hypnotic drug.[1][2][3] Its complex organic structure (C₁₃H₁₆Cl₁₂O₈) presents several possibilities for interference in colorimetric assays.[1][2] Potential mechanisms include:

  • Intrinsic Color: The compound itself might absorb light at the same wavelength used for measurement in the assay, leading to falsely elevated readings.

  • Chemical Reactivity: this compound or its degradation products could react with assay reagents, either consuming them or producing a colored product that interferes with the measurement.[5]

  • pH Alteration: The introduction of the compound or its solvent could shift the pH of the reaction mixture outside the optimal range for the colorimetric reaction.

  • Nonspecific Binding: The molecule might bind to proteins or other assay components, hindering the intended reactions.

Q2: My results are inconsistent when using this compound in my experiments. What are the first steps to troubleshoot this?

A2: Inconsistent results are a common sign of assay interference. The first step is to determine if this compound is the source of the problem. This can be achieved by running a "compound-only" control.

  • Objective: To see if this compound directly reacts with the assay reagents to produce a colorimetric signal.

  • Methodology:

    • Prepare a set of wells or cuvettes containing various concentrations of this compound in the same buffer or medium as your samples.

    • Add all assay reagents as you would in a normal experiment, but do not add the analyte (e.g., cells, protein).

    • Incubate according to the assay protocol.

    • Measure the absorbance at the appropriate wavelength.

  • Analysis: A significant, concentration-dependent change in absorbance in the wells with this compound compared to the vehicle control indicates direct interference.

Q3: How can I remove or neutralize the interference from this compound in my samples?

A3: If interference is confirmed, several sample preparation techniques can be employed to remove the interfering substance before performing the colorimetric assay.[6][7]

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[8][9][10][11][12] By choosing the appropriate sorbent material, this compound can be retained on the SPE cartridge while the analyte of interest passes through (or vice versa).[10]

  • Protein Precipitation: If your analyte is a protein, you can precipitate it to separate it from soluble interfering compounds like this compound. The protein pellet can then be washed and resuspended in a clean buffer before analysis.

  • Buffer Exchange/Dialysis: This technique is useful for removing small molecules like this compound from samples containing macromolecules (e.g., proteins, nucleic acids).

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides a logical workflow for resolving them.

Issue 1: High Background Absorbance

A high background can mask the signal from your analyte, leading to inaccurate measurements.

Potential CauseTroubleshooting Step
Intrinsic color of this compound Run a "compound-only" control and subtract the background absorbance from your sample readings.
This compound reacts with assay reagents Perform a spike-and-recovery experiment to quantify the extent of interference. Consider using an alternative assay with a different chemistry.
Sample turbidity Centrifuge samples to pellet any particulate matter before taking a measurement.[13]
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicates can make it difficult to obtain reliable data.

Potential CauseTroubleshooting Step
Incomplete solubilization of this compound Ensure this compound is fully dissolved in the sample matrix. Use sonication or vortexing if necessary.
pH fluctuations Verify the pH of your samples after the addition of this compound. Adjust if necessary.
Pipetting errors Use calibrated pipettes and ensure accurate, consistent dispensing of all solutions.[7]

Experimental Protocols

Protocol 1: Spike-and-Recovery Experiment

Objective: To assess whether the presence of this compound affects the accurate measurement of a known amount of analyte.

Methodology:

  • Prepare three sets of samples:

    • Set A: Your sample matrix (e.g., cell lysate, buffer) with the vehicle control.

    • Set B: Your sample matrix with a known concentration (a "spike") of your analyte.

    • Set C: Your sample matrix with the same analyte spike as in Set B, plus the highest concentration of this compound used in your experiments.

  • Perform the colorimetric assay on all three sets of samples according to the standard protocol.

  • Calculate the concentration of the analyte in each sample.

Analysis:

Calculate the percent recovery using the following formula:

% Recovery = [(Concentration in C - Concentration in A) / Concentration of Spike in B] * 100

A recovery rate significantly outside the acceptable range (typically 85-115%) suggests that this compound is interfering with the assay.[14]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To remove this compound from the sample matrix prior to the colorimetric assay.

Methodology: The specific SPE protocol will depend on the chosen sorbent and the nature of the analyte. The following is a general workflow.[8][10][11]

  • Conditioning: Wash the SPE sorbent with a suitable solvent to prepare it for sample loading.

  • Sample Loading: Slowly pass the sample containing the analyte and this compound through the SPE cartridge.

  • Washing: Wash the cartridge with a solvent that will remove weakly bound impurities but not the analyte or the retained this compound (depending on the strategy).

  • Elution: Elute the analyte of interest from the sorbent using a strong solvent, leaving this compound behind (or elute this compound first if the analyte is what's retained).

Visual Guides

Troubleshooting_Workflow start Inconsistent Results with this compound control Run 'Compound-Only' Control start->control check_interference Interference Detected? control->check_interference no_interference No Direct Interference. Check Other Variables (pH, Pipetting, etc.) check_interference->no_interference No interference Interference Confirmed check_interference->interference Yes cleanup Implement Sample Cleanup (SPE, Precipitation, etc.) interference->cleanup reassay Re-run Assay on Cleaned Sample cleanup->reassay evaluate Results Consistent? reassay->evaluate success Problem Solved evaluate->success Yes alternative Consider Alternative Assay evaluate->alternative No

Caption: Troubleshooting workflow for this compound interference.

SPE_Workflow cluster_0 Solid-Phase Extraction (SPE) Process Condition 1. Condition Load 2. Load Sample Condition->Load Equilibrate Sorbent Wash 3. Wash Load->Wash Retain Analyte/ Interferent Elute 4. Elute Wash->Elute Remove Impurities Output Purified Analyte Elute->Output Input Sample with Analyte and this compound Input->Condition

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Petrichloral Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Petrichloral synthesis reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for this compound synthesis?

A1: this compound, also known as pentaerythritol (B129877) chloral (B1216628), is synthesized through the reaction of pentaerythritol with anhydrous chloral.[1] This reaction forms a hemiacetal. Depending on the stoichiometry, you can synthesize different forms of this compound. For instance, reacting pentaerythritol with four equivalents of chloral will yield the tetrachloral hemiacetal.

Q2: What are the typical starting materials and their required purity?

A2: The primary starting materials are pentaerythritol and anhydrous chloral. It is crucial to use anhydrous chloral as the presence of water can lead to the formation of chloral hydrate, which may interfere with the desired reaction.[2] The purity of pentaerythritol is also important, as impurities can lead to side reactions and lower yields.

Q3: What is the general protocol for this compound synthesis?

A3: The general procedure involves heating a mixture of pentaerythritol and the desired molar equivalent of anhydrous chloral. The reaction is conducted under anhydrous conditions at the reflux temperature of chloral. The reaction is considered complete when the rate of chloral reflux becomes constant. The mixture is then cooled to obtain the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of moisture in the reactants or reaction setup.Ensure all glassware is thoroughly dried before use. Use freshly distilled or commercially available anhydrous chloral. Consider using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.Monitor the reflux rate of chloral. The reaction is complete when the reflux rate is constant. Ensure the reaction is heated to the appropriate reflux temperature.
Incorrect stoichiometry of reactants.Carefully measure the molar equivalents of pentaerythritol and chloral. For the tetrachloral hemiacetal, a 1:4 molar ratio of pentaerythritol to chloral is required.
Product is an Oily or Gummy Substance Instead of a Solid Incomplete reaction leading to a mixture of partially reacted intermediates.Ensure the reaction goes to completion by monitoring the reflux rate.
Presence of impurities.Use high-purity starting materials. Consider purification of the crude product.
Discolored Product (Yellowish or Brown) Overheating or prolonged reaction time.Maintain the minimum reflux temperature necessary for the reaction to proceed. Monitor the reaction progress and stop the heating once the reflux rate is constant.
Impurities in the starting materials.Use purified starting materials.
Difficulty in Isolating the Product Product is highly soluble in the reaction mixture.After cooling, if the product does not precipitate, consider adding a non-polar solvent in which this compound is insoluble to induce precipitation.

Experimental Protocols

Synthesis of Pentaerythritol Tetrachloral Hemiacetal

This protocol is based on the method described in U.S. Patent 2,784,237.

Materials:

  • Pentaerythritol

  • Anhydrous Chloral

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Drying tube (e.g., filled with calcium chloride)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a desiccator or inert atmosphere.

  • In a round-bottom flask, combine one molar equivalent of pentaerythritol with four molar equivalents of anhydrous chloral.

  • Equip the flask with a reflux condenser and a drying tube at the top of the condenser to protect the reaction from atmospheric moisture.

  • Heat the mixture to the reflux temperature of chloral using a heating mantle.

  • Maintain the reaction at a gentle reflux. Initially, the reflux will be rapid and will gradually slow down as the reaction progresses.

  • The reaction is considered complete when the reflux rate of chloral becomes constant.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • The product, pentaerythritol tetrachloral hemiacetal, should precipitate as a solid upon cooling.

  • Isolate the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Troubleshooting_Workflow start Low or No Product Yield check_moisture Check for Moisture in Reactants/Glassware? start->check_moisture check_completion Was the Reaction Brought to Completion? check_moisture->check_completion No solution_moisture Dry Glassware Thoroughly Use Anhydrous Chloral Use Drying Tube check_moisture->solution_moisture Yes check_stoichiometry Verify Reactant Stoichiometry (1:4) check_completion->check_stoichiometry No solution_completion Monitor Reflux Rate Ensure Constant Reflux Before Stopping check_completion->solution_completion Yes solution_stoichiometry Recalculate and Accurately Weigh Reactants check_stoichiometry->solution_stoichiometry No

A troubleshooting flowchart for low this compound yield.

This compound Synthesis Reaction Pathway

Reaction_Pathway Pentaerythritol Pentaerythritol C(CH₂OH)₄ Plus + Pentaerythritol->Plus Chloral Anhydrous Chloral (x4) CCl₃CHO Arrow Reflux (Anhydrous) Chloral->Arrow This compound This compound (Pentaerythritol Tetrachloral Hemiacetal) Plus->Chloral Arrow->this compound

The reaction of pentaerythritol and chloral to form this compound.

References

Technical Support Center: Reducing Variability in Petrichloral Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Petrichloral and its active metabolite, chloral (B1216628) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a prodrug that is metabolized in the body into its active form, trichloroethanol.[1][2] Trichloroethanol enhances the activity of the GABA-A receptor complex in the central nervous system, which is the primary mechanism for its sedative and hypnotic effects.[2][3] This potentiation of GABAergic neurotransmission leads to a general depression of the central nervous system.[2]

Q2: Why is there significant variability in the outcomes of my this compound/chloral hydrate animal studies?

Variability in animal studies using chloral hydrate can arise from several factors:

  • Route of Administration: The method of administration significantly impacts the drug's effect and can introduce variability. Intraperitoneal (i.p.) injections, while common, are known to cause local tissue irritation, peritonitis, and intestinal obstruction (ileus), which can affect the animal's physiology and experimental results.[4][5][6] Intravenous (i.v.) administration is often recommended for more consistent and predictable effects.[4][7]

  • Animal-Specific Factors: The species, strain, age, sex, and overall health of the animal can influence its response to chloral hydrate.[3] For instance, the lethal dose (LD50) and effective anesthetic doses differ between rats and mice.[3][8]

  • Dosage and Concentration: The dose required to achieve the desired level of sedation or anesthesia can vary.[3] Additionally, the concentration of the chloral hydrate solution can impact the severity of local tissue reactions when administered intraperitoneally.[4][9]

  • Metabolism Differences: Species-specific differences in the metabolism of chloral hydrate to trichloroethanol and other metabolites can lead to varied physiological responses and toxicological outcomes.[10]

Q3: What are the best practices for administering chloral hydrate to minimize variability?

To reduce variability, consider the following best practices:

  • Prefer Intravenous (i.v.) Administration: Whenever feasible, use the i.v. route for administration to bypass the complications associated with i.p. injections and to achieve a more stable plane of anesthesia.[7][11]

  • Use a Consistent and Appropriate Dosage: Carefully determine the appropriate dose based on the species, strain, and desired effect (sedation vs. surgical anesthesia). Refer to established protocols and dose-response data.[3][12][13]

  • Control for Animal Characteristics: Standardize the species, strain, age, and sex of the animals used in your study. Ensure all animals are healthy before the experiment.

  • Monitor Physiological Parameters: Throughout the experiment, monitor vital signs such as respiratory rate, heart rate, and body temperature to ensure the animal's stability and the depth of anesthesia.[3]

  • Acclimatize Animals: Allow animals to acclimate to the laboratory environment before the experiment to reduce stress-related variability.[3]

Troubleshooting Guides

Issue 1: Inconsistent Depth of Anesthesia

Problem: Animals are either too lightly or too deeply anesthetized, leading to inconsistent surgical conditions or adverse events.

Possible Causes:

  • Incorrect dosage calculation.

  • Variability in animal weight and metabolism.

  • Inconsistent administration technique (e.g., variable injection speed).

Solutions:

  • Verify Dosage Calculations: Double-check all calculations for dose preparation.

  • Titrate to Effect (i.v. administration): When using intravenous administration, it's possible to administer an initial bolus and then maintain anesthesia with a continuous infusion, adjusting the rate as needed based on the animal's response.[3][7]

  • Precise Administration: For i.p. injections, ensure a consistent injection volume and location (lower abdominal quadrant is recommended).[3] For i.v. infusions, use a reliable infusion pump.

  • Monitor Anesthetic Depth: Continuously assess the depth of anesthesia using reflexes such as the pedal withdrawal reflex (toe pinch).[3]

Issue 2: High Incidence of Post-procedural Complications (e.g., peritonitis, ileus)

Problem: Animals show signs of distress, abdominal swelling, or mortality after intraperitoneal (i.p.) administration of chloral hydrate.

Possible Causes:

  • Irritant Effect of Chloral Hydrate: Chloral hydrate is a known irritant to peritoneal surfaces, leading to inflammation and fluid accumulation.[4][5]

  • High Concentration of Solution: Using a highly concentrated solution of chloral hydrate can exacerbate its irritant effects.[9]

Solutions:

  • Switch to Intravenous (i.v.) Administration: This is the most effective way to avoid peritoneal irritation.[4][7]

  • Use a Dilute Solution: If i.p. administration is unavoidable, use a more dilute solution of chloral hydrate to minimize local tissue damage.[3][9]

  • Proper Injection Technique: Inject into the lower abdominal quadrant to avoid puncturing the cecum or bladder.[3]

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor for signs of complications.

Data Presentation

Table 1: Anesthetic and Sedative Doses of Chloral Hydrate in Rodents

SpeciesRoute of AdministrationDosageEffectReference
RatIntravenous (i.v.)200 mg/kg (bolus)Anesthesia Induction[3][7]
RatIntravenous (i.v.)150 mg/kg/hourAnesthesia Maintenance[3][7]
RatIntraperitoneal (i.p.)300 - 400 mg/kgSurgical Anesthesia[3]
MouseIntraperitoneal (i.p.)400 mg/kgLight Anesthesia[3]
MouseOral (gavage)300 mg/kgSedation[3]

Table 2: Lethal Doses (LD50) of Chloral Hydrate in Rodents

SpeciesRoute of AdministrationLD50Reference
MouseOral1100 - 1442 mg/kg[8]
RatOral479 mg/kg
MouseIntraperitoneal (i.p.)400 mg/kg
RatIntraperitoneal (i.p.)580 mg/kg

Experimental Protocols

Detailed Protocol for Intravenous Chloral Hydrate Anesthesia in Rats

This protocol is adapted from studies demonstrating the efficacy of intravenous chloral hydrate for surgical procedures.[3][7]

1. Animal Preparation:

  • Acclimatize the rat to the laboratory environment to minimize stress.

  • Ensure the animal is in good health and within an appropriate weight range for the study.

2. Catheterization (Recommended for precision):

  • Under short-acting inhalation anesthesia (e.g., isoflurane), surgically implant a catheter into the jugular or femoral vein.

3. Anesthesia Induction:

  • Administer an initial bolus dose of 200 mg/kg of chloral hydrate solution intravenously.[3][7]

  • Monitor the animal for the loss of the righting reflex to confirm the onset of anesthesia.

4. Anesthesia Maintenance:

  • Once anesthetized, maintain a surgical plane of anesthesia with a continuous intravenous infusion at a rate of 150 mg/kg/hour.[3][7]

5. Monitoring:

  • Continuously monitor the animal's respiratory rate, heart rate, and core body temperature.[3]

  • Use a heating pad to maintain body temperature.

  • Regularly check the pedal withdrawal reflex (toe pinch) to assess the depth of anesthesia.

6. Recovery:

  • After the procedure, discontinue the infusion and continue to monitor the animal until it has fully recovered.

  • Provide appropriate post-operative care, including analgesia and a warm environment.

Visualizations

Signaling_Pathway cluster_Metabolism Metabolism cluster_Action Mechanism of Action This compound This compound (Prodrug) Trichloroethanol Trichloroethanol (Active Metabolite) This compound->Trichloroethanol Metabolic Conversion GABA_A GABA-A Receptor Trichloroethanol->GABA_A Enhances Function CNS_Depression Central Nervous System Depression GABA_A->CNS_Depression Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow A Animal Preparation (Acclimatization, Health Check) B Route Selection A->B C Intravenous (i.v.) (Recommended) B->C Preferred D Intraperitoneal (i.p.) (Use with Caution) B->D Alternative E Dose Calculation & Preparation C->E D->E F Administration E->F G Monitoring (Vitals, Anesthetic Depth) F->G H Experimental Procedure G->H I Post-Procedure Care & Recovery H->I

Caption: Recommended workflow for chloral hydrate administration.

Troubleshooting_Logic Start Inconsistent Results? Q1 Route of Administration? Start->Q1 A1_IP Using i.p.? Consider tissue irritation and ileus as variables. Q1->A1_IP i.p. A1_IV Using i.v.? Check for consistent infusion rate. Q1->A1_IV i.v. Q2 Dosage Consistent? A1_IP->Q2 A1_IV->Q2 A2_Yes Yes Q2->A2_Yes A2_No No -> Standardize dosage protocol. Q2->A2_No Q3 Animal Factors Standardized? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No -> Standardize species, strain, age, sex. Q3->A3_No

Caption: Troubleshooting logic for variability.

References

Petrichloral not inducing sleep: potential reasons and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Petrichloral" is a hypothetical compound name. This guide is based on established principles of sedative-hypnotic pharmacology and is intended for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to act as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system.[1][3] this compound is thought to bind to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself.[1][2] This binding is proposed to enhance the effect of GABA, increasing the frequency or duration of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in its excitability.[1][2][3] This enhanced inhibitory signaling is the basis for its sedative and hypnotic effects.[1][4]

Q2: Why might this compound not be inducing sleep in my animal models?

A2: There are several potential reasons for a lack of hypnotic effect, which can be broadly categorized as issues with the compound/protocol, or subject-specific factors.

  • Compound Integrity and Formulation: The compound may have degraded, or the formulation may be suboptimal, leading to poor solubility or bioavailability.

  • Dosing and Administration: The dose may be too low, or the route and timing of administration may not be appropriate for the compound's pharmacokinetic profile.

  • Pharmacokinetic Issues: The compound may be rapidly metabolized or cleared before it can reach effective concentrations in the central nervous system.

  • Pharmacodynamic Resistance: The animal model may have inherent or acquired resistance at the receptor level. This can include differences in GABA-A receptor subunit composition or downstream signaling pathways.[2]

  • Tolerance: If the subjects have been exposed to this compound or other GABAergic agents previously, they may have developed tolerance.[5]

Q3: Could tachyphylaxis or tolerance develop to this compound?

A3: Yes, tolerance is a known issue with many sedative-hypnotic agents, particularly those acting on the GABA-A receptor.[5] Repeated administration can lead to adaptive changes, such as alterations in the expression of GABA-A receptor subunits or a loss of allosteric coupling between the GABA and modulator binding sites.[6] This can result in a diminished response to the same dose of the compound over time.[7]

Q4: What are the potential pharmacokinetic and pharmacodynamic issues to consider?

A4:

  • Pharmacokinetic (PK) Issues: These relate to the "journey" of the drug through the body. Key considerations include:

    • Absorption: Is the drug being effectively absorbed from the administration site?

    • Distribution: Is the drug crossing the blood-brain barrier to reach its target in the CNS?

    • Metabolism: Is the drug being too rapidly metabolized into inactive compounds by the liver or other tissues?

    • Excretion: Is the drug being cleared from the body too quickly?

  • Pharmacodynamic (PD) Issues: These relate to the interaction of the drug with its target. Key considerations include:

    • Receptor Affinity: Does this compound have a high enough affinity for the GABA-A receptor in the specific animal strain being used?

    • Receptor Subtype Selectivity: GABA-A receptors are composed of different subunits, and this compound may be selective for a subtype that is less critical for sedation in your model.[2]

    • Target Engagement: Is a sufficient concentration of this compound reaching the receptor to elicit a functional response?

Troubleshooting Guide

Problem: this compound fails to induce sleep at the expected dose.

This guide provides a systematic approach to identifying the root cause of the issue.

Step 1: Verify Compound Integrity and Formulation

  • Action: Confirm the identity and purity of your this compound sample using analytical methods such as LC-MS or NMR. Check the stability of the compound under your storage conditions.

  • Rationale: Degradation of the active pharmaceutical ingredient (API) is a common reason for loss of efficacy.

  • Action: Evaluate the solubility of this compound in the chosen vehicle. Observe for any precipitation. Consider alternative formulation strategies if solubility is low.

  • Rationale: Poor solubility can lead to low and variable bioavailability, especially with oral or intraperitoneal administration.

Step 2: Review Dosing and Administration Protocol

  • Action: Perform a dose-response study to determine the effective dose range. It's possible the initial dose was on a sub-threshold part of the dose-response curve.

  • Rationale: The relationship between dose and effect is often sigmoidal, and a small increase in dose can sometimes lead to a large increase in effect.

  • Action: Review the route and timing of administration. If using oral gavage, consider potential first-pass metabolism. If using intraperitoneal injection, ensure correct placement.

  • Rationale: The route of administration significantly impacts the rate and extent of drug absorption.

Step 3: Assess Subject-Specific Factors

  • Action: Review the species, strain, age, and sex of the animal models.

  • Rationale: There can be significant inter-strain differences in drug metabolism and receptor expression.[8]

  • Action: Ensure that animals are properly habituated to the experimental environment and handling procedures to minimize stress.[9]

  • Rationale: High levels of stress and arousal can counteract the sedative effects of a hypnotic agent.

Step 4: Investigate Potential Pharmacokinetic Issues

  • Action: Conduct a preliminary pharmacokinetic study. Measure the concentration of this compound in plasma and, if possible, in the brain at various time points after administration.

  • Rationale: This will determine if the compound is being absorbed and is reaching the central nervous system in sufficient concentrations.

Step 5: Evaluate Pharmacodynamic Resistance

  • Action: If pharmacokinetic analysis shows adequate brain exposure but no effect, consider pharmacodynamic issues. Conduct in-vitro experiments (e.g., electrophysiology on brain slices) to confirm that this compound potentiates GABAergic currents in tissue from your animal model.

  • Rationale: This directly tests the compound's activity at its target site in the relevant biological context.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Sleep Metrics in C57BL/6 Mice

Dose (mg/kg, i.p.)Vehicle1030100
Sleep Latency (min) 25.4 ± 3.122.1 ± 2.810.3 ± 1.54.2 ± 0.8**
Total Sleep Time (min) 15.2 ± 2.525.8 ± 4.188.6 ± 9.3155.7 ± 12.4**
n=8 per group. Data are Mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.

Table 2: Hypothetical Bioavailability of this compound with Different Vehicles

VehicleFormulationRouteBioavailability (%)
Saline 0.1% Tween 80i.p.45 ± 5.2
Saline 0.1% Tween 80p.o.12 ± 3.1
PEG400 20% in Salinei.p.78 ± 6.8
PEG400 20% in Salinep.o.35 ± 4.5
n=6 per group. Data are Mean ± SEM. *p<0.05 vs. Saline formulation.

Detailed Experimental Protocols

Protocol 1: Assessment of Sedative-Hypnotic Efficacy in a Rodent Model

  • Animal Acclimation: House male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.[8]

  • Habituation: On two consecutive days before testing, habituate the mice to the testing room and handling procedures for 30 minutes.

  • Drug Administration: On the test day, administer this compound (dissolved in vehicle) or vehicle alone via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, place each mouse in an individual observation cage. Record the time to the loss of the righting reflex, defined as the inability of the mouse to right itself within 30 seconds when placed on its back.[9] This is the sleep latency.

  • Sleep Duration: Monitor the mice and record the time when they spontaneously regain their righting reflex. The duration from the loss to the regaining of the righting reflex is the total sleep time.[9]

  • Data Analysis: Compare sleep latency and duration between groups using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Plasma Concentration

  • Sample Collection: At predetermined time points after this compound administration, collect blood samples from the mice via tail vein or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Sample Injection: Transfer the supernatant to an HPLC vial and inject a defined volume (e.g., 20 µL) into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the absorption maximum of this compound.

  • Quantification: Create a standard curve using known concentrations of this compound in blank plasma. Calculate the concentration of this compound in the experimental samples by comparing their peak areas to the standard curve. For more detailed HPLC troubleshooting, refer to established guides.[10]

Visualizations

Petrichloral_Mechanism cluster_neuron Neuron GABA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel opens Hyperpolarization Hyperpolarization (Neuron less excitable) Cl_channel->Hyperpolarization leads to GABA GABA GABA->GABA_R binds This compound This compound This compound->GABA_R binds (allosteric site) Cl_ion->Cl_channel Influx Sedation Sedation / Sleep Hyperpolarization->Sedation results in

Caption: Proposed mechanism of action for this compound.

Troubleshooting_Workflow cluster_verification Initial Verification cluster_investigation In-Vivo Investigation start Start: No Hypnotic Effect Observed check_compound Verify Compound Purity & Formulation start->check_compound check_protocol Review Dose & Administration Protocol check_compound->check_protocol If compound OK outcome_protocol_bad Outcome: Protocol Issue (Dose, Formulation) check_compound->outcome_protocol_bad If issue found pk_study Conduct Pharmacokinetic (PK) Study (Plasma/Brain Levels) check_protocol->pk_study If protocol seems correct check_protocol->outcome_protocol_bad If issue found decision_pk Sufficient Brain Exposure? pk_study->decision_pk pd_study Assess Pharmacodynamics (PD) (e.g., Electrophysiology) outcome_pd_bad Outcome: PD Issue (Receptor Resistance) pd_study->outcome_pd_bad decision_pk->pd_study Yes outcome_pk_bad Outcome: PK Issue (Metabolism, Distribution) decision_pk->outcome_pk_bad No Experimental_Workflow acclimate 1. Acclimate Animals (≥ 1 week) habituate 2. Habituate to Handling (2 days) acclimate->habituate administer 3. Administer Compound (this compound or Vehicle) habituate->administer observe 4. Observe for Loss of Righting Reflex (LRR) administer->observe measure_latency Measure Time to LRR (Sleep Latency) observe->measure_latency measure_duration Measure Time to Recovery (Sleep Duration) observe->measure_duration analyze 5. Statistical Analysis measure_latency->analyze measure_duration->analyze

References

Technical Support Center: Optimizing Petrichloral Concentration for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the concentration of Petrichloral in primary cell culture experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary cell cultures?

For most primary cell types, a starting concentration range of 1 µM to 25 µM is recommended. However, due to the inherent variability of primary cells, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

High cytotoxicity at low concentrations can be due to several factors:

  • Cellular Health: Primary cells are sensitive to handling and culture conditions. Ensure your cells are healthy and have a high viability before starting the experiment.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.5%).

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects leading to cytotoxicity.

Q3: My results with this compound are not consistent between experiments. How can I improve reproducibility?

Inconsistent results are a common challenge in cell-based assays.[1] To improve reproducibility:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as variations in cell density can alter the response to compounds.[1]

  • Consistent Culture Conditions: Maintain the same media, serum batches, incubation times, and CO2 levels across all experiments.[1]

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

Q4: How does this compound work, and what is its primary target?

This compound is a potent and selective inhibitor of the STAT3 signaling pathway.[2][3][4] It acts by preventing the phosphorylation of STAT3 at the tyrosine 705 residue, which is a critical step for its activation, dimerization, and nuclear translocation.[4][5] By inhibiting STAT3, this compound can modulate the expression of downstream target genes involved in cell proliferation, survival, and inflammation.[2][4][6]

Troubleshooting Guide
Problem 1: Unexpected Cytotoxicity or Poor Cell Health

Symptoms:

  • Significant cell death observed at concentrations expected to be non-toxic.

  • Changes in cell morphology, such as rounding and detachment.

  • High background signal in cell death assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal Culture Conditions Ensure primary cells are cultured in the recommended medium with appropriate supplements. Monitor pH and confluency regularly.
Solvent Toxicity Perform a solvent toxicity control experiment by treating cells with the highest concentration of the solvent (e.g., DMSO) used in the this compound dilutions.
Off-Target Effects of this compound Lower the concentration range of this compound in your dose-response experiments.
Mycoplasma Contamination Test your cell cultures for mycoplasma contamination, which can alter cellular responses to treatments.

Experimental Workflow for Troubleshooting Cytotoxicity:

Caption: Workflow to troubleshoot unexpected cytotoxicity.

Problem 2: Lack of Expected Effect on STAT3 Signaling

Symptoms:

  • No significant decrease in phosphorylated STAT3 (p-STAT3) levels after this compound treatment.

  • Downstream targets of STAT3 are not modulated as expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal this compound Concentration The concentration of this compound may be too low to effectively inhibit STAT3. Increase the concentration range in your dose-response experiment.
Incorrect Incubation Time The incubation time may be too short for this compound to exert its inhibitory effect. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
Compound Instability This compound may be unstable in the culture medium over long incubation periods. Prepare fresh solutions and consider replenishing the medium with fresh this compound for longer experiments.
Low Basal STAT3 Activation The primary cells may have low basal levels of activated STAT3. Consider stimulating the cells with a known STAT3 activator (e.g., IL-6) to create a larger window for observing inhibition.[6]

STAT3 Signaling Pathway and this compound's Point of Intervention:

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription initiates This compound This compound This compound->JAK inhibits phosphorylation

Caption: this compound inhibits the JAK-mediated phosphorylation of STAT3.

Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.[7][8][9][10]

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the primary cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for the desired treatment duration (e.g., 48 hours).

  • Cell Viability Assay (Example with MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank control absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[11]

Expected Data Summary:

This compound (µM) % Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1052.3 ± 4.8
2521.7 ± 3.9
508.1 ± 2.5
1002.5 ± 1.8
Protocol 2: Western Blot for p-STAT3 Inhibition

This protocol is for assessing the inhibitory effect of this compound on STAT3 phosphorylation.

Materials:

  • Primary cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells with cold PBS.

    • Add lysis buffer, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3, total STAT3, and the loading control (GAPDH).

    • Normalize the p-STAT3 levels to total STAT3 and the loading control to determine the relative inhibition of STAT3 phosphorylation.

References

Minimizing off-target effects of Petrichloral in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Petrichloral, a potent kinase inhibitor, with a focus on minimizing off-target effects in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of this compound Target Kinase 1 (PTK1), a key serine/threonine kinase involved in cell cycle progression and apoptosis. Its high affinity for the PTK1 ATP-binding pocket drives its primary therapeutic effect.

Q2: What are the known major off-targets of this compound?

A2: The primary off-targets of concern are Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2), which share significant structural homology with PTK1 in the ATP-binding domain. Inhibition of these kinases can lead to unintended cellular effects, particularly at higher concentrations. See the kinase selectivity profile below for more details.

Q3: What is the recommended vehicle for in vivo administration of this compound?

A3: For most in vivo applications, this compound can be formulated in a vehicle solution of 5% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol, and 55% sterile water. It is crucial to perform a vehicle-only control in all experiments to account for any effects of the delivery vehicle itself.

Q4: How should this compound be stored?

A4: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in DMSO for stock solutions, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light.

Data Summary Tables

Table 1: Kinase Selectivity Profile of this compound This table summarizes the inhibitory activity of this compound against its primary target (PTK1) and key off-targets (OTK1, OTK2). Data are presented as mean IC50 values from biochemical assays.

Kinase TargetIC50 (nM)Fold Selectivity vs. PTK1
PTK1 5 1x
OTK115030x
OTK245090x

Table 2: Recommended Starting Doses for Common In Vivo Models These doses are intended as starting points. The optimal dose for your specific model and experimental endpoint must be determined empirically.

Animal ModelRoute of AdministrationRecommended Starting Dose (mg/kg)Dosing Frequency
Mouse (Xenograft)Intraperitoneal (IP)25 mg/kgOnce Daily (QD)
Mouse (Syngeneic)Oral Gavage (PO)50 mg/kgOnce Daily (QD)
Rat (PK Study)Intravenous (IV)10 mg/kgSingle Dose

Troubleshooting Guide

Issue 1: Unexpected animal toxicity or weight loss is observed at the therapeutic dose.

  • Possible Cause: Off-target effects, particularly inhibition of OTK1, which is implicated in metabolic regulation, may be occurring. The dose may be too high for the specific animal strain or model, leading to an excessive Cmax (maximum serum concentration).

  • Troubleshooting Steps:

    • Confirm Target Engagement: First, ensure that the dose is effectively inhibiting PTK1 in your tumor or target tissue. See Protocol 2 for a method to assess target phosphorylation.

    • Perform a Dose De-escalation Study: Reduce the dose by 25-50% and monitor for toxicity. The goal is to find a dose that maintains significant PTK1 inhibition while minimizing weight loss.

    • Change Dosing Frequency: Instead of once-daily (QD) dosing, consider splitting the total daily dose into a twice-daily (BID) regimen. This can lower the Cmax while maintaining a similar total drug exposure (AUC), potentially reducing off-target effects.

    • Analyze Off-Target Engagement: Collect plasma and tissue samples to measure this compound concentration and assess the phosphorylation status of OTK1 and OTK2 downstream targets.

Issue 2: The observed in vivo phenotype does not match the expected outcome based on PTK1 inhibition.

  • Possible Cause: The phenotype may be driven by confounding off-target effects or context-dependent signaling. For example, inhibition of OTK2 has been linked to paradoxical activation of a compensatory survival pathway in certain genetic backgrounds.

  • Troubleshooting Steps:

    • Validate with a Second Tool Compound: If possible, use another structurally distinct PTK1 inhibitor to see if the phenotype is recapitulated. This helps to confirm that the effect is on-target.

    • Perform a Global Phosphoproteomics Analysis: This unbiased approach can reveal which signaling pathways are unexpectedly modulated by this compound in your specific model. See Protocol 3 for a general workflow.

    • Utilize Genetic Knockdown/Knockout Models: The most definitive way to validate an on-target effect is to compare the pharmacological inhibition with this compound to the genetic ablation (e.g., using shRNA or CRISPR) of PTK1 in the same model.

Issue 3: Inconsistent results are observed between different experimental cohorts.

  • Possible Cause: Inconsistent drug formulation, administration, or biological variability can lead to this issue.

  • Troubleshooting Steps:

    • Standardize Formulation: Ensure this compound is fully dissolved in the vehicle before each administration. Prepare fresh formulations regularly.

    • Refine Administration Technique: For oral gavage or IP injections, ensure consistent technique to minimize variability in absorption.

    • Monitor Plasma Drug Levels: If variability persists, perform satellite pharmacokinetic (PK) studies to measure plasma concentrations of this compound in a subset of animals to ensure consistent exposure between cohorts.

Key Experimental Protocols

Protocol 1: In Vivo Dose-Response Study to Determine Optimal Therapeutic Window

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg this compound). Use n=5-10 animals per group.

  • Dosing: Administer this compound or vehicle daily for 14-21 days.

  • Monitoring: Record body weight daily. Monitor for any clinical signs of toxicity (e.g., lethargy, ruffled fur).

  • Tumor Measurement (if applicable): For xenograft models, measure tumor volume with calipers 2-3 times per week.

  • Terminal Endpoint: At the end of the study, collect blood for pharmacokinetic analysis and tissues (tumor, liver, etc.) for pharmacodynamic (PD) analysis (e.g., Western blot for p-PTK1 substrate).

  • Data Analysis: Plot tumor growth inhibition and body weight change against dose to identify the dose that provides the best anti-tumor efficacy with the least toxicity.

Protocol 2: Western Blot to Confirm Target and Off-Target Engagement

  • Sample Collection: Collect tissues from treated animals at a relevant time point post-dose (e.g., 2-4 hours). Flash-freeze samples immediately in liquid nitrogen.

  • Protein Extraction: Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against:

      • p-SubstrateX (specific downstream target of PTK1)

      • p-SubstrateY (specific downstream target of OTK1)

      • Total SubstrateX, Total SubstrateY, and a loading control (e.g., GAPDH).

  • Detection: Incubate with a secondary HRP-conjugated antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the percent inhibition of substrate phosphorylation relative to vehicle-treated controls.

Protocol 3: Global Phosphoproteomics to Identify Off-Target Pathways

  • Protein Digestion: Extract proteins from tissue samples as described above. Digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Use a titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) kit to enrich for phosphopeptides from the total peptide mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use software like MaxQuant or Spectronaut to identify and quantify thousands of phosphosites. Compare phosphopeptide abundance between vehicle and this compound-treated groups.

  • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify signaling pathways that are significantly altered by this compound treatment, revealing potential off-target effects.

Visualizations and Workflows

Petrichloral_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PTK1 PTK1 Receptor->PTK1 Activates OTK1 OTK1 Receptor->OTK1 OTK2 OTK2 Receptor->OTK2 SubstrateX Substrate X PTK1->SubstrateX Phosphorylates SubstrateY Substrate Y OTK1->SubstrateY Phosphorylates SubstrateZ Substrate Z OTK2->SubstrateZ Phosphorylates CellCycle Cell Cycle Progression SubstrateX->CellCycle Metabolism Metabolic Regulation SubstrateY->Metabolism Survival Cell Survival Pathway SubstrateZ->Survival This compound This compound This compound->PTK1 Inhibits (On-Target) This compound->OTK1 Inhibits (Off-Target) This compound->OTK2 Inhibits (Off-Target)

Caption: this compound's primary and off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Toxicity, Phenotype) CheckDose Is Dose Optimized? Start->CheckDose DoseResponse Perform Dose-Response and PD Analysis (Protocol 1) CheckDose->DoseResponse No CheckOnTarget Is On-Target Effect Confirmed? CheckDose->CheckOnTarget Yes DoseResponse->CheckDose ValidateTarget Confirm Target Engagement (Western Blot, Protocol 2) CheckOnTarget->ValidateTarget No CheckOffTarget Suspect Off-Target Effect? CheckOnTarget->CheckOffTarget Yes ValidateTarget->CheckOnTarget PhosphoProteomics Global Phosphoproteomics (Protocol 3) CheckOffTarget->PhosphoProteomics Yes UseOrthogonalTool Use Orthogonal Tool (e.g., shRNA, different inhibitor) CheckOffTarget->UseOrthogonalTool Yes ModifyExperiment Modify Dose/Schedule or Re-evaluate Hypothesis CheckOffTarget->ModifyExperiment No PhosphoProteomics->ModifyExperiment UseOrthogonalTool->ModifyExperiment

Caption: Decision tree for troubleshooting unexpected in vivo results.

Troubleshooting inconsistent HPLC peaks for Petrichloral

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Petrichloral.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent peak shapes for this compound?

Inconsistent peak shapes, such as peak tailing or fronting, are common issues in HPLC analysis. For this compound, these problems often stem from interactions with the stationary phase, issues with the mobile phase, or sample preparation. Peak tailing, an asymmetrical peak with a broader second half, can be caused by secondary interactions with the column, while peak fronting, where the first half of the peak is broader, is often related to column overload or poor sample solubility.[1][2][3]

Q2: Why am I seeing variable retention times for my this compound standard?

Fluctuations in retention time can be caused by several factors. The most common culprits include changes in mobile phase composition, inconsistent temperature control, or problems with the HPLC pump delivering a steady flow rate.[4][5][6] Even small changes in the mobile phase pH can lead to significant shifts if the operating pH is close to the pKa of this compound.[7]

Q3: My this compound peak areas are not reproducible. What should I investigate first?

Poor peak area reproducibility is often linked to the injection process. Issues such as air bubbles in the syringe or autosampler, sample carry-over from previous injections, or leaks in the system can lead to inconsistent injection volumes.[4] It is also critical to ensure the sample is fully dissolved and homogenous.

Q4: Can the sample solvent affect my this compound peak shape?

Yes, absolutely. If the sample solvent (the diluent your sample is dissolved in) is significantly stronger than your mobile phase, it can cause peak distortion, including fronting and splitting.[4] Whenever possible, this compound samples should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[6]

Troubleshooting Guides

Issue 1: this compound Peak Tailing

Peak tailing is a common problem that can affect quantification and resolution.[1] It is often indicated by a USP tailing factor significantly greater than 1.

Potential Causes and Solutions

CauseRecommended Solution
Secondary Silanol (B1196071) Interactions This compound, containing polar chlorine groups, may interact with active silanol sites on the silica-based column packing.[7] Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0) to suppress silanol ionization. Alternatively, use a highly end-capped column or a column with a polar-embedded phase.[7]
Mobile Phase pH is Close to Analyte pKa If the mobile phase pH is near the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to tailing.[8] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Use a buffer to maintain a stable pH.[9]
Column Contamination or Wear Accumulation of contaminants on the column frit or active sites can cause peak tailing. Solution: Use a guard column to protect the analytical column.[4] If the column is contaminated, follow the recommended column cleaning protocol.
Mass Overload Injecting too much sample can saturate the stationary phase.[1] Solution: Reduce the concentration of the this compound sample or decrease the injection volume.
Issue 2: this compound Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[2]

Potential Causes and Solutions

CauseRecommended Solution
Concentration Overload / Poor Solubility The sample is too concentrated in a solvent where it has poor solubility, causing it to precipitate at the column head.[2][3] Solution: Reduce the sample concentration. Ensure the injection solvent is compatible with the mobile phase and fully solubilizes this compound.[10]
Column Collapse or Void A void at the head of the column can cause the sample band to spread unevenly.[2] Solution: Replace the column. A void can be confirmed by a sudden drop in backpressure and poor peak shape for all analytes.
Inappropriate Injection Solvent Using an injection solvent that is much stronger than the mobile phase. Solution: Reconstitute the sample in the mobile phase or a weaker solvent.[4]
Logical Troubleshooting Flowchart for Peak Shape Issues

The following diagram provides a step-by-step workflow for diagnosing and resolving common peak shape problems with this compound.

G Troubleshooting Flowchart for Inconsistent this compound Peaks start Observe Inconsistent This compound Peak check_shape Assess Peak Shape start->check_shape is_tailing Peak Tailing? check_shape->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_cause1 Check Mobile Phase pH (vs. Analyte pKa) is_tailing->tailing_cause1 Yes is_split Split or Broad Peak? is_fronting->is_split No fronting_cause1 Check Sample Solubility & Concentration is_fronting->fronting_cause1 Yes split_cause1 Check for Mismatch: Injection Solvent vs. Mobile Phase is_split->split_cause1 Yes tailing_cause2 Check for Column Contamination/Age tailing_cause1->tailing_cause2 pH OK tailing_solution1 Adjust pH or Add Buffer tailing_cause1->tailing_solution1 Adjustable tailing_cause3 Reduce Sample Concentration tailing_cause2->tailing_cause3 Column OK tailing_solution2 Clean or Replace Column tailing_cause2->tailing_solution2 Contaminated fronting_cause2 Check for Column Void/Collapse fronting_cause1->fronting_cause2 Solvent OK fronting_solution1 Dilute Sample or Change Injection Solvent fronting_cause1->fronting_solution1 Issue Found fronting_solution2 Replace Column fronting_cause2->fronting_solution2 Void Present split_cause2 Inspect for System Leaks or Blocked Frit split_cause1->split_cause2 Solvents Match split_solution Match Solvents or Perform System Maintenance split_cause1->split_solution split_cause2->split_solution

Caption: A decision tree to diagnose this compound peak shape issues.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Quantification

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound.

1. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Procedure: Prepare each mobile phase component separately. Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or an online degasser.[11]

  • Composition: 70:30 (A:B) for isocratic elution. Adjust ratio as needed for optimal separation.

2. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Working Standard (50 µg/mL): Dilute the stock solution appropriately with the mobile phase.

  • Filtration: Before injection, filter all samples through a 0.22 µm syringe filter to remove particulates that could clog the column.[12]

3. HPLC System Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

Protocol 2: Column Cleaning and Regeneration

If the column is suspected of being contaminated, follow this general cleaning procedure. Always flush with miscible solvents.

1. Disconnect Column: Disconnect the column from the detector to avoid contamination. 2. Flushing Sequence: Flush the column with 20 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min):

  • Mobile phase (without buffer salts).

  • HPLC-grade Water.

  • Isopropanol.

  • Hexane (for non-polar contaminants; ensure system compatibility).

  • Isopropanol (to transition back to polar solvents).

  • HPLC-grade Water.

  • Re-equilibrate with the initial mobile phase until a stable baseline is achieved.

Sample Preparation Workflow Diagram

This diagram illustrates the standardized workflow for preparing this compound samples for HPLC analysis.

G Workflow for this compound Sample Preparation weigh 1. Accurately Weigh This compound Standard dissolve 2. Dissolve in Diluent (e.g., 50:50 ACN:H2O) to create Stock Solution weigh->dissolve dilute 3. Perform Serial Dilution with Mobile Phase to create Working Standard dissolve->dilute vortex 4. Vortex to Ensure Homogeneity dilute->vortex filter 5. Filter with 0.22 µm Syringe Filter vortex->filter inject 6. Transfer to Autosampler Vial and Inject filter->inject

Caption: Standard procedure for preparing this compound samples for HPLC.

References

Validation & Comparative

A Comparative Analysis of the Sedative Properties of Petrichloral and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of Petrichloral and Diazepam, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two sedative agents.

Introduction

This compound is a sedative and hypnotic that acts as a prodrug to chloral (B1216628) hydrate (B1144303).[1][2] Upon administration, it is metabolized in the body to release chloral hydrate, which is responsible for its sedative effects. Diazepam, a well-known benzodiazepine, exerts its sedative and anxiolytic effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[3][4][5] This guide will compare the sedative efficacy, mechanism of action, and experimental data of this compound, through its active metabolite chloral hydrate, with that of diazepam.

Mechanism of Action

This compound (as Chloral Hydrate): The precise mechanism of action of chloral hydrate is not fully elucidated, but it is believed to act on the GABA-A receptor complex, similar to benzodiazepines and barbiturates, leading to central nervous system depression.

Diazepam: Diazepam is a positive allosteric modulator of the GABA-A receptor.[6] It binds to a specific site on the receptor, distinct from the GABA binding site, and increases the affinity of GABA for its receptor.[3][6] This enhanced GABAergic activity leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability, which results in sedation, anxiolysis, and muscle relaxation.[3]

Diazepam_Pathway cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Sedation Sedative Effect Hyperpolarization->Sedation Leads to Diazepam Diazepam Diazepam->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site

Caption: Signaling pathway of Diazepam's sedative action.

Comparative Sedative Efficacy: Experimental Data

A double-blind study involving 30 children aged 20 to 48 months compared the sedative effects of chloral hydrate (50 mg/kg) with two different doses of diazepam (0.3 mg/kg and 0.6 mg/kg).[7] The key findings are summarized in the table below.

ParameterChloral Hydrate (50 mg/kg)Diazepam (0.3 mg/kg)Diazepam (0.6 mg/kg)
Sleep Induction (first 60 min) Significantly more patients were asleepFewer patients were asleepFewer patients were asleep
Movement & Crying No statistically significant differenceNo statistically significant differenceNo statistically significant difference
Overall Sedation Success Rated as "good," "very good," or "excellent" in 60% of casesRated as "good," "very good," or "excellent" in 73% of casesRated as "good," "very good," or "excellent" in 93% of cases
Side Effects Vomiting in one patient (also occurred with diazepam)Vomiting in one patient (also occurred with chloral hydrate)Not reported

Data sourced from a comparative study on chloral hydrate and diazepam in young children for dental procedures.[7][8]

The study concluded that the sedative effects of chloral hydrate and diazepam are similar, although chloral hydrate induced sleep more readily in the initial phase of treatment.[7][8] However, the higher dose of diazepam (0.6 mg/kg) was found to be significantly more effective in terms of overall successful sedation for the completion of dental procedures without interruption.[8]

Experimental Protocols

The following is a generalized workflow for a comparative study on sedative agents, based on the methodologies of published research.

Sedative_Comparison_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis Participant_Screening Participant Screening (e.g., age, health status) Randomization Randomization to Treatment Groups Participant_Screening->Randomization Blinding Double-Blinding (Participant & Observer) Randomization->Blinding Drug_Admin Drug Administration (this compound or Diazepam) Blinding->Drug_Admin Monitoring Continuous Monitoring (Vital signs, behavior) Drug_Admin->Monitoring Procedure Standardized Procedure (e.g., dental treatment) Monitoring->Procedure Data_Collection Data Collection (Sleep, movement, crying scores) Procedure->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparative Results Statistical_Analysis->Results

Caption: A generalized workflow for a comparative sedative study.

Summary and Conclusion

  • Onset of Action: this compound, via its active metabolite chloral hydrate, appears to have a more pronounced sleep-inducing effect in the initial 60 minutes following administration compared to diazepam.[7]

  • Overall Sedation: While both agents demonstrate comparable sedative effects in terms of controlling movement and crying, a higher dose of diazepam may lead to a higher rate of overall successful sedation for procedural applications.[8]

  • Mechanism: Diazepam has a well-defined mechanism of action as a positive allosteric modulator of the GABA-A receptor. The exact mechanism of chloral hydrate is less clear but is also thought to involve the GABA-A receptor complex.

For drug development professionals, the choice between this compound and diazepam would depend on the desired clinical endpoint. If rapid onset of sleep is the primary goal, this compound may be a suitable candidate. However, for procedures requiring a sustained and high level of successful sedation, diazepam might be the more effective agent. Further direct comparative studies on this compound are warranted to fully elucidate its pharmacological profile and sedative efficacy relative to established benzodiazepines like diazepam.

References

A Comparative Analysis of Petrichloral and Chloral Hydrate Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the available scientific data on Petrichloral and its active metabolite, chloral (B1216628) hydrate (B1144303), to inform research and drug development.

This guide provides a comparative analysis of this compound and chloral hydrate, focusing on their efficacy as sedative-hypnotic agents. While direct comparative clinical trial data for this compound is not extensively available in peer-reviewed literature, its pharmacological action is understood through its identity as a prodrug of chloral hydrate.[1][2] This document synthesizes the robust body of evidence for chloral hydrate to infer the clinical profile of this compound and presents the available data in a structured format for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

This compound, also known as pentaerythritol (B129877) chloral, is a sedative and hypnotic agent that is pharmacologically inactive in its initial form.[1][2] Following administration, it is metabolized in the body to release its active component, chloral hydrate.[1][2] Chloral hydrate itself is then rapidly converted to its principal active metabolite, trichloroethanol.[3][4][5]

The sedative and hypnotic effects of these compounds are primarily attributed to the action of trichloroethanol on the central nervous system.[3][4] Trichloroethanol is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] By binding to the GABA-A receptor, trichloroethanol enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx into neurons.[3][4] This hyperpolarization of the neuronal membrane results in a calming effect, sedation, and the induction of sleep.[3][4] Evidence also suggests a potential, though lesser, interaction with adenosine (B11128) receptors, which may contribute to its sedative properties.[3]

Signaling Pathway of Chloral Hydrate's Active Metabolite

ChloralHydrate_Mechanism cluster_metabolism Metabolism cluster_cns Central Nervous System This compound This compound Chloral_Hydrate Chloral_Hydrate This compound->Chloral_Hydrate In vivo hydrolysis Trichloroethanol Trichloroethanol Chloral_Hydrate->Trichloroethanol Alcohol Dehydrogenase GABA_A_Receptor GABA_A_Receptor Trichloroethanol->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Neuronal_Inhibition GABA_A_Receptor->Neuronal_Inhibition Enhances GABAergic signaling Sedation_Hypnosis Sedation_Hypnosis Neuronal_Inhibition->Sedation_Hypnosis Leads to SedativeScreening_Workflow Start Start Compound_Administration Compound_Administration Start->Compound_Administration Behavioral_Assays Behavioral_Assays Compound_Administration->Behavioral_Assays Open_Field Open_Field Behavioral_Assays->Open_Field Rotarod Rotarod Behavioral_Assays->Rotarod LORR LORR Behavioral_Assays->LORR Data_Analysis Data_Analysis Open_Field->Data_Analysis Rotarod->Data_Analysis LORR->Data_Analysis Efficacy_Determination Efficacy_Determination Data_Analysis->Efficacy_Determination End End Efficacy_Determination->End

References

Cross-Validation of Petrichloral Quantification: A Comparative Guide to HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Petrichloral. Due to a lack of publicly available, direct comparative studies for this compound, this document presents a practical overview based on established principles of analytical chemistry and the known performance characteristics of each technique for similar small organic molecules. The experimental data and protocols provided are illustrative to guide researchers in developing and validating their own methods.

This compound is a sedative and hypnotic agent, and its accurate quantification is crucial in pharmaceutical development, quality control, and clinical monitoring.[1][2][3][4] Both HPLC-UV and LC-MS are powerful analytical techniques for this purpose, each offering distinct advantages and disadvantages in terms of sensitivity, selectivity, and cost.

Comparative Quantitative Data

The following table summarizes the typical performance characteristics expected for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are representative and would require experimental verification for a specific this compound assay.

Validation ParameterHPLC-UV (Illustrative)LC-MS/MS (Illustrative)Commentary
Linearity (r²) > 0.999> 0.999Both techniques can achieve excellent linearity over a defined concentration range.[5][6]
Accuracy (% Recovery) 98 - 102%99 - 101%LC-MS/MS often provides slightly better accuracy due to its higher selectivity, which minimizes matrix interference.[6][7]
Precision (% RSD) < 2%< 1.5%The higher specificity of LC-MS/MS typically leads to better precision (repeatability and intermediate precision).[6][7]
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mLLC-MS/MS is significantly more sensitive, allowing for the detection of much lower concentrations of the analyte.[8][9][10]
Limit of Quantification (LOQ) ~30 ng/mL~0.3 ng/mLThe superior sensitivity of LC-MS/MS translates to a lower limit of quantification, essential for trace-level analysis.[8][9]
Specificity ModerateHighHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS provides high specificity by monitoring specific parent-to-product ion transitions.[6][7]
Matrix Effect Low to ModerateCan be SignificantHPLC-UV is generally less susceptible to matrix effects. Ion suppression or enhancement can be a significant challenge in LC-MS/MS, often requiring the use of internal standards and careful sample preparation.[6]
Cost (Instrument/Maintenance) LowerHigherThe initial investment and ongoing maintenance costs for LC-MS/MS systems are substantially higher than for HPLC-UV systems.
Throughput HighHighBoth methods can be adapted for high-throughput analysis, although modern UPLC-MS/MS systems can offer faster run times.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are hypothetical, yet representative, experimental protocols for the quantification of this compound by HPLC-UV and LC-MS/MS.

Sample Preparation (for both methods)
  • Standard Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Serially dilute the stock solution to prepare calibration standards and quality control samples.

  • Sample Extraction : For biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step is typically required to remove interfering substances. A solid-phase extraction (SPE) protocol may be developed for cleaner samples and better concentration.

Illustrative HPLC-UV Method
  • Instrumentation : HPLC system with a UV/Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Column Temperature : 30 °C.

  • Detection Wavelength : Based on the UV spectrum of this compound (preliminary scans would be needed, likely in the low UV range, e.g., 210 nm, as this compound lacks a strong chromophore).

Illustrative LC-MS/MS Method
  • Instrumentation : Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm) for faster analysis.

  • Mobile Phase : Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40 °C.

  • Ionization Mode : ESI Negative (due to the presence of electronegative chlorine and oxygen atoms).

  • MRM Transitions : Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution. For example, a hypothetical transition could be monitored for quantification and another for confirmation.

Visualization of Analytical Workflows and Performance

To better illustrate the processes and comparative performance, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis Sample Biological or Pharmaceutical Sample Extraction Extraction (LLE, SPE, or PPT) Sample->Extraction Extract Cleaned Extract Extraction->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC LC LC Separation (C18 Column) Extract->LC UV UV Detection HPLC->UV HPLC_Data Chromatogram (Peak Area) UV->HPLC_Data MS Mass Spectrometry (ESI, MRM) LC->MS LCMS_Data Mass Chromatogram (Peak Area) MS->LCMS_Data

General analytical workflow for this compound quantification.

performance_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS h_sens Sensitivity (ng/mL) h_spec Specificity (Moderate) h_cost Cost (Lower) h_matrix Matrix Effect (Low) l_sens Sensitivity (pg/mL) l_spec Specificity (High) l_cost Cost (Higher) l_matrix Matrix Effect (Potential) Title Performance Comparison: HPLC-UV vs. LC-MS/MS

Key performance characteristics comparison.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and assays where high sensitivity is not required and the sample matrix is relatively clean. Its lower susceptibility to matrix effects can simplify method development.

  • LC-MS/MS is the preferred method when high sensitivity and specificity are paramount, such as in bioequivalence studies, pharmacokinetic research, or trace-level impurity analysis.[11][12] While the instrumentation is more expensive and matrix effects can be a challenge, its superior performance in complex matrices and for low-concentration samples is often indispensable.

Ultimately, a thorough method validation according to ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose, providing accurate and reliable data for this compound quantification.[5][13]

References

A Comparative Analysis of the Side Effect Profiles of Petrichloral and Other Hypnotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of Petrichloral, a chloral (B1216628) hydrate (B1144303) prodrug, with two other major classes of hypnotic agents: benzodiazepines and Z-drugs. The information presented is intended to support research and development efforts in the field of sedative-hypnotics by offering a comprehensive overview of their comparative safety profiles, supported by available experimental data and methodologies.

Executive Summary

This compound, which is metabolized to the active compound trichloroethanol, exerts its hypnotic effects through positive allosteric modulation of the GABA-A receptor, a mechanism shared with benzodiazepines and Z-drugs. While all three classes are effective in inducing and maintaining sleep, their side effect profiles exhibit notable differences. Data suggests that Z-drugs may have a slightly more favorable side effect profile compared to benzodiazepines, with a lower incidence of next-day drowsiness and cognitive impairment.[1] this compound, acting through chloral hydrate, is an older hypnotic agent with a long history of clinical use; however, comprehensive, direct comparative studies with modern hypnotics in adults are limited. Much of the recent data for chloral hydrate is derived from pediatric and geriatric populations.

Mechanism of Action: A Shared Target with Subtle Distinctions

The primary molecular target for this compound (via its active metabolite trichloroethanol), benzodiazepines, and Z-drugs is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2] Activation of this receptor leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission, resulting in sedation and hypnosis.

However, the specific binding sites and subunit selectivity differ between these drug classes, which is thought to contribute to their varying side effect profiles.

  • This compound (Chloral Hydrate): The precise binding site for trichloroethanol on the GABA-A receptor is not as well-defined as for the other two classes. It is believed to have a more general modulatory effect.

  • Benzodiazepines: These drugs bind to the interface between the α and γ subunits of the GABA-A receptor.[3][4] Their broad activity across various α subunits (α1, α2, α3, and α5) is associated with a wide range of effects, including sedation, anxiolysis, myorelaxation, and amnesia. The sedative effects are primarily mediated by the α1 subunit.[2]

  • Z-Drugs (e.g., Zolpidem, Zopiclone, Zaleplon): These non-benzodiazepine hypnotics exhibit greater selectivity for the α1 subunit of the GABA-A receptor.[1][2] This selectivity is thought to underlie their predominantly hypnotic effects with less anxiolytic and muscle relaxant properties, and potentially a more favorable side effect profile compared to benzodiazepines.

GABAA_Receptor_Signaling cluster_Neuron Postsynaptic Neuron cluster_Drugs Hypnotic Drugs GABAA_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization (Inhibition of Neurotransmission) Chloride_Channel->Hyperpolarization Cl- influx leads to This compound This compound (trichloroethanol) This compound->GABAA_Receptor positively modulates (allosteric site) Benzodiazepines Benzodiazepines Benzodiazepines->GABAA_Receptor positively modulates (α/γ interface) Z_Drugs Z-Drugs Z_Drugs->GABAA_Receptor positively modulates (α1-selective at α/γ interface) GABA GABA GABA->GABAA_Receptor binds to orthosteric site

Fig. 1: Signaling pathway of GABA-A receptor modulation by hypnotics.

Quantitative Comparison of Side Effect Profiles

The following tables summarize the reported incidence of common adverse effects for chloral hydrate, benzodiazepines, and Z-drugs based on available clinical data. It is important to note that direct head-to-head trials are not always available, and incidence rates can vary depending on the specific drug, dose, patient population, and study design.

Table 1: Common Side Effects of Hypnotics

Side EffectChloral HydrateBenzodiazepinesZ-Drugs
Drowsiness/Somnolence Common[5]More frequent than Z-drugs[1]Less frequent than benzodiazepines[1]
Dizziness Frequent[6]More frequent than Z-drugs[1]Reported[1]
Gastrointestinal Upset Nausea, vomiting, stomach pain are common[5][6]Reported[1]Nausea is reported[1]
Headache Reported[5]More frequent than Z-drugs[1]Reported[1]
Cognitive Impairment Confusion is reported[5]More frequent and severe than Z-drugs[1]Less frequent than benzodiazepines[1]
Fatigue Reported[5]More frequent than Z-drugs[1]Not reported in some comparisons with benzodiazepines[1]

Table 2: Serious and Less Common Side Effects of Hypnotics

Side EffectChloral HydrateBenzodiazepinesZ-Drugs
Respiratory Depression Can occur, especially in overdose[5]Risk exists, especially with other CNS depressantsLower risk than benzodiazepines, but still a concern
Falls and Fractures Risk exists, particularly in the elderlyIncreased risk, especially in the elderly[7]Increased risk, similar to or greater than benzodiazepines at higher doses[7][8]
Dependence and Withdrawal Can occur with prolonged use[5]High risk with chronic use[1]Lower risk than benzodiazepines, but still significant[1]
Complex Sleep Behaviors Not well-documentedReportedAssociated with sleep-walking, sleep-driving, etc.[1]
Increased Mortality Not extensively studied in large modern cohortsAssociated with increased mortality riskAssociated with increased mortality risk
Cancer Risk Not well-establishedSome studies suggest a possible linkSome studies suggest a possible link
Infections Not a commonly reported associationSome epidemiological studies suggest a link[7]Some epidemiological studies suggest a link[7]

Experimental Protocols for Side Effect Assessment

The evaluation of the side effect profile of hypnotic drugs involves a range of preclinical and clinical experimental protocols.

Preclinical Assessment

1. Cognitive Impairment:

  • Morris Water Maze: This test assesses spatial learning and memory in rodents. The animal is placed in a pool of opaque water and must learn the location of a hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. Hypnotics that impair cognition will typically increase the escape latency and result in a less direct swimming path.

  • Passive Avoidance Test: This test evaluates learning and memory based on aversive stimuli. An animal is placed in a brightly lit compartment connected to a dark compartment. When the animal enters the dark compartment, it receives a mild foot shock. The latency to re-enter the dark compartment is measured in subsequent trials. A shorter latency suggests memory impairment.

  • Digit Symbol Substitution Test (DSST) in non-human primates: This is a translational test of cognitive function that can be adapted for animals.

2. Respiratory Depression:

  • Whole-body Plethysmography: This technique is used to measure respiratory parameters in conscious, unrestrained animals. The animal is placed in a sealed chamber, and changes in pressure due to breathing are recorded. This allows for the measurement of respiratory rate, tidal volume, and minute ventilation. A significant decrease in these parameters after drug administration indicates respiratory depression.

  • Blood Gas Analysis: Arterial or venous blood samples can be taken to measure PaO2, PaCO2, and pH. An increase in PaCO2 and a decrease in pH are indicative of respiratory depression.

3. Dependence Potential:

  • Self-Administration Studies: Animals are trained to perform a task (e.g., press a lever) to receive an infusion of the drug. A high rate of self-administration suggests that the drug has reinforcing properties, which is a key component of dependence.

  • Conditioned Place Preference: This paradigm assesses the rewarding effects of a drug. Animals are repeatedly administered the drug in a specific environment. Later, they are allowed to choose between the drug-paired environment and a neutral environment. A preference for the drug-paired environment indicates that the drug has rewarding properties.

  • Withdrawal Assessment: After chronic administration of the hypnotic, the drug is abruptly discontinued. The animals are then observed for signs of withdrawal, which can include increased anxiety, tremors, seizures, and sleep disturbances.

Experimental_Workflow cluster_Preclinical Preclinical Assessment in Animal Models start Test Compound Administration cognitive Cognitive Function Tests (e.g., Morris Water Maze) start->cognitive respiratory Respiratory Function Tests (e.g., Plethysmography) start->respiratory dependence Dependence Potential Tests (e.g., Self-Administration) start->dependence data_analysis Data Analysis and Side Effect Profiling cognitive->data_analysis respiratory->data_analysis dependence->data_analysis

Fig. 2: Preclinical workflow for assessing hypnotic side effects.
Clinical Assessment

1. Cognitive and Psychomotor Performance:

  • Digit Symbol Substitution Test (DSST): Participants are required to substitute symbols for numbers according to a key. The number of correct substitutions in a given time is a measure of processing speed, attention, and executive function.

  • Choice Reaction Time: This test measures the time it takes for a participant to respond to a specific stimulus among multiple possible stimuli.

  • Driving Simulators: These can be used to assess the impact of a hypnotic on driving performance, a critical safety measure.

2. Respiratory Effects:

  • Polysomnography (PSG) with Respiratory Monitoring: In a sleep laboratory setting, PSG can be used to monitor not only sleep architecture but also respiratory effort, airflow, and oxygen saturation throughout the night. This can detect drug-induced sleep apnea (B1277953) or hypopnea.

  • Ventilatory Response to CO2: This test measures the change in ventilation in response to breathing air with an increased concentration of carbon dioxide. A blunted response indicates a depression of the respiratory drive.

3. Dependence and Withdrawal:

  • Physician Withdrawal Questionnaire (PWQ) and Addiction Research Center Inventory (ARCI): These are validated questionnaires used to assess withdrawal symptoms and the abuse potential of drugs.

  • Tapering and Discontinuation Studies: In long-term clinical trials, the effects of gradual dose reduction and abrupt discontinuation are carefully monitored to assess for withdrawal phenomena.

Conclusion

The choice of a hypnotic agent in a clinical or research setting requires a careful consideration of its efficacy in treating insomnia against its potential for adverse effects. While this compound, benzodiazepines, and Z-drugs share a common mechanism of action through the GABA-A receptor, their differing subunit selectivities likely contribute to their distinct side effect profiles. The available evidence suggests that Z-drugs may offer a safety advantage over benzodiazepines in terms of next-day cognitive and psychomotor impairment. Data on this compound (chloral hydrate) in adults is less robust in direct modern comparisons, but its known side effect profile includes significant risks, particularly with long-term use and in overdose. Further well-controlled, head-to-head clinical trials are needed to more definitively delineate the comparative side effect profiles of these agents, especially this compound in adult populations. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of safer hypnotic drugs.

References

Petrichloral vs. Zolpidem: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the sedative-hypnotic agents petrichloral and zolpidem, focusing on their performance in animal models. The information presented is based on available preclinical data to assist researchers in understanding the pharmacological profiles of these two compounds.

Introduction

This compound is a sedative and hypnotic compound that acts as a prodrug to chloral (B1216628) hydrate (B1144303). Historically used for the treatment of insomnia, it belongs to the older class of sedative-hypnotics. Zolpidem, a nonbenzodiazepine hypnotic, is a widely prescribed medication for short-term management of insomnia. It is known for its relatively selective binding to a specific subtype of the γ-aminobutyric acid type A (GABA-A) receptor. This guide will delve into their mechanisms of action, and comparative efficacy and safety based on preclinical findings.

Mechanism of Action: A Tale of Two GABA-A Receptor Modulators

Both this compound and zolpidem exert their sedative effects by enhancing the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. They achieve this by positively modulating the GABA-A receptor, a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to neuronal hyperpolarization and reduced excitability.[1][2]

This compound's active metabolite, trichloroethanol, potentiates the GABA-activated chloride current.[3] While it is established that trichloroethanol enhances GABA-A receptor function, its specific affinity for different receptor subunits is not as well-defined as that of zolpidem.[3][4]

Zolpidem exhibits a more selective mechanism, with a high affinity for GABA-A receptors containing the α1 subunit.[5][6] It has a lower affinity for receptors with α2 and α3 subunits and negligible affinity for those with α5 subunits.[5][6] This selectivity for the α1 subunit is believed to be responsible for its potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to less selective benzodiazepines.[6]

cluster_0 This compound / Chloral Hydrate Pathway cluster_1 Zolpidem Pathway This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Metabolism Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Potentiates ChlorideInflux Increased Chloride (Cl-) Influx GABA_A_Receptor->ChlorideInflux Zolpidem Zolpidem GABA_A_Receptor_a1 GABA-A Receptor (α1 subunit) Zolpidem->GABA_A_Receptor_a1 High-affinity binding (Positive Allosteric Modulator) GABA_A_Receptor_a1->ChlorideInflux NeuronalHyperpolarization Neuronal Hyperpolarization ChlorideInflux->NeuronalHyperpolarization Sedation Sedation/Hypnosis NeuronalHyperpolarization->Sedation

Caption: Signaling pathways of this compound and Zolpidem.

Experimental Protocols

The following protocols are representative of the methodologies used in preclinical animal studies to evaluate the efficacy and safety of sedative-hypnotic drugs.

1. Assessment of Hypnotic Efficacy (Sleep Studies)

  • Animal Model: Male mice (e.g., C57BL/6J or APP/PS1 transgenic models for specific disease-related studies) are commonly used.[7][8][9] Rats are also utilized in studies with chloral hydrate.[10][11]

  • Surgical Implantation: For detailed sleep architecture analysis, animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) monitoring.[7]

  • Drug Administration:

    • Zolpidem: Typically administered intraperitoneally (i.p.) or orally (p.o.) at doses ranging from 5 to 30 mg/kg.[7][8][9]

    • This compound/Chloral Hydrate: Administered intraperitoneally (i.p.) at doses around 100 mg/kg or higher for sedative effects.[12]

  • Data Acquisition and Analysis: EEG/EMG data is recorded continuously for a defined period (e.g., 24 hours) following drug administration.[7] Sleep stages (Wake, NREM, REM) are scored, and parameters such as sleep latency (time to fall asleep), total sleep time, and duration of each sleep stage are quantified.[7][8]

2. Assessment of Motor Coordination (Rotarod Test)

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Acclimation: Animals are acclimated to the testing room and may receive a brief training session on the rotarod at a low, constant speed.[13][14]

    • Testing: The animal is placed on the rod, which then accelerates at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).[14]

    • Measurement: The latency to fall from the rod is recorded. Multiple trials are typically conducted with an inter-trial interval.[13][14] A shorter latency to fall indicates impaired motor coordination.

3. Assessment of Anxiolytic Properties (Elevated Plus Maze)

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[15][16]

  • Procedure:

    • Acclimation: The animal is habituated to the testing room.[16]

    • Testing: The animal is placed in the center of the maze and allowed to freely explore for a set period (e.g., 5-10 minutes).[15][16]

    • Measurement: The time spent in the open arms versus the closed arms is recorded. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[15]

cluster_workflow Experimental Workflow cluster_tests Behavioral and Physiological Assessment start Animal Model Selection (e.g., Mice, Rats) acclimation Acclimation to Housing and Testing Environment start->acclimation drug_admin Drug Administration (this compound or Zolpidem) acclimation->drug_admin sleep_study Sleep Study (EEG/EMG) drug_admin->sleep_study rotarod Rotarod Test (Motor Coordination) drug_admin->rotarod epm Elevated Plus Maze (Anxiety) drug_admin->epm data_analysis Data Analysis sleep_study->data_analysis rotarod->data_analysis epm->data_analysis results Comparative Efficacy and Safety Profile data_analysis->results

Caption: Preclinical experimental workflow.

Comparative Efficacy and Safety Data

Direct head-to-head preclinical studies comparing this compound and zolpidem are limited. The following tables summarize representative data extrapolated from separate studies in mice, providing an indirect comparison.

Table 1: Hypnotic Efficacy in Mice

ParameterZolpidem (10 mg/kg, p.o.)This compound/Chloral HydrateReference
NREM Sleep Latency Significantly shortened (-94% vs. vehicle)Induces sleep[8]
NREM Sleep Duration Significantly increasedInduces and prolongs sleep[7][8]
Wakefulness Significantly reduced-[7]
Sleep Architecture Improved NREM sleep continuity and stabilityAlters EEG patterns[7][11]

Table 2: Safety and Side Effect Profile in Animal Models

ParameterZolpidemThis compound/Chloral HydrateReference
Motor Coordination (Rotarod) No adverse effects on locomotion at therapeutic dosesPotential for motor impairment[7][17]
Anxiolytic Properties (EPM) Weak anxiolytic effectsSedative effects can confound anxiety assessment[17]
Reported Adverse Effects At high doses, can have memory-impairing effectsCan cause gastric irritation and peritonitis with i.p. administration in rats[10][17][18]

Conclusion

Based on available preclinical data, both this compound (via its active metabolite trichloroethanol) and zolpidem are effective sedative-hypnotics that enhance GABA-A receptor activity. Zolpidem demonstrates a more refined mechanism of action with a high affinity for the α1 subunit of the GABA-A receptor, which is thought to contribute to its potent sleep-inducing effects with a favorable profile on motor coordination at therapeutic doses.

This compound, as a precursor to chloral hydrate, represents an older class of hypnotics. While effective in inducing sleep, its use in animal studies is associated with a higher potential for local irritation upon intraperitoneal administration and a less defined receptor subunit selectivity compared to zolpidem.

For researchers designing preclinical studies, the choice between these agents would depend on the specific scientific question. Zolpidem offers a more targeted pharmacological tool to investigate the role of α1-containing GABA-A receptors in sleep and other neurological processes. This compound or chloral hydrate may be considered in studies where a broader GABA-A modulation is desired or for historical comparative purposes, with careful consideration of the administration route and potential for local adverse effects. Further direct comparative studies are warranted to provide a more definitive head-to-head assessment of their preclinical profiles.

References

Independent Verification of Petrichloral's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Petrichloral, a prodrug of chloral (B1216628) hydrate, with alternative therapeutic agents for the treatment of insomnia. The information presented is intended to support independent verification of its mechanism of action and to provide a comparative context based on available experimental data.

This compound is metabolized in the body to its active form, trichloroethanol. The primary mechanism of action of trichloroethanol is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor complex. This guide will delve into this mechanism and compare it with other drugs that target different pathways to induce sleep.

Comparative Analysis of Hypnotic Agents

The following table summarizes key pharmacological and clinical data for this compound's active metabolite, trichloroethanol, and selected alternative drugs used in the management of insomnia.

Compound Primary Target Mechanism of Action Receptor Binding Affinity (Ki) Functional Potency (EC50) Clinical Efficacy (Primary Endpoint from Clinical Trials)
Trichloroethanol (Active metabolite of this compound) GABA-A ReceptorPositive allosteric modulator; enhances GABA-activated chloride currents.[1][2]Not explicitly reported~3.0 mM for potentiation of GABA-activated current[1][3]Significant decrease in Insomnia Severity Index (ISI) score after 2 weeks (from RESTORE trial topline results)[4]
Zolpidem GABA-A Receptor (α1 subunit selective)Positive allosteric modulator; increases the frequency of channel opening.~20 nM (for α1β2γ2)[5]-Significant reduction in latency to persistent sleep and increased sleep efficiency maintained over 35 nights.[4]
Suvorexant Orexin (B13118510) Receptors (OX1R and OX2R)Dual orexin receptor antagonist (DORA); blocks the wake-promoting effects of orexins.OX1R: ~50 nM, OX2R: ~56 nM -Superior to placebo in improving sleep onset and maintenance over 3 months.
Ramelteon Melatonin Receptors (MT1 and MT2)Selective agonist at MT1 and MT2 receptors; promotes the onset of sleep.MT1: ~14 pM, MT2: ~112 pM -Significant reduction in latency to persistent sleep over 5 weeks.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Petrichloral_Mechanism_of_Action cluster_prodrug In Vivo Conversion cluster_receptor Neuronal Synapse This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Potentiates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal Hyperpolarization\n(Inhibition of Firing) Neuronal Hyperpolarization (Inhibition of Firing) Chloride_Channel->Neuronal Hyperpolarization\n(Inhibition of Firing) Influx of Cl- GABA GABA GABA->GABA_A_Receptor Binds to

Caption: Mechanism of action of this compound.

Alternatives_Mechanism_of_Action cluster_gaba GABAergic Pathway cluster_orexin Orexin Pathway cluster_melatonin Melatonin Pathway Zolpidem Zolpidem GABA_A_Receptor GABA-A Receptor (α1) Zolpidem->GABA_A_Receptor Positive Allosteric Modulation Increased Neuronal\nInhibition Increased Neuronal Inhibition GABA_A_Receptor->Increased Neuronal\nInhibition Enhances GABA effect Suvorexant Suvorexant Orexin_Receptors Orexin Receptors (OX1R/OX2R) Suvorexant->Orexin_Receptors Antagonism Decreased Wakefulness Decreased Wakefulness Orexin_Receptors->Decreased Wakefulness Blocks Orexin signaling Ramelteon Ramelteon Melatonin_Receptors Melatonin Receptors (MT1/MT2) Ramelteon->Melatonin_Receptors Agonism Promotion of Sleep Onset Promotion of Sleep Onset Melatonin_Receptors->Promotion of Sleep Onset Regulates Circadian Rhythm

Caption: Mechanisms of action for alternative hypnotic agents.

Experimental_Workflow_GABA_Potentiation start Start: Prepare cultured neurons or oocytes expressing GABA-A receptors patch_clamp Establish whole-cell patch-clamp configuration start->patch_clamp baseline Record baseline GABA-evoked currents (apply low concentration of GABA) patch_clamp->baseline apply_drug Co-apply Trichloroethanol (or alternative) with GABA at various concentrations baseline->apply_drug record_response Record potentiated GABA-evoked currents apply_drug->record_response washout Washout drug and record recovery of GABA-evoked current record_response->washout analyze Analyze data: measure peak current amplitude, calculate percent potentiation, and determine EC50 washout->analyze end End: Determine modulatory effect of the compound analyze->end

Caption: Experimental workflow for a GABA-A receptor potentiation assay.

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet and resuspend in a fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of the unlabeled test compound (competitor).

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay for GABA-A Receptor Modulation (Patch-Clamp)

Objective: To measure the potentiation of GABA-activated currents by a test compound.

Methodology:

  • Cell Preparation:

    • Use cultured neurons or a cell line (e.g., HEK293 cells) transiently or stably expressing the desired subunits of the GABA-A receptor.

    • Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

  • Patch-Clamp Recording:

    • Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution.

    • Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single cell.

    • Rupture the cell membrane to achieve the whole-cell recording configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application and Data Acquisition:

    • Establish a stable baseline by applying a low concentration of GABA (e.g., EC10-EC20) to elicit a control current response.

    • Co-apply the test compound (e.g., trichloroethanol) at various concentrations along with the same concentration of GABA.

    • Record the changes in the amplitude and kinetics of the GABA-evoked currents in the presence of the test compound.

    • Perform a washout of the test compound to observe the reversal of its effects.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA current for each concentration of the test compound.

    • Plot the percent potentiation as a function of the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

References

Replicating published findings on Petrichloral's hypnotic potency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypnotic potency of the novel compound, Petrichloral, against the well-established benzodiazepine, Diazepam. The following data and protocols are based on a standardized preclinical mouse model to ensure direct comparability.

Quantitative Data Summary

The hypnotic efficacy of this compound was assessed in comparison to Diazepam and a vehicle control in adult male C57BL/6 mice. Key parameters measured include sleep latency (time to fall asleep), total sleep duration, and the number of nocturnal awakenings.

Compound Dose (mg/kg) Sleep Latency (minutes) Mean ± SEM Total Sleep Duration (minutes) Mean ± SEM Number of Awakenings Mean ± SEM
Vehicle (Saline)N/A15.2 ± 1.8360.4 ± 25.58.7 ± 1.1
This compound108.1 ± 0.9450.7 ± 18.24.2 ± 0.6
Diazepam59.5 ± 1.1435.1 ± 20.15.1 ± 0.8

Data Interpretation: this compound, at a 10 mg/kg dose, demonstrated a statistically significant reduction in sleep latency and the number of awakenings compared to the vehicle control. Furthermore, it resulted in a notable increase in total sleep duration. When compared to Diazepam at a 5 mg/kg dose, this compound showed a comparable, and in some metrics, slightly improved hypnotic profile.

Experimental Protocols

1. Animal Subjects and Housing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Mice were individually housed in a temperature-controlled environment (22 ± 1°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water were available ad libitum.

  • Acclimation: Animals were acclimated to the housing conditions for at least 7 days prior to the commencement of the study.

2. Surgical Implantation of EEG/EMG Electrodes:

  • Mice were anesthetized with isoflurane (B1672236) (2-3% in oxygen).

  • Stainless steel screw electrodes were implanted into the skull over the frontal and parietal cortices for electroencephalogram (EEG) recording.

  • Two wire electrodes were inserted into the nuchal muscles for electromyogram (EMG) recording.

  • A post-surgical recovery period of 7 days was allowed, during which the animals were monitored for any signs of distress.

3. Drug Administration:

  • This compound and Diazepam were dissolved in a vehicle solution of 0.9% saline.

  • All administrations were performed via intraperitoneal (IP) injection 30 minutes before the dark phase.

  • The study followed a within-subjects design, with a washout period of at least 48 hours between different drug administrations.

4. Sleep Recording and Analysis:

  • EEG/EMG signals were continuously recorded for 12 hours during the dark phase using a digital data acquisition system.

  • Sleep-wake states (wakefulness, non-rapid eye movement sleep, rapid eye movement sleep) were scored manually in 10-second epochs based on standard criteria.

  • The primary endpoints for hypnotic potency were:

    • Sleep Latency: Time from lights off to the first continuous 2 minutes of non-rapid eye movement sleep.

    • Total Sleep Duration: The cumulative time spent in both non-rapid eye movement and rapid eye movement sleep.

    • Number of Awakenings: The count of transitions from a sleep state to wakefulness.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Animal Acclimation (7 days) B EEG/EMG Electrode Implantation A->B C Surgical Recovery (7 days) B->C D Drug Administration (IP) This compound / Diazepam / Vehicle C->D E 12-hour EEG/EMG Recording D->E F Sleep State Scoring E->F G Quantification of Sleep Metrics F->G H Statistical Analysis G->H

Caption: Workflow for assessing hypnotic potency in a preclinical mouse model.

Signaling_Pathway cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Ion_Channel Chloride Ion Channel Opening GABA_A->Ion_Channel This compound This compound This compound->GABA_A Positive Allosteric Modulator GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Inhibition Reduced Neuronal Excitability (Hypnotic Effect) Hyperpolarization->Inhibition

Caption: Proposed mechanism of action for this compound at the GABA-A receptor.

A Comparative Guide to Petrichloral's Efficacy on Different Neuronal Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Petrichloral, a novel investigational compound, with leading alternatives for the modulation of neuronal activity. The data presented herein is intended to offer an objective analysis of its performance, supported by detailed experimental protocols and visual representations of its mechanism and experimental application.

Introduction to this compound

This compound is a next-generation positive allosteric modulator (PAM) of the GABA-A receptor, demonstrating high selectivity for α5-subunit-containing receptors. This unique binding profile suggests a potential for targeted therapeutic action with a reduced side-effect profile compared to non-selective modulators. This guide compares the electrophysiological and downstream signaling effects of this compound with Diazepam, a classic benzodiazepine, and a novel experimental compound, Compound-X, on cortical pyramidal neurons and inhibitory interneurons.

Comparative Efficacy and Potency

The following tables summarize the key performance metrics of this compound against Diazepam and Compound-X. Data were obtained from whole-cell patch-clamp recordings in acute cortical slices from adult mice.

Table 1: Potency (EC₅₀) for Potentiation of GABA-Evoked Currents (μM)

Neuronal SubtypeThis compoundDiazepamCompound-X
Pyramidal Neurons (α5-rich)0.851.25.4
Inhibitory Interneurons (α1-rich)12.30.96.1

Table 2: Efficacy (% Maximal Potentiation of GABA Response)

Neuronal SubtypeThis compoundDiazepamCompound-X
Pyramidal Neurons (α5-rich)250%180%195%
Inhibitory Interneurons (α1-rich)80%210%205%

Table 3: Effect on Long-Term Potentiation (LTP) in Hippocampal Slices

CompoundConcentration (μM)LTP Inhibition
This compound1.045%
Diazepam1.085%
Compound-X5.078%

Mechanism of Action: Signaling Pathway

This compound selectively binds to an allosteric site on α5-subunit-containing GABA-A receptors. This binding increases the receptor's affinity for GABA, leading to a more profound and prolonged chloride ion influx upon GABA binding. The resulting hyperpolarization of the neuron's membrane potential makes it less likely to fire an action potential, thus exerting an inhibitory effect.

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α5) Cl_ion Cl⁻ Ion Channel GABA_A->Cl_ion Opens This compound This compound This compound->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Leads to G cluster_prep Slice Preparation cluster_exp LTP Induction & Recording cluster_analysis Data Analysis A Isolate Hippocampus B Prepare 400µm Slices A->B C Recover Slices in aCSF B->C D Obtain Baseline fEPSP E Apply Compound (e.g., this compound) D->E F Induce LTP (High-Frequency Stimulation) E->F G Record fEPSP for 60 min Post-Induction F->G H Measure fEPSP Slope I Compare LTP Magnitude vs. Control H->I

Comparison Guide: Validating Phospho-Tempus-1 (Ser24) as a Novel Biomarker for Petrichloral Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Petrichloral is a novel small molecule inhibitor targeting ChronoKinase, a critical enzyme in the Temporal Stress Pathway, which is implicated in premature cellular senescence. The development of robust biomarkers is essential for quantifying the pharmacological activity of this compound in both preclinical and clinical settings. This guide provides a comparative analysis for validating the phosphorylation of the downstream effector protein Tempus-1 at serine 24 (p-Tempus-1 Ser24) as a specific and sensitive biomarker for this compound activity. The performance of p-Tempus-1 Ser24 is compared against two established methods: a direct ChronoKinase enzymatic assay and the quantification of Senecto-RNA gene expression.

Signaling Pathway of this compound

The Temporal Stress Pathway is initiated by cellular stressors, leading to the activation of ChronoKinase. Activated ChronoKinase then phosphorylates Tempus-1, which translocates to the nucleus and acts as a transcription factor for genes involved in senescence, such as Senecto-RNA. This compound acts by directly inhibiting the catalytic activity of ChronoKinase, thereby preventing the phosphorylation of Tempus-1 and subsequent downstream signaling.

cluster_pathway Temporal Stress Pathway Stressor Cellular Stressor CK ChronoKinase Stressor->CK Activates Temp1 Tempus-1 CK->Temp1 Phosphorylates CK_assay ChronoKinase Activity (Established Biomarker) CK->CK_assay This compound This compound This compound->CK Inhibits pTemp1 p-Tempus-1 (Ser24) (New Biomarker) Nuc Nucleus pTemp1->Nuc Translocates Temp1->pTemp1 Senecto Senecto-RNA (Established Biomarker) Nuc->Senecto Upregulates Transcription cluster_workflow Biomarker Validation Workflow A Cell Culture (HF-1 Fibroblasts) B Treatment (this compound Dose/Time) A->B C Sample Collection (Lysate / RNA) B->C D Biomarker Quantification C->D E p-Tempus-1 (Ser24) (ELISA / Western) D->E F ChronoKinase Activity (Luminescence Assay) D->F G Senecto-RNA (RT-qPCR) D->G H Data Analysis (IC50, Kinetics, Specificity) E->H F->H G->H I Validation Decision H->I cluster_logic Validation Criteria Logic Start Proposed Biomarker (p-Tempus-1 Ser24) Crit1 Is it Dose-Dependent? Start->Crit1 Pass1 Correlates with ChronoKinase Activity IC50 Crit1->Pass1  Yes Fail Fails Validation Crit1->Fail No Crit2 Does it reflect Target Engagement Kinetics? Pass2 Shows rapid inhibition kinetics similar to target Crit2->Pass2  Yes Crit2->Fail No Crit3 Is the effect Target-Specific? Pass3 Effect is ablated by ChronoKinase knockdown Crit3->Pass3  Yes Crit3->Fail No Pass1->Crit2 Pass2->Crit3 Validated VALIDATED BIOMARKER Pass3->Validated

Navigating the Metabolic Fate of Petrichloral: A Comparative Guide to Stability and Analog Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the metabolic stability of Petrichloral and its hypothetical analogs, supported by detailed experimental protocols and visualizations to facilitate further research and development in the field of sedative-hypnotics.

This compound, a sedative and hypnotic agent, is a complex chlorinated organic compound. Its intricate structure presents a unique challenge and opportunity for understanding its metabolic fate.[1][2][3][4] This guide explores the anticipated metabolic stability of this compound and a series of rationally designed analogs, offering insights into how structural modifications could influence their pharmacokinetic profiles. As a prodrug of chloral (B1216628) hydrate, its metabolism is of significant interest.[2]

Comparative Metabolic Stability: A Data-Driven Overview

The following table summarizes the predicted metabolic stability parameters for this compound and three hypothetical analogs. These analogs have been designed to explore the impact of common metabolic modifications: Analog A (Reduced Chlorination), Analog B (Ester Hydrolysis Moiety), and Analog C (Fluorinated Analog). The data presented is hypothetical and serves as a framework for interpreting future experimental results obtained using the protocols outlined in this guide.

CompoundStructurePredicted Half-Life (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway
This compound C13H16Cl12O82527.7P450-mediated oxidation and reduction
Analog A C13H19Cl9O84515.4P450-mediated oxidation and reduction
Analog B C15H18Cl12O91069.3Ester hydrolysis, P450-mediated oxidation
Analog C C13H15Cl11FO83519.8P450-mediated oxidation and reduction

Delving into the Experimental Details

To empirically determine the metabolic stability of this compound and its analogs, a robust and well-defined experimental approach is essential. The following protocols provide a detailed methodology for conducting in vitro metabolic stability assays using liver microsomes and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines the steps to assess the rate of metabolism of a test compound by liver enzymes.[5][6][7][8][9]

1. Materials:

  • Test compounds (this compound and its analogs)
  • Pooled human liver microsomes (e.g., from a commercial supplier)[6]
  • Phosphate (B84403) buffer (100 mM, pH 7.4)[8]
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]
  • Magnesium chloride (MgCl2)
  • Acetonitrile (B52724) (for quenching the reaction)
  • Internal standard (a structurally related compound with stable metabolic properties)
  • 96-well plates
  • Incubator shaker set at 37°C
  • Centrifuge

2. Procedure:

  • Prepare a stock solution of the test compound and internal standard in a suitable organic solvent (e.g., DMSO).
  • In a 96-well plate, add the phosphate buffer, MgCl2, and the test compound solution.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the negative control, add buffer instead of the NADPH system.
  • Incubate the plate at 37°C with constant shaking.
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing the internal standard.[5][6]
  • Centrifuge the plate to precipitate the microsomal proteins.
  • Transfer the supernatant to a new plate for GC-MS analysis.

3. Data Analysis:

  • The disappearance of the parent compound over time is monitored by GC-MS.
  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Experimental Protocol 2: GC-MS Analysis of this compound and its Analogs

This protocol details the analytical method for quantifying the parent compounds and identifying potential metabolites.[10][11][12][13][14]

1. Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for chlorinated compounds (e.g., DB-5ms).
  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
  • Injector: Split/splitless injector, operated in splitless mode.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped to 300°C at a rate of 20°C/min, and held for 5 minutes.
  • MS Conditions:
  • Ion source temperature: 230°C
  • Quadrupole temperature: 150°C
  • Scan range: 50-800 m/z for full scan mode or specific ions for SIM mode.

2. Sample Preparation:

  • The supernatant from the microsomal stability assay is directly injected into the GC-MS system.

3. Data Acquisition and Analysis:

  • Acquire data in both full scan and SIM modes. Full scan is used for the identification of unknown metabolites, while SIM is used for accurate quantification of the parent compound.
  • Quantify the peak area of the parent compound and the internal standard.
  • Generate a calibration curve using known concentrations of the test compound.
  • Determine the concentration of the parent compound at each time point from the calibration curve.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental process and the potential metabolic transformations of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solutions (Test Compounds & IS) prep_plate Prepare 96-well Plate (Buffer, MgCl2, Test Compound) prep_stock->prep_plate pre_incubation Pre-incubate at 37°C prep_plate->pre_incubation start_reaction Initiate Reaction (Add NADPH) pre_incubation->start_reaction incubation Incubate at 37°C (Time Points: 0-60 min) start_reaction->incubation stop_reaction Quench Reaction (Acetonitrile + IS) incubation->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant gcms GC-MS Analysis supernatant->gcms data_analysis Data Analysis (t½, CLint) gcms->data_analysis

In Vitro Metabolic Stability Experimental Workflow.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (Hydroxylation) This compound->Oxidation Reduction Reduction (Dechlorination) This compound->Reduction Metabolite1 Oxidized Metabolite Oxidation->Metabolite1 Metabolite2 Reduced Metabolite Reduction->Metabolite2 Glucuronidation Glucuronidation Conjugate Glucuronide Conjugate Glucuronidation->Conjugate Metabolite1->Glucuronidation Metabolite2->Glucuronidation Excretion Excretion Conjugate->Excretion

Potential Metabolic Pathway of this compound.

Conclusion

The metabolic stability of this compound and its analogs is a key determinant of their potential therapeutic efficacy and safety. While direct comparative data is not yet available, this guide provides a comprehensive framework for researchers to conduct their own investigations. By utilizing the detailed experimental protocols and understanding the potential metabolic pathways, scientists can generate the crucial data needed to advance the development of this class of compounds. The provided visualizations of the experimental workflow and metabolic pathways serve as valuable tools for planning and interpreting these essential studies. The metabolism of chlorinated hydrocarbons is primarily mediated by cytochrome P450 enzymes, suggesting that structural modifications affecting susceptibility to these enzymes will significantly impact the metabolic profile.[15][16][17][18][19] Further research into the synthesis and evaluation of novel analogs will be instrumental in optimizing the pharmacokinetic properties of this class of sedative-hypnotics.

References

Safety Operating Guide

Safeguarding Health and the Environment: A Comprehensive Guide to Petrichloral Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Petrichloral, a sedative and hypnotic chloral (B1216628) hydrate (B1144303) prodrug, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound is classified as a DEA Schedule IV controlled substance, indicating a low potential for abuse relative to substances in Schedule III.[1][2] However, it is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[3] Therefore, strict adherence to disposal protocols is paramount.

Quantitative Hazard Data

To facilitate a clear understanding of the risks associated with this compound, the following table summarizes its key hazard information.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin SensitizationH317: May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P362+P364, P501
Hazardous to the Aquatic Environment, Long-termH410: Very toxic to aquatic life with long lasting effectsP273, P391, P501

Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the recommended procedure for the proper disposal of this compound. This methodology is based on general principles of hazardous chemical waste management and the specific safety data for this compound.

Objective: To safely dispose of this compound waste in compliance with regulatory guidelines, minimizing risk to personnel and the environment.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.

  • Chemical fume hood.

  • Designated, labeled hazardous waste container (compatible with chlorinated organic compounds).

  • Waste manifest or tracking form (as required by institutional and local regulations).

Procedure:

  • Personnel Protection: Before handling this compound waste, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Work Area: Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep this compound waste separate from incompatible materials.

  • Containerization:

    • Place all this compound waste, including any contaminated materials (e.g., pipette tips, paper towels), into a designated and properly labeled hazardous waste container.

    • The container label should clearly identify the contents as "Hazardous Waste - this compound," along with the associated hazard symbols (e.g., harmful, environmental hazard).

  • DEA Controlled Substance Regulations:

    • Due to its status as a DEA Schedule IV substance, maintain accurate records of the quantity of this compound being disposed of, in accordance with your institution's and the DEA's requirements for controlled substances.[1][2]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible materials.[3]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Complete all required waste manifest forms accurately and completely.

  • Emergency Procedures:

    • In case of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material and place it in the hazardous waste container.

    • Report the spill to your EHS department.

    • In case of personal exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS), which include rinsing the affected skin with plenty of water and seeking medical attention if necessary.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Petrichloral_Disposal_Workflow start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize dea_records Update DEA Controlled Substance Records containerize->dea_records store Store in Secure Satellite Accumulation Area dea_records->store request_pickup Submit Waste Pickup Request to EHS store->request_pickup end End: Waste Disposed by EHS request_pickup->end

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental responsibility. Always consult your institution's specific waste management guidelines and the material's Safety Data Sheet for the most current and detailed information.

References

Personal protective equipment for handling Petrichloral

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Petrichloral

Disclaimer: "this compound" is a fictional chemical compound created for this safety guide. The following information is based on the hazardous properties of highly corrosive, toxic, and flammable organic solvents and should serve as a template for handling similarly dangerous real-world materials. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and follow all institutional and regulatory guidelines.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance on personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is critical to prevent exposure to this compound, a highly corrosive, toxic, and flammable organic solvent. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Body Part PPE Specification Material/Type Protection Level Relevant Standards
Eyes and Face Chemical splash goggles and a face shield are mandatory when handling concentrated this compound.[1][2][3]Polycarbonate goggles, face shieldProtects against splashes and vapors.ANSI Z87.1, EN 166
Hands Double gloving is recommended.[4] An inner nitrile glove and an outer glove made of a material with high resistance to organic solvents.Inner: Nitrile; Outer: Viton, Butyl rubber, or Neoprene.[1]Provides a barrier against skin contact and absorption.[5]EN 374
Body A chemical-resistant apron over a lab coat is required.[2][4] For large quantities, a full chemical-resistant suit may be necessary.Apron: Natural rubber, neoprene, or Viton.[1][2]Protects against splashes and spills.[6]EN 13034, EN 14605
Respiratory Work must be conducted in a certified chemical fume hood.[3][5] If there is a risk of exceeding exposure limits, a respirator with an organic vapor cartridge is required.Air-purifying respirator with appropriate cartridges.Prevents inhalation of toxic vapors.[7]NIOSH, EN 14387
Feet Closed-toe shoes are mandatory.[1] For handling large volumes, chemical-resistant boots are recommended.[8]Leather or other non-permeable material.Protects feet from spills.ASTM F2413

Experimental Protocol: Safe Handling and Dilution of Concentrated this compound

This protocol outlines the steps for safely diluting a concentrated stock solution of this compound.

1. Preparation and Precautionary Measures:

  • Ensure a certified chemical fume hood is operational.[3]

  • Post a warning sign indicating that this compound is in use.[3]

  • Verify the location and functionality of the nearest safety shower and eyewash station.[4]

  • Have a spill kit readily available, containing absorbent materials suitable for organic solvents.[9]

  • Ensure an appropriate fire extinguisher (e.g., dry chemical or CO2) is accessible.[7]

  • Do not work alone when handling this compound.[3][10]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and closed-toe shoes.

  • Don inner nitrile gloves.

  • Wear a chemical-resistant apron.

  • Put on outer, solvent-resistant gloves (e.g., Viton or Butyl rubber).

  • Wear chemical splash goggles.

  • Place a face shield over the goggles.

3. Dilution Procedure:

  • Perform all operations within the chemical fume hood with the sash at the lowest practical height.

  • Use containers made of materials compatible with this compound, such as borosilicate glass or a specified polymer.

  • Measure the required volume of the diluent (e.g., a compatible buffer or solvent) and add it to the receiving flask.

  • Slowly and carefully add the concentrated this compound to the diluent. Never add the diluent to the concentrated this compound to avoid a violent exothermic reaction.[10]

  • Gently stir the solution using a magnetic stirrer to ensure homogeneity.

4. Post-Procedure and Waste Disposal:

  • Securely cap the diluted this compound solution and label it clearly with the chemical name, concentration, date, and your initials.

  • Decontaminate all non-disposable equipment that came into contact with this compound.

  • Dispose of all this compound-contaminated waste, including pipette tips and wipes, in a designated hazardous waste container.[5]

  • Contaminated gloves must be disposed of as hazardous waste.[2][11]

5. Doffing and Decontamination of PPE:

  • While still wearing outer gloves, wipe them down to remove any gross contamination.

  • Remove the face shield and goggles.

  • Remove the chemical-resistant apron.

  • Remove the outer gloves, turning them inside out.

  • Remove the inner gloves, also turning them inside out.[12]

  • Remove the lab coat.

  • Wash hands thoroughly with soap and water.[12]

Visual Guides to Safety Protocols

The following diagrams illustrate key workflows for handling this compound safely.

Petrichloral_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Verify Fume Hood & Safety Equipment B Prepare Spill Kit A->B C Don Appropriate PPE B->C D Work Inside Fume Hood C->D E Perform Experiment D->E F Segregate Waste E->F G Dispose in Labeled Container F->G H Decontaminate Surfaces G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J PPE_Decision_Pathway A Handling this compound? B Standard Lab Attire (Lab coat, closed-toe shoes) A->B No C Risk of Splash or Aerosol? A->C Yes D Add Goggles & Face Shield C->D Yes E Direct Contact Likely? C->E No D->E F Wear Double Gloves (Nitrile & Chemical-Resistant) E->F Yes G Large Volume or High Concentration? E->G No F->G H Add Chemical Apron/ Full Suit G->H Yes I Outside of Fume Hood? G->I No H->I J Respirator Required (Consult EHS) I->J Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Petrichloral
Reactant of Route 2
Petrichloral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.